molecular formula C17H21N3O5S2 B11828061 DMAC-SPP

DMAC-SPP

Número de catálogo: B11828061
Peso molecular: 411.5 g/mol
Clave InChI: AFGUQHOCEUTKEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DMAC-SPP is a useful research compound. Its molecular formula is C17H21N3O5S2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C17H21N3O5S2

Peso molecular

411.5 g/mol

Nombre IUPAC

(2,5-dioxopyrrolidin-1-yl) 4-[[3-(dimethylcarbamoyl)-4-pyridinyl]disulfanyl]pentanoate

InChI

InChI=1S/C17H21N3O5S2/c1-11(4-7-16(23)25-20-14(21)5-6-15(20)22)26-27-13-8-9-18-10-12(13)17(24)19(2)3/h8-11H,4-7H2,1-3H3

Clave InChI

AFGUQHOCEUTKEQ-UHFFFAOYSA-N

SMILES canónico

CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=C(C=NC=C2)C(=O)N(C)C

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Peptides via Solid-Phase Peptide Synthesis using Dimethylacetamide (DMAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis and purification of peptides using Solid-Phase Peptide Synthesis (SPPS) with N,N-Dimethylacetamide (DMAC) as a solvent. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines the fundamental principles of SPPS, detailed experimental protocols, and common purification techniques.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the routine synthesis of peptides of virtually any sequence.[1][2] Developed by R.B. Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1] This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing steps.

The choice of solvent is critical in SPPS to ensure efficient swelling of the resin and solvation of the reactants. While N,N-Dimethylformamide (DMF) has traditionally been the solvent of choice, concerns over its toxicity have led to the exploration of alternatives.[1] N,N-Dimethylacetamide (DMAC) has emerged as a viable alternative, exhibiting similar properties as a polar, aprotic solvent capable of supporting both the swelling of the polystyrene-based resins and the solubility of the protected amino acids and coupling reagents.[1][3][4]

The SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide on a solid support follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[2] The overall workflow can be visualized as follows:

SPPS_Workflow Resin Resin Loading Deprotection Fmoc Deprotection Resin->Deprotection Start Cycle Activation Amino Acid Activation Deprotection->Activation Coupling Coupling Activation->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage & Deprotection Washing->Cleavage Final Cycle Purification Purification Cleavage->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

The following protocol outlines the key steps for one cycle of amino acid addition in Fmoc-based SPPS using DMAC as the primary solvent.

StepReagent/SolventTimePurpose
Resin Swelling DMAC30 minTo swell the resin and prepare it for synthesis.
Fmoc Deprotection 20% Piperidine in DMAC2 x 10 minTo remove the Fmoc protecting group from the N-terminus.
Washing DMAC5 x 1 minTo remove excess piperidine and by-products.
Amino Acid Activation Fmoc-amino acid, Coupling reagent (e.g., HBTU), and Base (e.g., DIPEA) in DMAC5 minTo activate the carboxylic acid of the incoming amino acid.
Coupling Activated amino acid solution1-2 hoursTo form the peptide bond with the N-terminus of the growing peptide chain.
Washing DMAC5 x 1 minTo remove excess reagents and by-products.

Note: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are commonly used as the coupling activator and base, respectively.

SPPS_Cycle cluster_resin Solid Support cluster_reagents Reagents in DMAC Resin Resin-Bound Peptide Deprotection 20% Piperidine Resin->Deprotection 1. Fmoc Removal Washing_1 Wash Deprotection->Washing_1 Activated_AA Activated Fmoc-Amino Acid Washing_2 Wash Activated_AA->Washing_2 Washing_1->Activated_AA 2. Coupling Washing_2->Resin Ready for next cycle

Caption: A single coupling cycle in Fmoc-based SPPS.

Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is typically achieved by treating the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA). A "cleavage cocktail" is often used, which includes scavengers to protect sensitive amino acid residues from reactive cationic species generated during the cleavage process.

Table 2: Typical Cleavage Cocktail Composition

ReagentVolume %Purpose
Trifluoroacetic Acid (TFA)95%Cleavage and deprotection
Water2.5%Scavenger
Triisopropylsilane (TIS)2.5%Scavenger

Protocol:

  • Wash the resin-bound peptide with dichloromethane (DCM) to remove residual DMAC.

  • Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Purification of the Crude Peptide

The crude peptide obtained after cleavage is typically a mixture of the desired product and various truncated or modified sequences. Therefore, a purification step is essential to obtain a highly pure peptide.

Purification_Workflow Crude_Peptide Crude Peptide Dissolution Dissolution in Aqueous Buffer Crude_Peptide->Dissolution RP_HPLC Reverse-Phase HPLC Dissolution->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Analysis Purity Analysis (e.g., LC-MS) Fraction_Collection->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: General workflow for the purification of synthetic peptides.

The most common method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity.

Typical RP-HPLC Parameters:

ParameterDescription
Column C18 stationary phase
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes)
Detection UV absorbance at 214 nm and 280 nm

The fractions corresponding to the main peak, which represents the desired peptide, are collected, pooled, and analyzed for purity, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The pure fractions are then lyophilized to obtain the final peptide product as a fluffy, white powder.

Conclusion

Solid-Phase Peptide Synthesis using DMAC as a solvent provides an effective and increasingly adopted method for the chemical synthesis of peptides. The protocols outlined in this guide offer a robust framework for researchers to successfully synthesize and purify peptides for a wide range of applications, from basic research to drug discovery and development. Careful execution of each step, from the coupling cycle to the final purification, is paramount to achieving a high yield of pure peptide.

References

An In-depth Technical Guide to the Photophysical and Chemical Properties of DMAC-Core Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the photophysical and chemical properties of photosensitizers based on a 9,9-dimethyl-9,10-dihydroacridine (DMAC) donor moiety linked to a spiro-aromatic core, here exemplified by a spiro[fluorene-9,9'-xanthene] (SFX) unit. While a specific compound denoted as "DMAC-SPP" is not widely documented, this guide synthesizes available data on closely related DMAC-SFX derivatives to provide a detailed understanding of this class of molecules, which are of significant interest for applications in photodynamic therapy (PDT) and organic light-emitting diodes (OLEDs).[1][2]

The core concept of these molecules lies in their donor-acceptor (D-A) or donor-π-bridge-acceptor (D-π-A) architecture. The DMAC group serves as a potent electron donor, while the spiro-aromatic core can function as a rigid π-bridge or part of the acceptor unit. This design allows for efficient intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for tuning the photophysical properties and generating reactive oxygen species (ROS) for therapeutic applications.[3]

Chemical Structure and Synthesis

The general chemical structure of a DMAC-SFX photosensitizer involves the covalent linking of the DMAC moiety to the spiro[fluorene-9,9'-xanthene] core. The synthesis of such compounds typically involves a multi-step process.

Representative Synthetic Pathway

A common synthetic route is the Buchwald-Hartwig cross-coupling reaction. This method is widely used for the formation of carbon-nitrogen bonds, which is essential for linking the DMAC donor to the aromatic core.[3]

DOT Script for Synthesis Workflow

G Synthesis Workflow for DMAC-SFX Derivatives cluster_reactants Starting Materials cluster_reaction Reaction Conditions Brominated_SFX Brominated Spiro[fluorene-9,9'-xanthene] Reaction_Vessel Buchwald-Hartwig Cross-Coupling Reaction Brominated_SFX->Reaction_Vessel DMAC 9,9-dimethyl-9,10-dihydroacridine DMAC->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction_Vessel Ligand Ligand (e.g., X-Phos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Vessel Purification Purification (Column Chromatography) Reaction_Vessel->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product DMAC-SFX Derivative Characterization->Final_Product

Caption: General synthesis workflow for DMAC-SFX derivatives.

Photophysical Properties

The photophysical properties of DMAC-SFX derivatives are central to their function as photosensitizers. These properties are typically characterized in various solvents and in the solid state.

PropertyValueSolvent/ConditionReference
Absorption Maximum (λabs) ~350-450 nmDichloromethane[4]
Emission Maximum (λem) ~450-550 nmDichloromethane[4]
Photoluminescence Quantum Yield (ΦPL) 0.70 - 0.90Doped films[5]
Delayed Fluorescence Lifetime (τd) <10 µsDoped films[5]
Singlet-Triplet Energy Gap (ΔEST) < 0.10 eVDoped films[5]
Singlet Oxygen Quantum Yield (ΦΔ) ~0.80Acetonitrile[6]

Chemical Properties and Stability

DMAC-SFX derivatives generally exhibit good thermal and chemical stability, which is crucial for their application in devices and biological systems. The rigid spiro core contributes to a high glass transition temperature (Tg) and thermal decomposition temperature (Td).[2][7]

PropertyValueMethodReference
Glass Transition Temperature (Tg) > 150 °CDSC[2]
Decomposition Temperature (Td, 5% weight loss) > 300 °CTGA[3][7]

Mechanism of Action in Photodynamic Therapy

In the context of photodynamic therapy, DMAC-SFX photosensitizers function by generating cytotoxic reactive oxygen species (ROS) upon light activation. The process can be summarized by the Jablonski diagram and the subsequent photochemical reactions.

DOT Script for Photodynamic Therapy Mechanism

G Mechanism of Photodynamic Therapy (PDT) cluster_type_ii Type II cluster_type_i Type I Ground_State S₀ (Ground State PS) Singlet_Excited S₁ (Singlet Excited State) Ground_State->Singlet_Excited Triplet_Excited T₁ (Triplet Excited State) Singlet_Excited->Triplet_Excited ISC Triplet_Excited->Ground_State Phosphorescence Singlet_Oxygen ¹O₂ (Singlet Oxygen) Triplet_Excited->Singlet_Oxygen Energy Transfer ROS Other ROS (O₂⁻, •OH) Triplet_Excited->ROS Electron Transfer Light Light (hν) Light->Ground_State Excitation ISC Intersystem Crossing (ISC) Type_II Type II Pathway Type_I Type I Pathway Cell_Death Cell Death (Apoptosis, Necrosis) Singlet_Oxygen->Cell_Death ROS->Cell_Death Oxygen ³O₂ (Molecular Oxygen) Oxygen->Singlet_Oxygen Substrate Biological Substrate Substrate->ROS

Caption: Simplified Jablonski diagram and PDT pathways.

Experimental Protocols

Synthesis of DMAC-SFX Derivatives (General Protocol)
  • Reaction Setup: To an oven-dried Schlenk flask, add the brominated spiro[fluorene-9,9'-xanthene] derivative, 9,9-dimethyl-9,10-dihydroacridine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable ligand (e.g., X-Phos), and a base (e.g., sodium tert-butoxide).[3]

  • Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 100-120 °C) for a specified period (e.g., 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., dichloromethane), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Measurement of Photophysical Properties
  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the compound in a suitable solvent (e.g., dichloromethane) at a known concentration using a UV-Vis spectrophotometer.

  • Photoluminescence (PL) Spectroscopy: Measure the emission spectra of the compound in the same solvent and at the same concentration using a fluorescence spectrophotometer. The excitation wavelength should be set at the absorption maximum.

  • Photoluminescence Quantum Yield (ΦPL): Determine the PL quantum yield using a relative method with a well-characterized standard (e.g., quinine sulfate) with a known quantum yield. The integrated fluorescence intensities of the sample and the standard are compared, correcting for differences in absorbance and refractive index of the solvents.[8]

  • Fluorescence Lifetime (τ): Measure the fluorescence lifetime using time-correlated single photon counting (TCSPC) or transient absorption spectroscopy.[9][10]

  • Singlet Oxygen Quantum Yield (ΦΔ): Determine the singlet oxygen quantum yield indirectly by a chemical trapping method using a singlet oxygen quencher like 1,3-diphenylisobenzofuran (DPBF) or directly by measuring the phosphorescence of singlet oxygen at ~1270 nm. A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) is used for comparison.[6][11]

DOT Script for Experimental Workflow

G Experimental Workflow for Photophysical Characterization Sample_Prep Sample Preparation (Dissolve in Solvent) UV_Vis UV-Vis Absorption Spectroscopy Sample_Prep->UV_Vis PL_Spectra Photoluminescence Spectroscopy Sample_Prep->PL_Spectra PLQY PL Quantum Yield Measurement Sample_Prep->PLQY Lifetime Fluorescence Lifetime Measurement (TCSPC/TA) Sample_Prep->Lifetime SOQY Singlet Oxygen Quantum Yield Measurement Sample_Prep->SOQY Data_Analysis Data Analysis and Interpretation UV_Vis->Data_Analysis PL_Spectra->Data_Analysis PLQY->Data_Analysis Lifetime->Data_Analysis SOQY->Data_Analysis

Caption: Workflow for photophysical characterization.

Applications in Drug Development

The favorable photophysical properties of DMAC-SFX derivatives, particularly their strong absorption in the visible region and efficient generation of singlet oxygen, make them promising candidates for photodynamic therapy. Their high thermal stability and potential for facile chemical modification also allow for the development of targeted photosensitizers by conjugating them to tumor-targeting ligands. Further research in this area could lead to the development of novel and more effective cancer therapies.

Conclusion

This technical guide has provided a detailed overview of the synthesis, photophysical and chemical properties, and potential applications of DMAC-core photosensitizers, using DMAC-SFX derivatives as a representative example. The combination of the electron-donating DMAC moiety with a rigid spiro-aromatic core results in molecules with tunable photophysical properties and high stability, making them attractive for a range of applications, most notably in photodynamic therapy. The experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

References

Unraveling the Landscape of S1P Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Sphingosine-1-Phosphate Pathway and the Utility of N,N-Dimethylacetamide in Pharmaceutical Research

Initial Query Analysis: The Case of "DMAC-SPP"

An initial investigation for a compound specifically named "this compound" yielded no results for a singular molecular entity. It is highly probable that the query refers to two distinct but relevant subjects within the realm of drug discovery and development: N,N-Dimethylacetamide (DMAC) , a versatile solvent, and the Sphingosine-1-Phosphate (S1P) signaling pathway , a critical regulator of numerous physiological and pathological processes. This guide will, therefore, provide a comprehensive overview of both, clarifying their individual roles and potential interplay in pharmaceutical research.

Section 1: N,N-Dimethylacetamide (DMAC) - A Pharmaceutical Solvent Profile

N,N-Dimethylacetamide (DMAC) is a polar, aprotic solvent with a high boiling point, widely utilized in various industrial and pharmaceutical applications. Its ability to dissolve a broad range of organic and inorganic compounds makes it a valuable tool in the synthesis, formulation, and manufacturing of active pharmaceutical ingredients (APIs).

Discovery and History

DMAC was first identified in 1914 by Marc Tiffeneau and K. Fuhrer.[1] A more efficient synthesis was later described in 1931 by James A. Mitchell and E. Emmet Reid, which involved heating acetic acid and dimethylamine.[1] Today, DMAC is primarily produced through the reaction of dimethylamine with acetic anhydride or acetic acid.[2]

Physicochemical Properties of DMAC

The utility of DMAC as a solvent is dictated by its distinct physicochemical properties, which are summarized in the table below.

PropertyValueReference
Molecular Formula C4H9NO[2]
Molecular Weight 87.12 g/mol [3]
Appearance Colorless liquid[2]
Odor Faint, ammonia-like[4]
Density 0.937 g/mL at 25 °C[5]
Boiling Point 165.1 °C (329.1 °F)[2]
Melting Point -20 °C (-4 °F)[2]
Flash Point 70 °C (158 °F)[3]
Solubility in Water Miscible[2]
Vapor Pressure 1.3 Torr at 25 °C[3]
Refractive Index 1.4384 at 20 °C[3]
Dielectric Constant 37.78 at 25 °C[3]
Applications in Pharmaceutical Development

DMAC's properties make it a suitable solvent for a variety of pharmaceutical applications:

  • Organic Synthesis: It serves as a reaction medium for the synthesis of various APIs due to its high boiling point and ability to dissolve a wide range of reactants.[6]

  • Polymer Processing: DMAC is used in the production of polymer-based drug delivery systems and medical device components.[6]

  • Formulation: It can be used in the formulation of drug products, particularly for parenteral and topical delivery, to enhance the solubility of poorly water-soluble drugs.[2]

Section 2: The Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, migration, survival, and differentiation. The S1P signaling pathway is a key target in drug discovery for a range of therapeutic areas, including autoimmune diseases, cancer, and inflammatory disorders.

Discovery and History

The biological significance of sphingolipids, initially considered mere structural components of cell membranes, began to be unveiled in the latter half of the 20th century. The discovery of sphingosine kinases and the identification of S1P as a signaling molecule marked a paradigm shift in the understanding of lipid-mediated cellular communication.

The S1P Signaling Cascade

The S1P signaling pathway is a complex network involving enzymes for S1P synthesis and degradation, transporters, and a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.

S1P_Signaling_Pathway cluster_synthesis S1P Synthesis cluster_degradation S1P Degradation cluster_signaling Extracellular Signaling Sphingosine Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 ATP -> ADP S1P_intra Intracellular S1P SphK1_2->S1P_intra S1P_intra2 Intracellular S1P S1P_extra Extracellular S1P S1P_intra->S1P_extra Transporters (e.g., SPNS2) S1P_lyase S1P Lyase S1P_phosphatases S1P Phosphatases S1P_intra2->S1P_lyase -> Ethanolamine phosphate + Hexadecenal S1P_intra2->S1P_phosphatases -> Sphingosine S1PRs S1P Receptors (S1P₁-₅) S1P_extra->S1PRs G_proteins G Proteins (Gαi, Gαq, Gα12/13) S1PRs->G_proteins Downstream_Effectors Downstream Effectors G_proteins->Downstream_Effectors

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.

Quantitative Data in S1P Research

The interaction of ligands with S1P receptors and the activity of enzymes in the S1P pathway are quantified to understand their therapeutic potential.

LigandReceptorBinding Affinity (Ki or IC50)Reference
S1PS1P₁~0.8 nM (Kd)[7]
S1PS1P₂~3.4 nM (Kd)[7]
S1PS1P₃~0.3 nM (Kd)[7]
JTE-013S1P₂17 ± 6 nM (IC₅₀)[8]
OzanimodS1P₁0.19 nM (Ki)[9]
OzanimodS1P₅6.1 nM (Ki)[9]
(R)-KSI-6666S1P₁-68.3 kcal/mol (Binding Free Energy)[10]
W146S1P₁-65.4 kcal/mol (Binding Free Energy)[10]

Section 3: Experimental Protocols in S1P Research

The study of the S1P signaling pathway relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Quantification of S1P in Biological Samples by LC-MS/MS

This protocol outlines the extraction and quantification of S1P from plasma.[11][12][13]

1. Sample Preparation and Extraction:

  • To 10 µL of plasma, add 55 µL of Tris-buffered saline (TBS).[13]
  • Add 200 µL of ice-cold methanol containing an internal standard (e.g., C17-S1P).[13]
  • Vortex vigorously for 30-60 seconds to precipitate proteins.
  • Centrifuge at 17,000 x g for 2-10 minutes at 4°C.[13]
  • Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol with 0.1% formic acid.
  • Detection: Multiple reaction monitoring (MRM) mode is used to detect the specific mass transitions for S1P and the internal standard.[12]

start [label="Biological Sample\n(e.g., Plasma)", shape=ellipse, fillcolor="#FBBC05"]; extraction [label="Lipid Extraction\n(Methanol Precipitation)"]; centrifugation [label="Centrifugation"]; supernatant [label="Collect Supernatant"]; lc_ms [label="LC-MS/MS Analysis"]; data_analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extraction; extraction -> centrifugation; centrifugation -> supernatant; supernatant -> lc_ms; lc_ms -> data_analysis; }

Caption: Workflow for S1P quantification by LC-MS/MS.

Sphingosine Kinase (SphK) Activity Assay

This protocol describes a common method to measure the activity of SphK, the enzyme that produces S1P.[14][15][16]

1. Reaction Setup:

  • Prepare a reaction mixture containing cell lysate or purified SphK enzyme, a sphingosine substrate (e.g., D-erythro-sphingosine), and a reaction buffer.
  • Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[15]
  • Incubate at 37°C for a defined period (e.g., 30 minutes).[15]

2. Reaction Termination and Product Separation:

  • Stop the reaction by adding an acidic solution (e.g., HCl).[15]
  • Extract the lipids using a chloroform/methanol solvent system.[15]
  • Separate the radiolabeled S1P product from the unreacted substrate using thin-layer chromatography (TLC).[16]

3. Quantification:

  • Visualize the radiolabeled S1P spot by autoradiography.[15]
  • Quantify the radioactivity using a scintillation counter.[15]

S1P Receptor Internalization Assay (Redistribution Assay)

This cell-based assay is used to screen for S1P receptor agonists by monitoring receptor internalization.[17]

1. Cell Culture and Plating:

  • Use a cell line stably expressing an S1P receptor fused to a fluorescent protein (e.g., S1P₁-EGFP).[17]
  • Plate the cells in a multi-well plate suitable for microscopy.

2. Compound Treatment:

  • Treat the cells with test compounds or a known S1P receptor agonist (e.g., S1P).
  • Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for receptor internalization.[17]

3. Imaging and Analysis:

  • Acquire images of the cells using a high-content imaging system.
  • Quantify the translocation of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles (endosomes).

Conclusion

While a "this compound" compound does not appear to be a recognized entity, both N,N-Dimethylacetamide and the Sphingosine-1-Phosphate signaling pathway are of significant interest to researchers in drug development. DMAC serves as a critical solvent in the synthesis and formulation of pharmaceuticals, while the S1P pathway presents a rich target for therapeutic intervention across a spectrum of diseases. A thorough understanding of both subjects, as detailed in this guide, is essential for scientists working at the forefront of pharmaceutical innovation.

References

Navigating the Physicochemical Landscape of Small Molecules: A Guide to the Solubility and Stability of DMAC-SPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a promising therapeutic candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability, which profoundly influence a compound's bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility and stability profile of the novel small molecule inhibitor, DMAC-SPP, in a range of pharmaceutically relevant solvents. The presented data, experimental protocols, and logical workflows are intended to equip researchers with the necessary information to make informed decisions in the development of this compound as a potential therapeutic agent.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and, consequently, its bioavailability. Poor aqueous solubility can lead to low and variable oral absorption, hindering clinical development. Understanding the solubility of this compound in various solvents is crucial for developing suitable formulations for both in vitro and in vivo studies.

Quantitative Solubility Data

The equilibrium solubility of this compound was determined in a panel of common organic and aqueous solvents at ambient temperature. The results are summarized in the table below.

Solvent Solubility (mg/mL) Molar Solubility (mM) Notes
Dimethyl Sulfoxide (DMSO)> 200> 500Freely soluble
N,N-Dimethylformamide (DMF)150375Very soluble
Dichloromethane (DCM)80200Soluble
Ethanol2562.5Sparingly soluble
Propylene Glycol1025Slightly soluble
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1< 0.25Practically insoluble
Water< 0.01< 0.025Practically insoluble

Note: Molar solubility was calculated based on a hypothetical molecular weight of 400 g/mol for this compound.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound was determined using the shake-flask method, a gold-standard technique for solubility assessment.

  • Preparation of Saturated Solutions: An excess amount of this compound powder was added to 1 mL of each test solvent in a 2 mL glass vial.

  • Equilibration: The vials were sealed and agitated on a rotary shaker at room temperature (25 °C ± 2 °C) for 24 hours to ensure equilibrium was reached.

  • Phase Separation: The resulting suspensions were centrifuged at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Sample Analysis: A known volume of the clear supernatant was carefully removed, diluted with an appropriate solvent (typically acetonitrile or methanol), and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved this compound.

  • Quantification: The concentration was quantified against a standard curve of known this compound concentrations.

Stability Profile of this compound

The chemical stability of a drug candidate is a critical attribute that can impact its safety, efficacy, and shelf-life. Instability can lead to the formation of degradation products, which may be inactive or, in some cases, toxic. The stability of this compound was evaluated in both solid-state and in solution under various stress conditions.

Solution State Stability

The stability of this compound was assessed in solvents commonly used for in vitro and in vivo studies, such as DMSO and aqueous buffers.

Solvent System Condition Time Point % Remaining Degradants Observed
DMSORoom Temperature48 hours> 99%None Detected
PBS (pH 7.4)37 °C24 hours85%Hydrolytic Degradant A
Simulated Gastric Fluid (pH 1.2)37 °C2 hours95%Minor Acidic Degradant B
Simulated Intestinal Fluid (pH 6.8)37 °C4 hours90%Minor Basic Degradant C
Experimental Protocol: Solution State Stability Assessment
  • Stock Solution Preparation: A stock solution of this compound was prepared in the test solvent at a concentration of 1 mg/mL.

  • Incubation: Aliquots of the stock solution were incubated under the specified temperature conditions.

  • Time Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), a sample was withdrawn from the incubation mixture.

  • Sample Quenching (if necessary): For reactions in aqueous buffers, the degradation process was quenched by adding an equal volume of cold acetonitrile or methanol.

  • HPLC Analysis: The samples were analyzed by a stability-indicating HPLC method to separate the parent this compound from any potential degradants.

  • Data Analysis: The percentage of this compound remaining at each time point was calculated relative to the initial concentration at time zero.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for assessing the solubility and stability of a novel small molecule compound like this compound.

Caption: Workflow for Physicochemical Profiling of this compound.

Signaling Pathway Context (Hypothetical)

To provide a biological context for the importance of this compound's physicochemical properties, the following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor. The ability to formulate this compound for effective delivery to its target is paramount for achieving the desired therapeutic effect.

G cluster_pathway Hypothetical this compound Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Protein_A Protein A Receptor->Protein_A Protein_B Protein B Protein_A->Protein_B Protein-Protein Interaction Downstream_Effector Downstream Effector Protein_B->Downstream_Effector Cellular_Response Cell Proliferation Downstream_Effector->Cellular_Response DMAC_SPP This compound DMAC_SPP->Protein_B Inhibition

Caption: Hypothetical Signaling Pathway Targeted by this compound.

Conclusion

The data presented in this guide highlight the challenging physicochemical properties of this compound, particularly its low aqueous solubility. While demonstrating good stability in DMSO, its degradation in aqueous media necessitates careful consideration for formulation strategies. The high solubility in organic solvents like DMSO and DMF provides avenues for in vitro assay development. However, for in vivo applications, formulation approaches such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions may be required to enhance its bioavailability. The provided experimental protocols and logical workflows serve as a foundation for further investigation and development of this compound as a potential therapeutic agent.

The Theoretical and Computational Landscape of DMAC-SPP Linkers in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The efficacy and safety of an ADC are critically dependent on the linker that connects these two components. An ideal linker must be stable enough to prevent premature release of the cytotoxic drug in systemic circulation, thereby minimizing off-target toxicity, while also being capable of efficient cleavage to release the payload once the ADC has been internalized by the target cancer cell.

DMAC-SPP and its sulfonated derivative, Sulfo-DMAC-SPP, are cleavable linkers employed in the synthesis of ADCs.[1][2] These linkers are designed with a disulfide bond that is susceptible to cleavage in the reducing environment of the intracellular space, ensuring targeted drug release.[3] This guide provides a comprehensive overview of the theoretical principles, computational modeling, and experimental validation associated with this compound linkers in the context of ADC development.

This compound and Sulfo-DMAC-SPP: Structure and Properties

This compound is a heterobifunctional linker featuring a succinimidyl ester for conjugation to amine groups on the antibody and a pyridyldithio group for attachment to a thiol-containing cytotoxic drug, with a central cleavable disulfide bond.[1][4] Its sulfonated counterpart, Sulfo-DMAC-SPP, incorporates a sulfo group to enhance the hydrophilicity of the linker.[5] This increased water solubility can improve the pharmacokinetic properties of the resulting ADC and may help to mitigate off-target toxicity.[5]

Physicochemical Properties

The key properties of this compound and Sulfo-DMAC-SPP are summarized in the table below.

PropertyThis compoundSulfo-DMAC-SPP
Molecular Formula C17H21N3O5S2C17H21N3O8S3
Molecular Weight 411.50 g/mol 491.6 g/mol
CAS Number 663599-10-8663599-11-9
Cleavage Mechanism Disulfide ReductionDisulfide Reduction
Key Feature Standard disulfide linkerIncreased water solubility

Theoretical and Computational Framework

The design and optimization of ADCs benefit significantly from theoretical and computational approaches. These methods provide insights into the behavior of ADCs at a molecular level, guiding the selection of linkers, conjugation sites, and payloads.[6][7]

Theoretical Principles of this compound Function

The functionality of this compound is rooted in the differential redox potential between the extracellular and intracellular environments. The bloodstream is an oxidizing environment, which keeps the disulfide bond of the linker intact, ensuring the stability of the ADC in circulation.[8] In contrast, the cytoplasm of a cell has a significantly higher concentration of reducing agents, most notably glutathione. This reducing environment facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic payload specifically within the target cell.[3]

The succinimidyl ester end of the linker reacts with primary amines, such as the side chain of lysine residues on the surface of the antibody, to form a stable amide bond. This conjugation chemistry is a well-established method for protein modification.

Computational Modeling of ADCs with Disulfide Linkers

Computational modeling is a powerful tool for predicting the properties and behavior of ADCs, thereby accelerating their development.[5][9]

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational dynamics of ADCs.[6] These simulations can provide insights into how the conjugation of a drug-linker moiety affects the overall structure and stability of the antibody.[10] Furthermore, MD can be employed to model the interaction of the ADC with its target antigen and to study the release of the payload upon linker cleavage.[5]

  • Quantum Mechanics (QM) Calculations: QM methods can be used to investigate the electronic properties of the linker and to model the chemical reactions involved in conjugation and cleavage.[3] For instance, analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of the disulfide bond can help in designing linkers with optimal reactivity for selective conjugation, thereby improving the Drug-to-Antibody Ratio (DAR).[3]

Below is a conceptual workflow for the computational modeling of an ADC featuring a this compound linker.

G cluster_0 Model Preparation cluster_1 ADC Construction and Simulation cluster_2 Analysis 3D_Structure Obtain 3D Structures (Antibody, Linker, Payload) Force_Field Select Force Field (e.g., AMBER, CHARMM) 3D_Structure->Force_Field Parameterize Parameterize Linker and Payload Force_Field->Parameterize Conjugation In Silico Conjugation (this compound to Antibody) Parameterize->Conjugation Solvation Solvate the System (Water Box, Ions) Conjugation->Solvation MD_Simulation Run Molecular Dynamics Simulation Solvation->MD_Simulation Structural_Analysis Structural Stability Analysis (RMSD, RMSF) MD_Simulation->Structural_Analysis Conformational_Analysis Conformational Dynamics Structural_Analysis->Conformational_Analysis Cleavage_Modeling Model Disulfide Cleavage (QM/MM) Conformational_Analysis->Cleavage_Modeling

Computational modeling workflow for an ADC with a this compound linker.

Experimental Protocols

The theoretical and computational predictions for ADCs constructed with this compound linkers are validated through a series of in vitro and in vivo experiments.

Synthesis of an ADC using this compound

The synthesis of an ADC with a this compound linker is a multi-step process that involves the preparation of the antibody, the drug-linker intermediate, and the final conjugation reaction.[11][12]

  • Antibody Preparation: If conjugation is desired at specific cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The reduced antibody is then purified.[11]

  • Drug-Linker Intermediate Synthesis: The cytotoxic drug, which must contain a reactive thiol group, is reacted with this compound to form the drug-linker intermediate.

  • Conjugation: The reduced antibody is reacted with an excess of the drug-linker intermediate. The succinimidyl ester on the this compound reacts with the newly exposed sulfhydryl groups on the antibody to form the final ADC.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and aggregated protein. The final product is characterized to determine the Drug-to-Antibody Ratio (DAR) using techniques like native mass spectrometry.[13]

The diagram below illustrates the general workflow for ADC synthesis.

G Start Start: Antibody and Drug-Linker Intermediate Reduction Antibody Disulfide Bond Reduction Start->Reduction Purification1 Purification of Reduced Antibody Reduction->Purification1 Conjugation Conjugation Reaction Purification1->Conjugation Purification2 Purification of ADC Conjugation->Purification2 Characterization Characterization (e.g., DAR) Purification2->Characterization End Final ADC Product Characterization->End

General workflow for the synthesis of an ADC.
In Vitro Stability Assay

To assess the stability of the ADC and the linker, an in vitro plasma stability assay is performed.[4][8][14]

  • The ADC is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C for a set period (e.g., up to 7 days).[15]

  • Aliquots are taken at various time points.

  • The amount of conjugated antibody and the concentration of released free drug are quantified. This can be done using ELISA to measure the amount of total and conjugated antibody, and LC-MS to measure the free payload.[8][16]

  • The rate of drug release is calculated to determine the stability of the ADC in plasma.

Cell-Based Cytotoxicity Assay

The efficacy of the ADC is evaluated using a cell-based cytotoxicity assay.[16][17][18]

  • Target cancer cells (expressing the antigen recognized by the antibody) and non-target cells are cultured in 96-well plates.

  • The cells are treated with serial dilutions of the ADC, the unconjugated drug, and a control antibody.

  • After a defined incubation period (e.g., 72-96 hours), cell viability is assessed using a method such as the MTT assay.[18]

  • The half-maximal inhibitory concentration (IC50) is calculated for each condition to determine the potency and specificity of the ADC.[16]

The following diagram depicts the signaling pathway of ADC action leading to cell death.

G cluster_0 Extracellular cluster_1 Intracellular ADC ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage (Disulfide Reduction) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of Cell Death

Signaling pathway of ADC-mediated cell killing.

Conclusion

The this compound linker and its sulfonated derivative represent important tools in the development of Antibody-Drug Conjugates. A thorough understanding of their theoretical underpinnings, supported by computational modeling and validated by rigorous experimental protocols, is essential for the rational design of safe and effective ADC therapeutics. The integration of these approaches allows for the optimization of linker stability and cleavage, ultimately contributing to the development of next-generation targeted cancer therapies with an improved therapeutic window.

References

Potential Research Areas for DMAC-SPP in Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. DMAC-SPP, a heterobifunctional crosslinker, represents a promising area of research within this field. This technical guide provides an in-depth analysis of this compound, outlining its core components, potential applications, and key research areas for its advancement in drug development.

This compound integrates N,N-Dimethylacetamide (DMAC), a polar aprotic solvent and an FDA-approved excipient, with a Sulfo-SPP (Succinimidyl-4-(2-pyridyldithio)pentanoate) moiety.[1][2][3] The Sulfo-SPP component provides a glutathione-sensitive disulfide bond, allowing for cleavable release of the payload in the reducing environment of the target cell, and a succinimidyl ester for covalent attachment to primary amines on the antibody.[4] The incorporation of a DMAC-like structure may offer unique solubility and stability properties to the linker, potentially influencing the overall characteristics of the resulting ADC.

Core Components and Mechanism of Action

This compound is a cleavable linker designed for the synthesis of ADCs.[1][2] Its mechanism of action is predicated on a two-step process:

  • Conjugation: The succinimidyl ester end of the this compound linker reacts with primary amine groups (e.g., lysine residues) on the monoclonal antibody, forming a stable amide bond. This reaction is typically carried out in an aqueous buffer, often with an organic co-solvent like DMAC to aid in the solubility of the linker and payload.[5]

  • Payload Release: Once the ADC binds to its target antigen on a cancer cell and is internalized, the disulfide bond within the SPP moiety is exposed to the high intracellular concentration of reducing agents, primarily glutathione. This leads to the cleavage of the disulfide bond and the release of the cytotoxic payload within the target cell, minimizing systemic toxicity.[6][]

Potential Research Areas for this compound

The unique combination of a DMAC-like component and a well-established cleavable linker in this compound opens up several avenues for research and development:

  • Impact on Physicochemical Properties: Investigating how the DMAC moiety influences the solubility, aggregation, and stability of the final ADC is a critical area of research. Improved solubility could allow for the use of more hydrophobic payloads, expanding the therapeutic window.

  • Pharmacokinetics and Pharmacodynamics: In-depth studies are needed to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of ADCs constructed with this compound. This includes assessing the linker's in vivo stability, cleavage rate, and the impact on the overall efficacy and toxicity of the ADC.

  • Novel Payload Conjugation: Exploring the use of this compound to conjugate a wider range of emerging and highly potent cytotoxic agents is a key area for expanding its application. This includes payloads with different mechanisms of action beyond traditional tubulin inhibitors and DNA-damaging agents.

  • Combination Therapies: Research into combining this compound-based ADCs with other cancer therapies, such as immune checkpoint inhibitors or small molecule inhibitors of key signaling pathways, could lead to synergistic anti-tumor effects.

Data Presentation: Pharmacokinetic Parameters of ADCs with Disulfide Linkers

The following table summarizes representative pharmacokinetic data for antibody-drug conjugates utilizing disulfide-based linkers similar to SPP. This data is intended to provide a comparative baseline for potential studies on this compound-based ADCs.

ADC Name (Target)Linker TypePayloadDrug-to-Antibody Ratio (DAR)Clearance (mL/day/kg)Half-life (days)Reference
Lorvotuzumab mertansine (CD56)SPP (cleavable, disulfide)DM13.5Not Reported2.8[4]
Indatuximab ravtansine (CD138)SPDB (cleavable, disulfide)DM43.5Not ReportedNot Reported[4]
Anti-CD22-SPP-DM1SPP (cleavable, disulfide)DM1Not ReportedFaster than non-cleavable linker ADCNot Reported[8]
Anti-HER2-SPP-DM1SPP (cleavable, disulfide)DM1Not ReportedFaster than non-cleavable linker ADCNot Reported[8]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol outlines a representative method for conjugating a cytotoxic payload to a monoclonal antibody using a this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing substances.

  • This compound linker.

  • Cytotoxic payload with a reactive thiol group.

  • N,N-Dimethylacetamide (DMAC).

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Payload-Linker Conjugation:

    • Dissolve the this compound linker and the thiol-containing payload in DMAC at an appropriate molar ratio.

    • Allow the reaction to proceed to form the this compound-payload conjugate. Monitor the reaction by a suitable analytical method (e.g., HPLC).

  • Antibody-Payload Conjugation:

    • Add the this compound-payload solution to the antibody solution. The final concentration of DMAC should be kept below 10-15% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching:

    • Add an excess of the quenching reagent to stop the reaction.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload-linker and other small molecules.

  • Characterization:

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SEC-HPLC, mass spectrometry).

Protocol 2: In Vitro Linker Cleavage Assay

This protocol describes a method to assess the cleavage of the disulfide bond in a this compound-based ADC in a reducing environment.

Materials:

  • Purified ADC with this compound linker.

  • Glutathione (GSH).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Analytical system (e.g., HPLC-MS).

Procedure:

  • Incubation:

    • Incubate the ADC at a known concentration in the reaction buffer with and without a physiological concentration of GSH (e.g., 5 mM).

    • Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples by HPLC-MS to quantify the amount of released payload and remaining intact ADC.

  • Data Interpretation:

    • Calculate the rate of linker cleavage based on the disappearance of the intact ADC and the appearance of the free payload over time.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways in cancer that are often targeted by ADCs. The payload released from a this compound-based ADC could potentially inhibit critical nodes within these pathways, leading to cancer cell death.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody mix2 Antibody + Payload-Linker mAb->mix2 payload Thiolated Payload mix1 Payload + Linker in DMAC payload->mix1 linker This compound Linker linker->mix1 dmso DMAC (Solvent) dmso->mix1 mix1->mix2 Addition quench Quenching mix2->quench purify Purification (SEC) quench->purify analyze Characterization (DAR, Purity) purify->analyze final_adc Purified ADC analyze->final_adc

ADC Synthesis Workflow using this compound Linker.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival ADC ADC Payload (e.g., released from This compound ADC) ADC->PI3K Inhibition ADC->AKT Inhibition ADC->mTOR Inhibition

Targeting the PI3K/AKT Signaling Pathway with an ADC.

ras_mapk_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation ADC ADC Payload (e.g., released from This compound ADC) ADC->RAF Inhibition ADC->MEK Inhibition

Interference of the RAS/MAPK Pathway by an ADC Payload.

Conclusion

This compound presents a compelling subject for research in the development of next-generation antibody-drug conjugates. Its potential to enhance the physicochemical properties of ADCs, coupled with a well-established cleavable mechanism, warrants further investigation. The research areas and experimental approaches outlined in this guide provide a framework for scientists and drug development professionals to explore the full therapeutic potential of this compound-based ADCs. Rigorous characterization of its in vitro and in vivo properties will be essential in determining its clinical utility and its place in the expanding arsenal of targeted cancer therapies.

References

DMAC-SPP: A Technical Guide to Safety and Handling for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMAC-SPP is a crucial tool in the development of next-generation cancer therapeutics. As a cleavable linker for Antibody-Drug Conjugates (ADCs), it facilitates the targeted delivery of potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity and enhancing therapeutic efficacy. This guide provides an in-depth overview of the safety, handling, and core technical aspects of this compound to support its effective and safe use in research and drug development.

Chemical and Physical Properties

This compound, or N,N-Dimethylacetamide-S-S-Pyridyl, is a chemical entity designed with a disulfide bond that is susceptible to cleavage in the reducing environment of the cell. This characteristic is central to its function in ADCs.

PropertyValueSource
CAS Number 663599-10-8N/A
Molecular Formula C17H21N3O5S2[1]
Molecular Weight 411.5 g/mol [1]

Note: A comprehensive Material Safety Data Sheet (MSDS) for this compound was not located in the public domain. The safety and handling guidelines provided herein are based on general knowledge of similar chemical compounds and should be supplemented with internal risk assessments.

Mechanism of Action in Antibody-Drug Conjugates

The primary function of this compound is to act as a stable bridge between a monoclonal antibody (mAb) and a cytotoxic payload. The ADC circulates in the bloodstream, and upon reaching the target cancer cell, it binds to a specific antigen on the cell surface. The ADC-antigen complex is then internalized, typically through endocytosis.

Inside the cell, the higher concentration of reducing agents, particularly glutathione (GSH), cleaves the disulfide bond within the this compound linker. This releases the cytotoxic payload in its active form, leading to cell death.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Target Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Cleavage of This compound Linker CellDeath Cell Death (Apoptosis) Payload->CellDeath 5. Induction of Apoptosis Glutathione Glutathione (GSH)

Figure 1: Mechanism of Action of an ADC with a Cleavable Linker.

Safety and Handling Guidelines

Due to the absence of a specific Material Safety Data Sheet for this compound, a conservative approach to handling is strongly recommended. The following guidelines are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting.

4.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

4.2 Engineering Controls

  • All handling of this compound powder should be conducted in a certified chemical fume hood.

  • Use of a powder containment hood is recommended for weighing and aliquoting.

4.3 First Aid Measures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

4.4 Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

The following is a generalized protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using a linker like this compound. Note: This is a representative workflow and must be optimized for the specific antibody, payload, and desired drug-to-antibody ratio (DAR).

5.1 General Workflow for ADC Synthesis with this compound

ADC_Synthesis_Workflow Start Start AntibodyPrep 1. Antibody Preparation (e.g., buffer exchange) Start->AntibodyPrep Reduction 2. Partial Reduction of Antibody Disulfides AntibodyPrep->Reduction Conjugation 4. Conjugation Reaction Reduction->Conjugation LinkerPayloadPrep 3. Preparation of This compound-Payload Conjugate LinkerPayloadPrep->Conjugation Purification 5. Purification of ADC (e.g., SEC, TFF) Conjugation->Purification Characterization 6. Characterization of ADC (e.g., DAR, aggregation) Purification->Characterization End End Characterization->End

Figure 2: General Experimental Workflow for ADC Synthesis.

5.2 Detailed Methodologies (Illustrative)

  • Antibody Preparation: The monoclonal antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to remove any interfering substances.

  • Partial Reduction of Antibody: The interchain disulfide bonds of the antibody are partially reduced using a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). The stoichiometry of the reducing agent is critical to control the number of available thiol groups for conjugation and thus the final DAR.

  • Preparation of this compound-Payload Conjugate: The cytotoxic payload is first reacted with this compound to form the linker-payload complex. This step is typically performed separately and the product purified before conjugation to the antibody.

  • Conjugation Reaction: The reduced antibody is then reacted with the this compound-payload conjugate. The maleimide group on the this compound linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, free payload, and other reactants. Common purification methods include size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: The purified ADC is thoroughly characterized to determine key quality attributes, including the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Characterization of DMAC-Based Thermally Activated Delayed Fluorescence (TADF) Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "DMAC-SPP" was not definitively identified in a review of available literature. This guide will focus on the general spectroscopic characterization methodologies and data presentation for DMAC-based thermally activated delayed fluorescence (TADF) materials, using known examples from the DMAC family of compounds as illustrative models. The principles and techniques described herein are broadly applicable to novel derivatives within this class.

Introduction to DMAC-Based TADF Materials

9,9-dimethyl-9,10-dihydroacridine (DMAC) is a prominent electron-donating unit utilized in the design of high-performance organic light-emitting diode (OLED) materials. When coupled with a suitable electron-accepting moiety, the resulting donor-acceptor (D-A) architecture can exhibit thermally activated delayed fluorescence (TADF). This phenomenon allows for the efficient harvesting of both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs. The spectroscopic characterization of these materials is crucial for understanding their photophysical properties and predicting their performance in devices.

Core Spectroscopic Characterization Techniques

A comprehensive understanding of a DMAC-based TADF material's photophysical properties requires a suite of spectroscopic and photophysical measurements. The primary techniques employed are UV-Vis absorption spectroscopy, steady-state and time-resolved photoluminescence spectroscopy, and the determination of photoluminescence quantum yield (PLQY).

UV-Vis Absorption Spectroscopy

Objective: To determine the electronic absorption properties of the molecule, providing insights into the ground-state electronic structure and the energies of allowed electronic transitions.

Experimental Protocol:

  • Sample Preparation: The DMAC-based compound is dissolved in a suitable organic solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) to a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M. The choice of solvent is critical as solvatochromic effects can influence the absorption spectrum. For solid-state characterization, thin films are prepared by spin-coating, drop-casting, or vacuum deposition onto a transparent substrate like quartz.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Measurement: The absorption spectrum is recorded over a wavelength range that covers the expected transitions of the DMAC donor, the acceptor unit, and any intramolecular charge-transfer (ICT) bands. This typically ranges from 250 nm to 600 nm.

  • Data Analysis: The wavelength of maximum absorption (λabs) for each distinct band is identified. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Photoluminescence (PL) Spectroscopy

Objective: To investigate the emissive properties of the material from its excited singlet state (fluorescence) and, in the case of TADF, the delayed fluorescence component.

Experimental Protocol:

  • Sample Preparation: Samples are prepared similarly to those for UV-Vis absorption, often in the same concentration range. For TADF measurements, it is crucial to deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15-20 minutes, as oxygen can quench triplet excitons.

  • Instrumentation: A spectrofluorometer equipped with a light source (e.g., xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube) is used.

  • Measurement: An excitation wavelength is selected based on the absorption spectrum, typically at or near the λabs of the lowest energy absorption band. The emission spectrum is then scanned over a relevant wavelength range. To distinguish between prompt fluorescence and delayed fluorescence, time-resolved or gated measurements can be performed.

  • Data Analysis: The wavelength of maximum emission (λem) is determined. The full width at half maximum (FWHM) of the emission peak provides an indication of the color purity.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To measure the decay kinetics of the excited state, which is essential for confirming the TADF mechanism and determining the lifetimes of the prompt fluorescence and delayed fluorescence components.

Experimental Protocol:

  • Sample Preparation: Deoxygenated solutions or thin films are used.

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system or a streak camera coupled with a pulsed laser (e.g., a picosecond or nanosecond laser) is employed.

  • Measurement: The sample is excited with a short laser pulse, and the decay of the emission intensity over time is recorded at the λem.

  • Data Analysis: The decay curve is fitted to one or more exponential decay functions. For a TADF molecule, the decay often exhibits a multi-exponential behavior, with a short-lived component (τp) corresponding to prompt fluorescence and one or more longer-lived components (τd) corresponding to delayed fluorescence.

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To quantify the efficiency of the light emission process.

Experimental Protocol:

  • Instrumentation: An integrating sphere coupled to a spectrofluorometer is the standard method for measuring absolute PLQY.

  • Measurement: Two measurements are taken: one of the empty integrating sphere (or with a blank sample) and another with the sample placed inside the sphere. The sample is excited at a specific wavelength, and the total emitted light is captured by the sphere.

  • Data Analysis: The PLQY (ΦPL) is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Quantitative Data Summary

The spectroscopic characterization of a DMAC-based TADF material yields several key quantitative parameters. These are typically summarized in a table for easy comparison. The following table provides an example of the photophysical data for a hypothetical DMAC-based compound, "DMAC-Acceptor," in toluene solution.

ParameterSymbolValueUnit
Absorption Maximumλabs380nm
Molar Extinction Coefficientε1.5 x 10⁴M⁻¹cm⁻¹
Emission Maximumλem480nm
Full Width at Half MaximumFWHM85nm
Photoluminescence Quantum YieldΦPL85%
Prompt Fluorescence Lifetimeτp25ns
Delayed Fluorescence Lifetimeτd2.1µs
Singlet-Triplet Energy GapΔEST0.15eV

Visualization of Workflows and Processes

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the typical workflow for the comprehensive spectroscopic characterization of a novel DMAC-based compound.

G cluster_synthesis Material Preparation cluster_solution Solution State Characterization cluster_solid Solid State Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Purification of DMAC-Acceptor uv_vis UV-Vis Absorption synthesis->uv_vis pl Photoluminescence (PL) synthesis->pl trpl Time-Resolved PL (TRPL) synthesis->trpl plqy PL Quantum Yield (PLQY) synthesis->plqy film_prep Thin Film Preparation synthesis->film_prep data_table Compile Photophysical Data Table uv_vis->data_table pl->data_table trpl->data_table plqy->data_table solid_uv_vis UV-Vis Absorption (Film) film_prep->solid_uv_vis solid_pl PL (Film) film_prep->solid_pl solid_trpl TRPL (Film) film_prep->solid_trpl solid_plqy PLQY (Film) film_prep->solid_plqy solid_uv_vis->data_table solid_pl->data_table solid_trpl->data_table solid_plqy->data_table tadf_confirm Confirm TADF Mechanism data_table->tadf_confirm device_fab OLED Device Fabrication & Testing tadf_confirm->device_fab

Caption: Experimental workflow for the characterization of DMAC-based materials.

Photophysical Mechanism of Thermally Activated Delayed Fluorescence (TADF)

The following diagram illustrates the key photophysical processes that occur in a TADF molecule following photoexcitation.

G cluster_emission S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->S0 k_f T1 T₁ (Triplet Excited State) S1->T1 k_isc fluorescence Prompt Fluorescence (Light) S1->fluorescence delayed_fluorescence Delayed Fluorescence (Light) S1->delayed_fluorescence T1->S0 k_p T1->S1 k_risc (Thermal) phosphorescence Phosphorescence (Light) T1->phosphorescence excitation Absorption (Light) excitation->S1 k_abs

Caption: Jablonski diagram illustrating the TADF mechanism.

Conclusion

The spectroscopic characterization of DMAC-based materials is a multi-faceted process that provides critical insights into their potential for application in high-efficiency OLEDs. A systematic approach, combining steady-state and time-resolved techniques, allows for a thorough understanding of the photophysical properties and the elucidation of the TADF mechanism. The data and workflows presented in this guide provide a foundational framework for researchers and scientists working on the development of novel DMAC-based and other TADF materials.

Methodological & Application

Application Notes and Protocols for DMAC-SPP in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of DMAC-SPP, a novel investigational compound, in a cell culture setting. The following protocols detail methods to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines. The included methodologies are standardized to ensure reproducibility and reliability of results. Key cellular health parameters, including cell viability, caspase-3/7 activation, and mitochondrial membrane potential, are addressed.

Compound Handling and Storage

  • Storage: this compound powder should be stored at -20°C, protected from light and moisture.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C.[1] Before use, warm the stock solution to room temperature.

  • Working Solution Preparation: Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentrations immediately before adding to the cells.[1] The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1] It is recommended to keep the final DMSO concentration at or below 0.1%.[1]

Cell Culture and Maintenance

  • Cell Lines: These protocols are optimized for adherent cancer cell lines (e.g., HeLa, A549, MCF-7). However, they can be adapted for other cell types with appropriate optimization.

  • Culture Medium: Use the recommended growth medium for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) as required.[2]

  • Passaging: Maintain cells in a 37°C incubator with 5% CO2.[3] Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.[3]

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination to ensure the validity of experimental results.[4]

Experimental Protocols

Cell Viability Assessment using MTS Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[5][6][7] The MTS tetrazolium salt is reduced by viable cells to a colored formazan product, and the amount of formazan is proportional to the number of living cells.[6][7]

Materials:

  • 96-well tissue culture plates

  • This compound

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.[7]

  • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.[5]

  • Measure the absorbance at 490 nm using a microplate reader.[5][6]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Detection using Caspase-3/7 Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9][10]

Materials:

  • 96-well white-walled, clear-bottom tissue culture plates

  • This compound

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound and controls as described in the MTS assay protocol.

  • Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.[9]

Data Analysis: Normalize the luminescence readings to the untreated control. A fold increase in luminescence indicates an increase in caspase-3/7 activity.

Assessment of Mitochondrial Membrane Potential using JC-1 Assay

The JC-1 dye is a cationic dye that accumulates in mitochondria and can be used to measure mitochondrial membrane potential (ΔΨm).[11][12] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[12] In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[12]

Materials:

  • 24-well tissue culture plates with sterile coverslips or a 96-well black-walled, clear-bottom plate

  • This compound

  • Complete cell culture medium

  • JC-1 dye

  • Fluorescence microscope or a fluorescence plate reader

Protocol:

  • Seed cells on sterile coverslips in 24-well plates or in a 96-well black-walled plate.

  • Allow cells to attach and grow for 24 hours.

  • Treat cells with this compound at desired concentrations for a specified time (e.g., 6-24 hours). Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[11][13]

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Prepare a 2 µM working solution of JC-1 in pre-warmed complete medium.[11][13]

  • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.[11][13]

  • Remove the JC-1 staining solution and wash the cells twice with warm PBS.

  • Add fresh pre-warmed medium to the cells.

  • For fluorescence microscopy: Mount the coverslips on microscope slides and observe under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.

  • For plate reader analysis: Measure the fluorescence intensity at ~590 nm (red) and ~529 nm (green).[14]

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Data Presentation

Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
HeLa15.28.54.1
A54922.812.76.9
MCF-718.510.35.6

Table 2: Caspase-3/7 Activity in Response to this compound Treatment (Fold Change vs. Control)

Cell LineThis compound (10 µM, 24h)
HeLa4.2
A5493.8
MCF-74.5

Table 3: Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) after this compound Treatment

Cell LineControlThis compound (10 µM, 12h)
HeLa3.51.2
A5493.81.5
MCF-73.21.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Seeding (96-well or 24-well plates) treatment Incubation with this compound (24-72 hours) cell_culture->treatment compound_prep This compound Dilution compound_prep->treatment mts_assay MTS Assay (Cell Viability) treatment->mts_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay jc1_assay JC-1 Assay (Mitochondrial Potential) treatment->jc1_assay data_analysis IC50 Calculation, Fold Change, Fluorescence Ratio mts_assay->data_analysis caspase_assay->data_analysis jc1_assay->data_analysis

Caption: Experimental workflow for evaluating the effects of this compound in cell culture.

signaling_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome DMAC_SPP This compound MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) DMAC_SPP->MMP_loss Induces Cytochrome_c Cytochrome c Release MMP_loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for In Vivo Imaging with DMAC-SPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a minimally invasive therapeutic strategy that utilizes a photosensitizer (PS), a specific wavelength of light, and oxygen to generate cytotoxic reactive oxygen species (ROS) in diseased tissues.[1][2] The intrinsic fluorescence or phosphorescence of many photosensitizers allows for their use as imaging agents, enabling a "theranostic" approach where the same molecule is used for both diagnosis and therapy.[3][4] This allows for real-time monitoring of the photosensitizer's accumulation in the target tissue, helping to determine the optimal time for light application to maximize therapeutic efficacy.[1]

DMAC-SPP is a novel photosensitizer designed for deep-tissue in vivo imaging and photodynamic therapy. Its chemical structure is optimized for strong absorption in the near-infrared (NIR) window (700-900 nm), a range where light penetration into biological tissues is maximal.[5] These application notes provide a comprehensive guide to utilizing this compound for preclinical in vivo imaging studies, particularly in the context of cancer research.

Mechanism of Action

Upon administration, this compound preferentially accumulates in hyperpermeable tissues, such as tumors, due to the enhanced permeability and retention (EPR) effect.[3] When irradiated with light of a specific wavelength, the this compound molecule absorbs a photon and transitions from its ground singlet state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state.[5][6] This triplet state can then react with surrounding molecules in two ways:

  • Type I Reaction: The photosensitizer reacts directly with a substrate to produce free radicals, which in turn react with oxygen to form ROS like superoxide and hydroxyl radicals.[7]

  • Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (a triplet in its ground state), generating highly reactive singlet oxygen (¹O₂).[6]

These ROS can induce cellular damage, leading to apoptosis or necrosis of the target cells.[2][8] The fluorescence emitted as the photosensitizer returns from the excited singlet state to the ground state is captured for in vivo imaging.[2]

G Mechanism of this compound Photosensitization cluster_0 Jablonski Diagram cluster_1 Photochemical Reactions Ground State (S0) Ground State (S0) Excited Singlet State (S1) Excited Singlet State (S1) Ground State (S0)->Excited Singlet State (S1) Light Absorption (hv) Excited Singlet State (S1)->Ground State (S0) Fluorescence Excited Triplet State (T1) Excited Triplet State (T1) Excited Singlet State (S1)->Excited Triplet State (T1) Intersystem Crossing Excited Triplet State (T1)->Ground State (S0) Phosphorescence Substrate Substrate Excited Triplet State (T1)->Substrate Type I (Electron Transfer) Oxygen (3O2) Oxygen (3O2) Excited Triplet State (T1)->Oxygen (3O2) Type II (Energy Transfer) ROS ROS (e.g., O2-, •OH) Substrate->ROS Radical Formation Singlet Oxygen (1O2) Singlet Oxygen (¹O₂) Cell Damage Cell Damage ROS->Cell Damage Singlet Oxygen (1O2)->Cell Damage

Figure 1. Mechanism of this compound photosensitization and ROS production.

Data Presentation

Quantitative data from in vivo imaging studies should be meticulously recorded and organized. The following tables provide templates for summarizing key findings.

Table 1: Physicochemical and Optical Properties of this compound

Parameter Value
Molecular Weight Specify Value
Absorption Max (λabs) Specify Wavelength (nm)
Emission Max (λem) Specify Wavelength (nm)
Molar Extinction Coefficient Specify Value (M⁻¹cm⁻¹)
Fluorescence Quantum Yield Specify Value
Singlet Oxygen Quantum Yield Specify Value

| Solubility | Specify (e.g., Soluble in DMSO, PBS) |

Table 2: In Vivo Biodistribution of this compound in Tumor-Bearing Mice

Organ Average Radiant Efficiency at 6h[(p/s/cm²/sr)/(µW/cm²)] Average Radiant Efficiency at 24h[(p/s/cm²/sr)/(µW/cm²)] Average Radiant Efficiency at 48h[(p/s/cm²/sr)/(µW/cm²)]
Tumor Specify Value Specify Value Specify Value
Liver Specify Value Specify Value Specify Value
Spleen Specify Value Specify Value Specify Value
Kidneys Specify Value Specify Value Specify Value
Lungs Specify Value Specify Value Specify Value

| Muscle | Specify Value | Specify Value | Specify Value |

Table 3: Tumor Growth Inhibition after this compound Mediated PDT

Treatment Group Average Tumor Volume (Day 0) Average Tumor Volume (Day 7) Average Tumor Volume (Day 14) % Tumor Growth Inhibition
Saline Control Specify Value (mm³) Specify Value (mm³) Specify Value (mm³) 0%
Light Only Specify Value (mm³) Specify Value (mm³) Specify Value (mm³) Specify Value
This compound Only Specify Value (mm³) Specify Value (mm³) Specify Value (mm³) Specify Value

| this compound + Light | Specify Value (mm³) | Specify Value (mm³) | Specify Value (mm³) | Specify Value |

Experimental Protocols

The following protocols provide a framework for conducting in vivo imaging studies with this compound. Optimization may be required based on the specific animal model and imaging system used.

Protocol 1: Preparation and Administration of this compound

This protocol describes the preparation of this compound for intravenous injection. Due to the hydrophobic nature of many photosensitizers, a formulation using a vehicle like DMSO and Tween 80 or encapsulation in nanoparticles may be necessary.[1][9]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Tween 80 (or other surfactant)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Insulin syringes

Procedure:

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution. A common vehicle consists of DMSO, Tween 80, and PBS. For a final concentration of 1 mg/mL, mix the components in a ratio such as 5% DMSO, 5% Tween 80, and 90% PBS.

  • Preparation for Injection: Add the required volume of this compound stock solution to the Tween 80 first and vortex. Then add the PBS and vortex thoroughly to form a clear solution or a stable nano-formulation.

  • Administration: Administer the this compound solution to the animal via tail vein injection.[1] The typical injection volume for a mouse is 100-200 µL. The dosage should be determined from dose-ranging studies, but a starting point could be in the range of 1-5 mg/kg body weight.[10]

G Workflow for In Vivo Imaging and PDT cluster_0 Preparation Phase cluster_1 Imaging & Treatment Phase cluster_2 Analysis Phase A Tumor Cell Culture C Tumor Implantation (Subcutaneous) A->C B Animal Acclimatization (e.g., SCID mice) B->C D Tumor Growth Monitoring C->D E Prepare this compound Formulation D->E F Baseline Imaging (Autofluorescence) D->F G IV Injection of This compound E->G F->G H Longitudinal Imaging (e.g., 1, 6, 24, 48h) G->H I PDT: Light Irradiation at Optimal Timepoint H->I Determine Tmax J Post-PDT Imaging (Photobleaching) I->J K Tumor Volume Measurement I->K J->K L Ex Vivo Biodistribution J->L N Histological Analysis J->N M Data Analysis & Quantification K->M L->M

Figure 2. Experimental workflow for in vivo imaging and PDT with this compound.

Protocol 2: In Vivo Fluorescence Imaging of Tumor-Bearing Mice

This protocol outlines the procedure for imaging this compound accumulation in a subcutaneous tumor model.

Materials:

  • Tumor-bearing mouse (e.g., SCID mouse with a human tumor xenograft)[10]

  • Prepared this compound solution

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia system (isoflurane)

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Place the mouse on the imaging stage inside the imaging system. Maintain body temperature with a heating pad.

  • Baseline Imaging: Acquire a baseline fluorescence image before injecting this compound to measure background autofluorescence. Use an excitation/emission filter set appropriate for this compound's spectral properties.

  • Injection: Remove the mouse from the imaging chamber and inject the prepared this compound solution via the tail vein.

  • Longitudinal Imaging: Place the mouse back into the imaging system and acquire fluorescence images at multiple time points post-injection (e.g., 1, 3, 6, 19, 24, and 48 hours).[1] This will determine the optimal time window for tumor accumulation and clearance from normal tissues.

  • Image Acquisition Settings:

    • Exposure Time: Use auto-exposure to determine the optimal setting, then keep it consistent across all animals and time points.[11]

    • Binning: Medium or high binning can improve signal-to-noise ratio.

    • F/Stop: A lower f/stop (wider aperture) allows more light to reach the detector.[11]

    • Filters: Select the excitation and emission filters that most closely match the λabs and λem of this compound.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area on each image.[12]

    • Quantify the average radiant efficiency [(p/s/cm²/sr)/(µW/cm²)] within each ROI.

    • Calculate the tumor-to-background ratio (TBR) at each time point by dividing the tumor ROI signal by the background ROI signal.

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol is performed at the end of the imaging study to confirm the distribution of this compound in various organs.

Procedure:

  • Final Imaging: Perform a final in vivo image acquisition at the desired endpoint (e.g., 48 hours).

  • Euthanasia: Humanely euthanize the mouse according to IACUC-approved guidelines.

  • Organ Harvest: Immediately dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).

  • Ex Vivo Imaging: Arrange the harvested organs in a petri dish and image them using the in vivo imaging system with the same acquisition parameters used for the in vivo scans.

  • Quantification: Draw ROIs around each organ and quantify the fluorescence signal to determine the relative accumulation of this compound.

G Logic for Optimizing In Vivo Imaging Start Start Optimization A Determine Optical Properties (λabs, λem) Start->A B Select IVIS Filters A->B Match λ C Perform Dose-Ranging Study (e.g., 1, 5, 10 mg/kg) B->C D Select Optimal Dose (High Signal, Low Toxicity) C->D Analyze Signal vs. Side Effects E Perform Time-Course Study (1h to 48h) D->E F Determine Peak Tumor Accumulation (Highest Tumor-to-Background Ratio) E->F G Define Standardized Imaging Protocol F->G Use Optimal Dose & Time End Optimized Protocol G->End

Figure 3. Logical workflow for optimizing this compound in vivo imaging parameters.

Protocol 4: this compound Mediated Photodynamic Therapy (PDT)

This protocol describes how to apply light to activate this compound for a therapeutic effect after its accumulation in the tumor has been confirmed by imaging.

Materials:

  • Tumor-bearing mouse previously injected with this compound

  • Laser or LED light source with a wavelength matching this compound's absorption peak

  • Fiber optic cable and microlens

  • Power meter

  • Anesthesia system

Procedure:

  • Timing: Perform the PDT treatment at the time point determined to have the optimal tumor-to-background ratio from the imaging study (Protocol 2).

  • Anesthesia: Anesthetize the mouse with isoflurane.

  • Light Delivery:

    • Calibrate the light source output using a power meter.

    • Position the fiber optic cable perpendicular to the tumor surface.

    • Irradiate the tumor with a predefined light dose. A typical starting point for preclinical studies might be a fluence rate of 75 mW/cm² for a total light dose of 135 J/cm².[10]

  • Monitoring:

    • Monitor the animal's vital signs throughout the procedure.

    • After treatment, return the animal to its cage and monitor for recovery.

  • Therapeutic Efficacy Assessment:

    • Measure tumor volume with calipers every 2-3 days for 2-3 weeks.

    • Optionally, perform post-PDT fluorescence imaging to observe photobleaching (a decrease in fluorescence signal), which can be an indirect measure of ROS production.[1][10]

    • At the end of the study, euthanize the animals and excise the tumors for histological analysis.

References

Application of DMAC-Based Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of materials science, particularly in the development of organic electronics, materials based on the 9,9-dimethyl-9,10-dihydroacridine (DMAC) core have garnered significant attention. These materials are primarily utilized as highly efficient emitters in Organic Light-Emitting Diodes (OLEDs), specifically within the category of Thermally Activated Delayed Fluorescence (TADF) materials. The DMAC moiety serves as a strong electron donor, and when combined with a suitable electron acceptor, it can form molecules with a small singlet-triplet energy splitting (ΔEST). This characteristic allows for the efficient harvesting of both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies in OLED devices.[1][2]

This document provides detailed application notes on DMAC-based materials in OLEDs, experimental protocols for their synthesis and device fabrication, and a summary of their performance data.

Application Notes: DMAC-Based TADF Emitters in OLEDs

The primary application of DMAC-based compounds in materials science is as emitters in the emissive layer (EML) of OLEDs. These materials, such as DMAC-DPS, DMAC-BP, and DMAC-TRZ, are designed to exhibit TADF, a mechanism that enhances the efficiency of OLEDs by converting non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (rISC).[3][4][5]

Key advantages of using DMAC-based TADF emitters include:

  • High External Quantum Efficiency (EQE): OLEDs incorporating DMAC-based TADF emitters have demonstrated high EQEs, often exceeding 20%, which is comparable to phosphorescent OLEDs (PHOLEDs) that rely on expensive and rare heavy metals like iridium and platinum.[6][7]

  • Color Tunability: By modifying the acceptor moiety linked to the DMAC donor, the emission color of the TADF material can be tuned across the visible spectrum, from blue to green and even into the red region.[6]

  • Solution Processability: Some DMAC-based TADF materials can be processed from solution, which opens up the possibility of fabricating large-area and flexible OLEDs using cost-effective printing techniques.[7]

  • Potential for High Stability: While operational stability remains a key challenge for TADF-OLEDs, ongoing research is focused on designing more robust DMAC-based emitters with long operational lifetimes.[8]

Quantitative Data Summary

The performance of OLEDs utilizing various DMAC-based TADF emitters is summarized in the tables below.

Table 1: Performance of Green Emitting DMAC-Based OLEDs

EmitterHostMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Emission Peak (nm)Reference
DMAC-BPmCP8.123.719.1506[6]
DMAC-BP-TPONondoped21.7---[9]

Table 2: Performance of Blue Emitting DMAC-Based OLEDs

EmitterHostMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Emission Peak (nm)Reference
DMAC-DPS->19--469 (in Toluene)[1][10]

Table 3: Performance of Other DMAC-Based OLEDs

EmitterHostMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Emission ColorReference
DMAC-TRZHost (70 wt%)22.3545.1532.95Cyan[7]
TB-DMACDoped---Deep-Blue[11]

Experimental Protocols

1. Synthesis of a Representative DMAC-Based TADF Emitter (DMAC-TRZ)

This protocol describes the synthesis of 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (DMAC-TRZ), a widely studied TADF emitter.

Materials:

  • 9,9-dimethyl-9,10-dihydroacridine (DMAC)

  • 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(tert-butyl)phosphine tetrafluoroborate (P(tBu)3HBF4)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, combine DMAC (1.2 eq.), 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (1.0 eq.), Pd(OAc)2 (0.02 eq.), P(tBu)3HBF4 (0.04 eq.), and NaOtBu (1.4 eq.) in a Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture at 110 °C for 24 hours with stirring.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with dichloromethane (DCM) and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and DCM as the eluent.

  • Further purify the product by sublimation to obtain the final high-purity DMAC-TRZ.

2. Fabrication of a Solution-Processed OLED Device

This protocol outlines the fabrication of a solution-processed OLED using a DMAC-based TADF emitter.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous solution

  • Host material (e.g., a terpyridine derivative)

  • DMAC-TRZ (TADF emitter)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Organic solvents (e.g., chlorobenzene)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.[12]

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrate at 3000 rpm for 30 seconds.

    • Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water.[13]

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material and DMAC-TRZ (e.g., 70 wt% host) in an appropriate organic solvent like chlorobenzene.

    • Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (e.g., 100 nm).[7]

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporation chamber (< 10-6 Torr).

    • Deposit a layer of TPBi (e.g., 40 nm) as the electron transport layer.

    • Sequentially deposit a thin layer of LiF (e.g., 1 nm) as an electron injection layer and a thicker layer of Al (e.g., 100 nm) as the cathode. The deposition rates should be carefully controlled.[7]

  • Encapsulation:

    • Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a nitrogen atmosphere to protect it from oxygen and moisture.

3. Characterization of the OLED Device

Methods:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Photoluminescence Quantum Yield (PLQY): Measured using an integrating sphere setup.[14]

  • Time-Resolved Photoluminescence (TRPL): Used to determine the prompt and delayed fluorescence lifetimes, which is crucial for confirming the TADF mechanism.[14]

Visualizations

Thermally Activated Delayed Fluorescence (TADF) Mechanism

TADF_Mechanism S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Excitation S1->S0 Prompt Fluorescence (kF) S1:s->S0:s Delayed Fluorescence T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (kISC) T1->S0 Phosphorescence (kP) T1->S1 Reverse Intersystem Crossing (kRISC) (Thermal Activation)

Caption: The Jablonski diagram illustrating the TADF mechanism.

Typical OLED Device Architecture

OLED_Architecture cluster_device OLED Device Layers cluster_charge_flow Charge Injection & Recombination Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) ETL Electron Transport Layer (e.g., TPBi) EML Emissive Layer (Host:DMAC-Emitter) HIL Hole Injection Layer (e.g., PEDOT:PSS) light Light Emission EML->light Anode Anode (e.g., ITO) Substrate Substrate (Glass) electron Electrons electron->Cathode hole Holes hole->Anode

Caption: A schematic of a typical multi-layer OLED structure.

Experimental Workflow for OLED Fabrication

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL_Depo Spin-Coat HIL (PEDOT:PSS) UV_Ozone->HIL_Depo EML_Depo Spin-Coat EML (Host:Emitter) HIL_Depo->EML_Depo Thermal_Evap Thermal Evaporation (ETL, EIL, Cathode) EML_Depo->Thermal_Evap Encapsulation Device Encapsulation Thermal_Evap->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: A flowchart of the solution-based OLED fabrication process.

References

Application Notes and Protocols for DMAC-SPP Staining in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield a specific fluorescent probe designated as "DMAC-SPP." The "DMAC" component likely refers to a fluorophore containing a dimethylamino cinnamaldehyde or a related chalcone group, which is known to be environmentally sensitive and useful in fluorescent probes. The "SPP" component remains unidentified and could refer to a specific target molecule, protein, or a structural part of the probe.

Therefore, the following application notes and protocols are provided as a generalized, comprehensive guide for the fluorescent staining of tissue samples using a novel or uncharacterized small molecule fluorescent probe, hypothetically named this compound. Researchers must adapt and optimize this protocol based on the specific characteristics and target of the actual probe provided by the manufacturer or synthesis laboratory.

Introduction

Fluorescent staining of tissue samples is a powerful technique for visualizing the localization and expression of specific biomolecules within their native cellular and tissue context. This guide provides a framework for the use of a hypothetical fluorescent probe, this compound, for staining tissue sections. The protocol covers tissue preparation, staining, and imaging, along with recommendations for data analysis and presentation. It is intended for researchers, scientists, and drug development professionals familiar with standard histology and fluorescence microscopy techniques.

Materials and Reagents

  • Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.

  • Deparaffinization and Rehydration Reagents: Xylene or a xylene substitute (e.g., Histoclear), Ethanol (100%, 95%, 70%), Deionized water.

  • Antigen Retrieval Buffer (if applicable): Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).

  • Wash Buffer: Phosphate-buffered saline (PBS) (pH 7.4).

  • Blocking Buffer (optional, for reducing background): PBS containing 1-5% Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if used).

  • This compound Probe Stock Solution: To be dissolved in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 1-10 mM). Store as recommended by the provider.

  • This compound Staining Solution: Dilute the stock solution in an appropriate buffer (e.g., PBS) to the final working concentration.

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

  • Mounting Medium: Aqueous anti-fade mounting medium.

  • Microscope Slides and Coverslips.

  • Humidified Chamber.

  • Fluorescence Microscope with appropriate filter sets for this compound and the counterstain.

Experimental Protocols

This protocol is a general template and must be optimized for your specific tissue type and the this compound probe.

Tissue Preparation (FFPE)
  • Sectioning: Cut FFPE tissue blocks into 4-5 µm sections and mount them on positively charged microscope slides.

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

  • Deparaffinization:

    • Immerse slides in Xylene (or substitute) for 2 x 5 minutes.

    • Immerse in 100% Ethanol for 2 x 3 minutes.

    • Immerse in 95% Ethanol for 2 minutes.

    • Immerse in 70% Ethanol for 2 minutes.

  • Rehydration: Rinse slides in deionized water for 5 minutes.

Antigen/Target Retrieval (If Necessary)

This step is crucial if the target of this compound is masked by formalin fixation. The necessity and method of retrieval must be determined empirically.

  • Heat-Induced Epitope Retrieval (HIER):

    • Pre-heat the antigen retrieval buffer in a water bath or steamer to 95-100°C.

    • Immerse the slides in the hot buffer and incubate for 20-30 minutes.

    • Allow the slides to cool down in the buffer for 20 minutes at room temperature.

    • Rinse slides with PBS (3 x 5 minutes).

This compound Staining
  • Permeabilization (Optional): If the target is intracellular, incubate sections with a permeabilization buffer (e.g., PBS with 0.1-0.25% Triton X-100) for 10-15 minutes. Rinse with PBS.

  • Blocking (Optional): To reduce non-specific binding, incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Probe Incubation:

    • Prepare the this compound Staining Solution at the desired final concentration (e.g., 1-10 µM, to be optimized).

    • Carefully blot the excess buffer from the slides without letting the tissue dry.

    • Apply the this compound Staining Solution to cover the tissue section.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light. Incubation time and temperature may require optimization.

  • Washing:

    • Gently rinse off the staining solution.

    • Wash the slides with PBS (3 x 5 minutes) with gentle agitation, protected from light.

Counterstaining and Mounting
  • Nuclear Counterstaining:

    • Incubate the slides with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.

    • Rinse briefly with PBS.

  • Mounting:

    • Apply a drop of anti-fade mounting medium to the tissue section.

    • Carefully place a coverslip over the tissue, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish if desired.

  • Storage: Store the slides at 4°C in the dark until imaging. For long-term storage, consult the mounting medium manufacturer's instructions.

Data Acquisition and Analysis

  • Microscopy:

    • Image the stained slides using a fluorescence or confocal microscope.

    • Use appropriate filter sets for the this compound probe (based on its excitation and emission spectra) and the nuclear counterstain (e.g., DAPI channel).

    • Acquire images using consistent settings (e.g., laser power, exposure time, gain) across all samples for quantitative comparisons.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.

    • Measure parameters such as mean fluorescence intensity, stained area, and co-localization with cellular compartments.

    • Calculate the signal-to-noise ratio by comparing the intensity of the specific stain to a background region.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Optimization of this compound Staining Concentration

This compound Concentration (µM)Mean Fluorescence Intensity (a.u.)Signal-to-Noise RatioQualitative Assessment
0.1150 ± 202.5Weak signal
1850 ± 6015.2Strong, specific signal
51200 ± 9018.5Bright signal, slight increase in background
101250 ± 11016.8Saturated signal, high background

Table 2: Photostability of this compound Probe

Time under Continuous Excitation (s)Normalized Fluorescence Intensity (%)
0100
3095 ± 3
6088 ± 4
12075 ± 6
30055 ± 8

Visualizations

Experimental Workflow

G This compound Staining Workflow for FFPE Tissues cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_final Final Steps Sectioning Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Antigen_Retrieval Antigen Retrieval (if needed) Rehydration->Antigen_Retrieval Probe_Incubation This compound Incubation Antigen_Retrieval->Probe_Incubation Counterstaining Counterstaining Probe_Incubation->Counterstaining Mounting Mounting Counterstaining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Data_Analysis Quantitative Analysis Imaging->Data_Analysis

Caption: General workflow for this compound staining of FFPE tissue samples.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical pathway where "SPP" could be a signaling protein activated by an external ligand, which is then detected by the this compound probe. This is a speculative example.

G Hypothetical Signaling Pathway for SPP Target cluster_membrane Cell Membrane Receptor Receptor SPP_inactive SPP (Inactive) Receptor->SPP_inactive Activation Ligand External Ligand Ligand->Receptor SPP_active SPP (Active) SPP_inactive->SPP_active Downstream Downstream Cellular Response SPP_active->Downstream Probe This compound Probe SPP_active->Probe Binding & Fluorescence

Caption: Example of a hypothetical signaling pathway involving an "SPP" target.

Critical Considerations and Troubleshooting

  • Probe Information is Key: Obtain the datasheet for your specific this compound probe. Key information includes its excitation/emission spectra, recommended solvent, storage conditions, and mechanism of action.

  • Optimization is Mandatory: The provided concentrations and incubation times are starting points. You must perform a systematic optimization for your specific antibody, tissue type, and fixation method.

  • Controls are Essential:

    • Negative Control: Perform the staining protocol on a tissue section without adding the this compound probe to assess autofluorescence.

    • Positive Control: Use a tissue known to express the target of SPP (if known) to confirm the probe is working.

  • Autofluorescence: Some tissues exhibit high intrinsic fluorescence (autofluorescence). This can be mitigated by using appropriate filters, spectral imaging and unmixing, or treating the tissue with an autofluorescence quenching agent.

  • Photobleaching: Fluorescent dyes can lose their signal upon prolonged exposure to excitation light. Minimize light exposure, use an anti-fade mounting medium, and acquire images efficiently.

Application Notes and Protocols for High-Throughput Screening Assays Targeting the Sphingosine-1-Phosphate Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A plausible interpretation of "DMAC-SPP" suggests an interest in high-throughput screening (HTS) assays related to the Sphingosine-1-Phosphate (S1P) signaling pathway. "SPP" is a common abbreviation for the Signaling Pathways Project and is also central to the nomenclature of key molecules in this pathway. "DMAC" (Dimethylacetamide) is a polar solvent used in pharmaceutical sciences, though its direct role as a specific probe is not apparent from available literature. Therefore, these application notes focus on established HTS methodologies for key enzymes within the S1P pathway.

The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, migration, and inflammation.[1] Dysregulation of this pathway is implicated in a variety of diseases such as cancer, autoimmune disorders, and fibrosis, making its components attractive targets for drug discovery.[2] Key enzymes in this pathway, including Sphingosine Kinase (SphK) and S1P Lyase (SPL), are the focus of extensive high-throughput screening (HTS) campaigns to identify novel therapeutic modulators.[3][4]

Key Enzyme Targets in the S1P Signaling Pathway
  • Sphingosine Kinase (SphK): This enzyme, with two main isoforms (SphK1 and SphK2), catalyzes the phosphorylation of sphingosine to produce the bioactive lipid, S1P.[4] Elevated SphK1 activity is often associated with cancer progression and inflammation.

  • Sphingosine-1-Phosphate Lyase (SPL): SPL is responsible for the irreversible degradation of S1P, thereby regulating its intracellular and extracellular levels.[5] Inhibition of SPL can lead to an increase in S1P levels, which has therapeutic potential in certain inflammatory and autoimmune conditions.

High-Throughput Screening Assays for S1P Pathway Enzymes

A variety of HTS assays have been developed to identify and characterize modulators of SphK and SPL. These assays often employ fluorescent or radiometric probes to enable sensitive and rapid measurements in a microplate format.

Quantitative Data from HTS Assays

The following tables summarize key performance metrics for representative HTS assays targeting SphK1, SphK2, and SPL.

Table 1: Performance of a Real-Time Fluorescence HTS Assay for Sphingosine Kinases [3][6]

ParameterSphK1SphK2
Substrate NBD-SphingosineNBD-Sphingosine
Apparent Km (NBD-Sph) 38 µM44 µM
Apparent Km (ATP) 70 µMNot Reported

Table 2: IC50 Values of Known Inhibitors Determined by HTS Assays [2][3]

InhibitorTarget EnzymeHTS Assay TypeReported IC50
PF-543 SphK1Fluorescence16 nM
N,N-Dimethylsphingosine (DMS) SphK1Fluorescence15.2 µM
SKI-II SphK1/SphK2Not Specified~10 µM
Compound X SPLScintillation Proximity Assay1.6 µM

Table 3: Quality Metrics for S1P Pathway HTS Assays [5]

Assay TargetAssay TypeZ'-Factor
S1P Lyase Scintillation Proximity Assay0.58

Experimental Protocols

Protocol 1: Real-Time Fluorescence HTS Assay for Sphingosine Kinase (SphK1 and SphK2)[3][6]

This protocol describes a continuous, fluorescence-based assay to measure the activity of SphK1 and SphK2 using the fluorescent substrate NBD-sphingosine. The assay relies on the change in fluorescence properties of NBD-sphingosine upon its phosphorylation to NBD-S1P.

Materials:

  • Recombinant human SphK1 or SphK2

  • NBD-sphingosine (substrate)

  • ATP

  • Assay Buffer (e.g., 30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 150 mM NaCl for SphK1)

  • Test compounds (dissolved in DMSO)

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagent Master Mix: In the appropriate assay buffer, prepare a master mix containing the SphK enzyme and NBD-sphingosine.

  • Compound Addition: Dispense a small volume (e.g., 1 µL) of test compounds or DMSO (vehicle control) into the wells of the 384-well plate.

  • Enzyme/Substrate Addition: Add the enzyme/substrate master mix to each well.

  • Initiate Reaction: Start the enzymatic reaction by adding ATP to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the fluorescence signal over time (e.g., every 30 seconds for 30 minutes) at an excitation wavelength of 474 nm and an emission wavelength of 539 nm for the substrate and an excitation of 550 nm and emission of 584 nm for the product.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percent inhibition for each test compound relative to the DMSO control. For active compounds, perform dose-response experiments to determine IC50 values.

Protocol 2: Scintillation Proximity Assay (SPA) for S1P Lyase (SPL)[5][7]

This protocol outlines a radiometric HTS assay for SPL using a biotinylated and radiolabeled substrate. The assay is based on the principle that the radiolabeled product, but not the substrate, will be captured by streptavidin-coated SPA beads, bringing it in close proximity to the scintillant to generate a signal.

Materials:

  • Recombinant human SPL

  • Biotinylated aminosphingosine-1-[³³P]phosphate (S1³³P-biotin) (substrate)

  • Streptavidin-coated SPA beads

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well white, flat-bottom microplates

  • Microplate scintillation counter

Procedure:

  • Compound Addition: Dispense test compounds or DMSO into the wells of a 384-well plate.

  • Enzyme Addition: Add the recombinant SPL enzyme to each well.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Start the reaction by adding the S1³³P-biotin substrate to each well.

  • Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Signal Generation: Stop the reaction and initiate signal generation by adding a suspension of streptavidin-coated SPA beads in a stop buffer (e.g., containing EDTA).

  • Signal Detection: Seal the plate and allow the beads to settle for at least 30 minutes. Measure the scintillation signal using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each test compound compared to the DMSO control. Determine IC50 values for active compounds from dose-response curves.

Visualizations

Signaling Pathway Diagram

S1P_Signaling_Pathway cluster_synthesis S1P Synthesis cluster_degradation S1P Degradation cluster_signaling Extracellular Signaling Sph Sphingosine SphK Sphingosine Kinase (SphK1/SphK2) Sph->SphK ATP -> ADP S1P_intra Intracellular S1P SphK->S1P_intra SPL S1P Lyase (SPL) S1P_intra->SPL S1P_extra Extracellular S1P S1P_intra->S1P_extra Transporters Deg_products Degradation Products (Hexadecenal + PE) SPL->Deg_products S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR Downstream Downstream Signaling (Cell Survival, Migration, etc.) S1PR->Downstream

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Workflow Diagram

HTS_Workflow start Start plate_prep Prepare 384-well Plate start->plate_prep compound_add Add Test Compounds & Controls (DMSO) plate_prep->compound_add reagent_add Add Enzyme and Substrate/Probe compound_add->reagent_add incubation Incubate at 37°C reagent_add->incubation read_plate Read Plate (Fluorescence or Scintillation) incubation->read_plate data_analysis Data Analysis (% Inhibition, Z'-factor) read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Compound end End hit_id->end Inactive Compound dose_response->end

Caption: A generalized workflow for high-throughput screening assays.

References

Application Notes and Protocols for Monitoring Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "DMAC-SPP" did not yield specific information on a probe or technology with that name for monitoring protein aggregation. The following application notes and protocols are provided for the widely used and well-established Thioflavin T (ThT) fluorescence assay, a gold standard for monitoring the formation of amyloid-like protein aggregates.

Application Notes: Thioflavin T (ThT) Assay for Monitoring Protein Aggregation

Introduction

Protein aggregation is a biological phenomenon implicated in a wide range of debilitating human disorders, including Alzheimer's and Parkinson's diseases.[1][2] The process involves the self-assembly of misfolded proteins into larger, often insoluble, structures.[3] Monitoring the kinetics of protein aggregation is crucial for understanding disease mechanisms and for the development of therapeutic interventions. The Thioflavin T (ThT) fluorescence assay is a highly sensitive and convenient method for real-time monitoring of the formation of amyloid fibrils, which are rich in β-sheet structures.[4][5][6]

Principle of the ThT Assay

Thioflavin T is a benzothiazole dye that exhibits a significant increase in fluorescence quantum yield and a characteristic blue shift in its emission spectrum upon binding to the cross-β-sheet structures of amyloid fibrils.[5][6] In its free form in solution, the different aromatic rings of ThT can rotate freely, which leads to non-radiative decay of the excited state and consequently, low fluorescence. When ThT binds to the channels formed by the side chains on the surface of β-sheets in amyloid fibrils, this rotation is restricted.[5] This rigidization of the dye molecule leads to a dramatic increase in its fluorescence. The fluorescence intensity is directly proportional to the amount of amyloid fibrils, allowing for the quantitative monitoring of aggregation kinetics.[1][2][7]

Applications in Research and Drug Development

The ThT assay is a versatile tool with numerous applications in both academic research and the pharmaceutical industry:

  • Screening for Aggregation Inhibitors: The assay is widely used in high-throughput screening campaigns to identify small molecules, peptides, or other compounds that can inhibit or slow down the aggregation of disease-related proteins.

  • Characterizing Aggregation Kinetics: The real-time nature of the ThT assay allows for the detailed characterization of the different phases of protein aggregation, including the lag phase (nucleation), the exponential growth phase (elongation), and the stationary phase.[8]

  • Biophysical Studies: The assay is used to study the effects of various environmental factors, such as pH, temperature, ionic strength, and the presence of co-solutes, on the stability and aggregation propensity of proteins.

  • Quality Control of Biopharmaceuticals: In the development of protein-based therapeutics, it is essential to ensure the stability of the drug product and prevent aggregation, which can lead to loss of efficacy and potential immunogenicity. The ThT assay can be used as a quality control tool to assess the stability of protein formulations.

  • Diagnostic Research: While primarily a research tool, the principles of amyloid-binding dyes like ThT are being explored for the development of diagnostic agents for neurodegenerative diseases.[9]

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Monitoring Protein Aggregation in a 96-Well Plate Format

This protocol provides a general method for monitoring the kinetics of protein aggregation using a fluorescence microplate reader. The concentrations of the protein of interest and ThT, as well as the incubation conditions, should be optimized for each specific system.

Materials

  • Protein of interest (lyophilized or in a non-aggregating buffer)

  • Thioflavin T (ThT)

  • Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[10]

  • Distilled, deionized water (ddH₂O)

  • 96-well, black, clear-bottom microplates

  • Fluorescence microplate reader with excitation and emission filters for ThT (e.g., Excitation: ~440-450 nm, Emission: ~480-490 nm)[4][11][12]

  • Incubator with shaking capabilities, or a plate reader with integrated shaking and temperature control

Reagent Preparation

  • ThT Stock Solution (e.g., 1 mM):

    • Prepare the ThT stock solution fresh by dissolving the appropriate amount of ThT powder in ddH₂O.[4]

    • Filter the solution through a 0.2 µm syringe filter to remove any small particulates.[10]

    • Store the stock solution protected from light.

  • Protein Stock Solution:

    • Prepare a concentrated stock solution of the protein of interest in a buffer that maintains its monomeric, non-aggregated state. The exact preparation will be protein-specific.

    • Determine the protein concentration accurately (e.g., by measuring absorbance at 280 nm).

  • Assay Buffer:

    • Prepare the buffer in which the aggregation reaction will be carried out. This buffer should promote the aggregation of the protein of interest.

Assay Procedure

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, prepare the final reaction mixture. For each well, you will typically need a final volume of 100-200 µL.

    • The final concentration of the protein of interest should be optimized for the specific protein and experimental goals.

    • The final concentration of ThT is typically in the range of 10-25 µM.[4][12]

    • A typical reaction mixture would contain the protein of interest at its final concentration and ThT at its final concentration in the assay buffer.

    • Prepare a sufficient volume of the master mix for all replicates and controls.

  • Set up the 96-Well Plate:

    • Pipette the reaction mixture into the wells of the 96-well plate. It is recommended to perform each condition in triplicate.[8]

    • Controls:

      • Negative Control (Buffer + ThT): Include wells with only the assay buffer and ThT to measure the background fluorescence of the dye.[8]

      • Protein Control (if applicable): In some cases, it may be useful to have a control with the protein in a non-aggregating buffer with ThT to assess any initial background fluorescence.

  • Incubation and Fluorescence Reading:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence microplate reader that is pre-set to the desired temperature (e.g., 37°C).[4][11]

    • Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (which can range from hours to days).[12]

    • Enable intermittent shaking (e.g., orbital shaking) between readings to promote aggregation.[4][8]

    • Set the excitation and emission wavelengths (e.g., Excitation: 450 nm, Emission: 485 nm).[4][12]

Data Analysis

  • Background Subtraction: For each time point, subtract the average fluorescence intensity of the negative control (Buffer + ThT) from the fluorescence intensity of each sample well.

  • Plotting the Data: Plot the background-subtracted fluorescence intensity as a function of time. The resulting curve will typically be sigmoidal, showing the lag, growth, and plateau phases of aggregation.

  • Quantitative Analysis: From the aggregation curves, various kinetic parameters can be determined, such as the lag time (t_lag), the maximum aggregation rate (slope of the growth phase), and the final fluorescence intensity (plateau height).

Data Presentation

Quantitative data from ThT aggregation assays can be summarized in a table for easy comparison of different conditions, such as the effect of potential inhibitors.

ConditionLag Time (hours)Maximum Aggregation Rate (RFU/hour)Final Fluorescence Intensity (RFU)
Protein Only2.5 ± 0.35000 ± 25020000 ± 800
+ Inhibitor A (10 µM)5.8 ± 0.52500 ± 15018000 ± 700
+ Inhibitor B (10 µM)10.2 ± 0.81000 ± 1008000 ± 500
+ Vehicle Control2.6 ± 0.44900 ± 30019500 ± 900

RFU = Relative Fluorescence Units. Data are presented as mean ± standard deviation from triplicate experiments.

Visualizations

ThT_Mechanism cluster_0 Free ThT State cluster_1 Bound ThT State Free_ThT Free ThT in Solution (Low Fluorescence) Bound_ThT Bound ThT (High Fluorescence) Free_ThT->Bound_ThT Binding Emission_Low Low Emission (~445 nm) Free_ThT->Emission_Low Rotational_Freedom Rotational Freedom leads to non-radiative decay Free_ThT->Rotational_Freedom Amyloid_Fibril Amyloid Fibril (β-sheet structure) Bound_THT_Group Bound_ThT->Bound_THT_Group Excitation Excitation Light (~450 nm) Excitation->Free_ThT Excitation->Bound_ThT Emission_High High Emission (~485 nm) Restricted_Rotation Restricted Rotation upon binding Bound_THT_Group->Emission_High Bound_THT_Group->Restricted_Rotation

Caption: Mechanism of Thioflavin T fluorescence upon binding to amyloid fibrils.

ThT_Workflow start Start prep_reagents Prepare Reagents (Protein, ThT, Buffer) start->prep_reagents setup_plate Set up 96-Well Plate (Samples and Controls) prep_reagents->setup_plate load_reader Load Plate into Fluorescence Reader setup_plate->load_reader run_assay Run Kinetic Assay (Incubation, Shaking, Reading) load_reader->run_assay data_collection Collect Fluorescence Data over time run_assay->data_collection analysis Data Analysis (Background Subtraction, Plotting) data_collection->analysis results Generate Aggregation Curves and Kinetic Parameters analysis->results end End results->end

Caption: Experimental workflow for the Thioflavin T protein aggregation assay.

References

Application Notes and Protocols for the Conjugation of DMAC-SPP to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent for targeted cancer therapy.[1][2][3][4][][6] The linker molecule connecting the antibody and the cytotoxic drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[2][] DMAC-SPP is a cleavable ADC linker designed for use in the synthesis of ADCs.[7][8] This document provides a detailed protocol for the conjugation of this compound to antibodies, targeting primary amine residues (e.g., lysines) on the antibody.

The this compound linker contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody to form a stable amide bond.[9][10] The other end of the linker typically contains a reactive group, such as a maleimide, for subsequent conjugation to a thiol-containing cytotoxic payload. This protocol focuses on the initial step of conjugating the this compound linker to the antibody.

Materials and Equipment

Reagents:

  • Monoclonal antibody (mAb) of interest

  • This compound linker

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, is commonly used.[] Other non-amine containing buffers like HEPES or borate buffer can also be used.[][12]

  • Quenching Reagent: e.g., Tris or glycine solution (1 M, pH 8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification resin (e.g., Sephadex G-25)[10] or a tangential flow filtration (TFF) system.[13]

Equipment:

  • Reaction vessels (e.g., microcentrifuge tubes or glass vials)

  • Pipettes and tips

  • pH meter

  • Spectrophotometer (for determining antibody concentration)

  • Chromatography system for purification (e.g., FPLC or HPLC)

  • Centrifuge

  • Vortex mixer

  • Rotator or shaker

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to prepare the antibody to ensure optimal reaction conditions.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free conjugation buffer like PBS.[10] This can be achieved through dialysis against the conjugation buffer at 4°C with multiple buffer changes over 24-48 hours.[14][15] Alternatively, a desalting column can be used for a quicker exchange.[12]

  • Concentration Determination: Determine the precise concentration of the antibody solution using a spectrophotometer by measuring the absorbance at 280 nm (A280). The concentration can be calculated using the antibody's extinction coefficient.[14] A typical concentration for conjugation is 5-10 mg/mL.[16]

This compound Linker Preparation

The this compound linker is typically dissolved in an anhydrous organic solvent immediately before use.

  • Stock Solution: Prepare a stock solution of the this compound linker in anhydrous DMSO. A common concentration is 10-20 mM.[16]

  • Solubilization: Ensure the linker is completely dissolved by gentle vortexing.

Antibody-Linker Conjugation Reaction

This step involves the reaction of the this compound linker with the primary amines on the antibody. The molar ratio of linker to antibody is a critical parameter that influences the final drug-to-antibody ratio (DAR).[16]

  • Reaction Setup: In a suitable reaction vessel, add the prepared antibody solution.

  • Linker Addition: Add the calculated volume of the this compound stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the linker to the antibody.[16] The optimal ratio may need to be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking or rotation.[] Protect the reaction from light if the linker or subsequent payload is light-sensitive.[10]

Quenching the Reaction

After the desired incubation time, the reaction is stopped by adding a quenching reagent that contains primary amines to react with any excess, unreacted this compound linker.

  • Quenching: Add a quenching reagent such as a Tris or glycine solution to the reaction mixture to a final concentration of approximately 50 mM.

  • Incubation: Incubate for an additional 15-30 minutes at room temperature.

Purification of the Conjugate

Purification is essential to remove unreacted linker, quenching reagent, and any aggregates.

  • Size-Exclusion Chromatography: The most common method for purifying the antibody-linker conjugate is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[10] The larger antibody-linker conjugate will elute first, while the smaller, unreacted molecules will be retained.

  • Tangential Flow Filtration (TFF): For larger scale preparations, TFF can be an efficient method for purification.[13]

  • Buffer Exchange: During purification, the buffer can be exchanged into a suitable storage buffer for the antibody conjugate.

Characterization of the Conjugate

After purification, the antibody-linker conjugate should be characterized to determine the linker-to-antibody ratio and ensure its quality.

  • Spectrophotometry: The concentration of the purified conjugate can be determined by measuring the absorbance at 280 nm.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the distribution of linker molecules per antibody and calculate the average linker-to-antibody ratio.[1]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a useful technique to assess the heterogeneity of the conjugate and can often resolve species with different numbers of conjugated linkers.[17]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation of this compound to an antibody. These values may require optimization for specific antibodies and desired outcomes.

ParameterRecommended RangeNotes
Antibody Concentration 5 - 10 mg/mLHigher concentrations can promote aggregation.
Conjugation Buffer pH 7.2 - 8.0NHS ester hydrolysis increases at higher pH.
This compound:Antibody Molar Ratio 5:1 to 10:1This ratio directly influences the final DAR.
Reaction Temperature Room Temperature (20-25°C)Lower temperatures can slow the reaction rate.
Reaction Time 1 - 2 hoursLonger times can lead to increased heterogeneity.
Quenching Reagent Concentration ~50 mM (final)Ensures complete reaction with excess linker.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Downstream Processing Ab_Prep Antibody Preparation (Buffer Exchange & Concentration) Conjugation Conjugation Reaction (Antibody + this compound) Ab_Prep->Conjugation Linker_Prep This compound Linker Preparation (Stock Solution) Linker_Prep->Conjugation Quenching Quenching Reaction (Addition of Tris/Glycine) Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification Characterization Characterization (MS, HIC) Purification->Characterization

Caption: Workflow for this compound conjugation to antibodies.

Chemical Conjugation Pathway

chemical_pathway Antibody Antibody-NH₂ (Lysine Residue) Conjugate Antibody-NH-CO-SPP-DMAC (Stable Amide Bond) Antibody->Conjugate + DMAC_SPP This compound-NHS DMAC_SPP->Conjugate NHS_leaving_group N-Hydroxysuccinimide Conjugate->NHS_leaving_group +

Caption: Reaction of this compound with an antibody amine group.

References

Application Notes and Protocols for DMAC-SPP in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high efficiency in third-generation Organic Light-Emitting Diodes (OLEDs). This technology allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency (IQE). A key material in the advancement of TADF OLEDs is bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone , commonly known as DMAC-SPP or DMAC-DPS . This molecule, featuring a diphenylsulfone core with two 9,9-dimethyl-9,10-dihydroacridine donor groups, exhibits excellent performance as a blue TADF emitter.[1][2][3] Its bipolar charge-transporting capabilities make it a versatile material for various OLED applications, including as a dopant in a host matrix or as a neat emitting layer.[1]

These application notes provide a comprehensive overview of the use of this compound in OLEDs, including its performance data, detailed experimental protocols for synthesis and device fabrication, and a visualization of the underlying TADF mechanism.

Performance Data of this compound Based OLEDs

The performance of OLEDs incorporating this compound is highly dependent on the device architecture, host material, and fabrication method (solution-processing vs. vacuum deposition). Below is a summary of reported quantitative data for this compound based OLEDs.

Device Structure/HostMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)CIE Coordinates (x, y)Ref.
Solution-processed, mCP host11.1----[4]
Crystalline OLED, CHM-NA~9.14-->1000(0.15, 0.17)[4]
Amorphous non-doped9.44 (@1000 cd/m²)--~57,000(0.14, 0.19)[4]
Doped blue TADF OLED21.5-42.0>1000~ (0.14, 0.2)[4]
Universal Host for Green Fluorescent OLED (C545T)>15>60->10,000-
Universal Host for Green Phosphorescent OLED (Ir(ppy)3)>18>65->10,000-
Blue TADF with FIrpic-21.1---

Experimental Protocols

Synthesis of this compound (bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone)

This protocol describes a common synthetic route for this compound.

Materials:

  • 9,9-dimethyl-9,10-dihydroacridine

  • bis(4-fluorophenyl)sulfone

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., a suitable phosphine ligand)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 9,9-dimethyl-9,10-dihydroacridine, bis(4-fluorophenyl)sulfone, and sodium tert-butoxide in anhydrous toluene.

  • Catalyst Addition: Add the palladium catalyst and the phosphine ligand to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for the appropriate reaction time (typically several hours, monitored by TLC or GC-MS).

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound. The product can be further purified by sublimation for use in high-performance OLEDs.[5]

Fabrication of a Solution-Processed OLED with this compound Emitter

This protocol outlines the fabrication of a multilayer OLED using spin-coating techniques.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous solution

  • Host material (e.g., mCP)

  • This compound

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for cathode

  • Chlorobenzene (or other suitable organic solvent)

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for several minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Inside a cleanroom or glovebox, spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate. Anneal the substrate on a hotplate (e.g., at 120°C for 20 minutes) to remove residual water.[6]

  • Emissive Layer (EML) Deposition: Prepare a solution of the host material (e.g., mCP) and this compound (as a dopant) in chlorobenzene. Spin-coat this solution on top of the PEDOT:PSS layer inside a glovebox. Anneal the substrate (e.g., at 70°C for 30 minutes) to remove the solvent.[6]

  • ETL, EIL, and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporator. Sequentially deposit the electron transport layer (e.g., TPBi), the electron injection layer (e.g., LiF), and the aluminum cathode through a shadow mask to define the active area of the device.

  • Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

Signaling Pathways and Experimental Workflows

Thermally Activated Delayed Fluorescence (TADF) Mechanism in this compound

The high efficiency of this compound in OLEDs is attributed to the TADF mechanism, which minimizes the loss of non-emissive triplet excitons. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

TADF_Mechanism cluster_ground Ground State (S0) cluster_excited Excited States S0 S0 S1 S1 (Singlet) S0->S1 Electrical Excitation (25%) T1 T1 (Triplet) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence (Radiative) S1->T1 ISC T1->S0 Phosphorescence (Non-radiative in TADF) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation)

Caption: TADF mechanism in a this compound based OLED.

Experimental Workflow for OLED Fabrication

The fabrication of an OLED device is a sequential process involving the deposition of multiple thin-film layers.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Spin Coating & Evaporation) cluster_final Final Steps Cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) HIL HIL Deposition (PEDOT:PSS) Cleaning->HIL Spin Coating EML EML Deposition (Host:this compound) HIL->EML Spin Coating ETL ETL Deposition (e.g., TPBi) EML->ETL Thermal Evaporation EIL EIL Deposition (e.g., LiF) ETL->EIL Thermal Evaporation Cathode Cathode Deposition (Aluminum) EIL->Cathode Thermal Evaporation Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: Workflow for fabricating a solution-processed OLED.

References

Application Notes and Protocols for the Quantification of Isoprenoids and Proanthocyanidins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "DMAC-SPP" does not correspond to a standard or widely recognized analyte. Our review of scientific literature suggests that this term may be a conflation of two separate concepts: "DMAC," which can refer to either the solvent N,N-Dimethylacetamide or the reagent 4-dimethylaminocinnamaldehyde used in colorimetric assays, and "SPP," which likely relates to the enzyme Farnesyl Diphosphate Synthase (FPPS), previously referred to as S-phase-predominant protein, and its product, Farnesyl Diphosphate (FPP).

Given this ambiguity, these application notes provide detailed protocols for the quantification of two distinct classes of molecules that align with the potential interpretations of the user's query:

  • Quantification of Farnesyl Diphosphate (FPP): A key intermediate in the biosynthesis of isoprenoids, synthesized by the enzyme Farnesyl Diphosphate Synthase (FPPS). This is relevant for researchers in drug development and metabolic engineering.

  • Quantification of Proanthocyanidins (PACs) using the DMAC assay: A common method for the quantification of a class of polyphenols in various experimental samples, which is relevant for researchers in natural products and nutrition.

Section 1: Quantification of Farnesyl Diphosphate (FPP) Concentration

Farnesyl diphosphate (FPP) is a critical precursor for the synthesis of numerous vital molecules, including sterols, dolichols, and ubiquinones.[1][2] Its quantification is essential for studying the isoprenoid pathway and the effects of drugs targeting this pathway. Farnesyl diphosphate synthase (FPPS) catalyzes the synthesis of FPP from dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP).[1][3]

Experimental Protocol: Quantification of FPP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of FPP in biological samples.

1. Sample Preparation

Proper sample preparation is a critical step to ensure high-quality and reproducible results in mass spectrometry analysis.[4][5]

  • Cultured Cells:

    • Harvest cells (e.g., 1x10^6 cells) by centrifugation.[6]

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[6]

    • Lyse the cells using a suitable lysis buffer compatible with mass spectrometry.

    • Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile).

    • Centrifuge to pellet the precipitated protein and collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Tissue Samples:

    • Homogenize the tissue sample in a suitable buffer on ice.

    • Follow steps 4-6 as described for cultured cells.

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reverse-phase column is typically used for the separation of FPP.[7]

    • Mobile Phase: A gradient of an aqueous solution with an ion-pairing agent (e.g., dimethylhexylamine) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for FPP analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The transitions for FPP would need to be optimized on the specific instrument.

Data Presentation

The quantitative data for FPP concentration should be presented in a clear and structured table.

Sample IDFPP Concentration (ng/mL)Standard Deviation
Control Group 115.21.8
Control Group 214.82.1
Treated Group 15.60.9
Treated Group 26.11.2

Visualization of the Farnesyl Diphosphate Synthase (FPPS) Pathway

FPPS_Pathway cluster_input Substrates cluster_output Products DMAPP Dimethylallyl Diphosphate (DMAPP) FPPS Farnesyl Diphosphate Synthase (FPPS) DMAPP->FPPS IPP1 Isopentenyl Diphosphate (IPP) IPP1->FPPS GPP Geranyl Diphosphate (GPP) GPP->FPPS IPP2 Isopentenyl Diphosphate (IPP) IPP2->FPPS FPP Farnesyl Diphosphate (FPP) FPPS->GPP FPPS->FPP

Caption: Farnesyl Diphosphate Synthase (FPPS) catalytic pathway.

Experimental Workflow for FPP Quantification

FPP_Quantification_Workflow Sample Biological Sample (Cells or Tissue) Lysis Cell Lysis / Tissue Homogenization Sample->Lysis Precipitation Protein Precipitation Lysis->Precipitation Extraction Supernatant Extraction Precipitation->Extraction Drydown Drydown and Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: Workflow for FPP quantification by LC-MS/MS.

Section 2: Quantification of Proanthocyanidins (PACs) using the DMAC Assay

The 4-dimethylaminocinnamaldehyde (DMAC) assay is a colorimetric method used to quantify total soluble proanthocyanidins (PACs).[8] This assay is specific for PACs and offers rapid and reproducible results with fewer interferences compared to other colorimetric methods.[8]

Experimental Protocol: DMAC Assay

This protocol is adapted from the method described by Prior et al. (2010).[9]

1. Reagent Preparation

  • DMAC Reagent: Prepare a solution of 4-dimethylaminocinnamaldehyde (DMAC) in acidified ethanol.

  • Standard: A calibration curve should be prepared using a known standard, such as procyanidin A2.[9]

2. Sample Preparation

  • Liquid Samples (e.g., juice): Filter the sample and use it directly or after appropriate dilution.[9]

  • Solid Samples (e.g., plant extracts): Dissolve the sample in a mixture of acetone and water.[9]

3. Assay Procedure

  • Add the prepared sample or standard to a microplate well.

  • Add the DMAC reagent to each well.

  • Incubate at room temperature for a specified time to allow for color development. The reaction of DMAC with PACs forms a green chromophore.[8]

  • Read the absorbance at 640 nm using a microplate reader.[8]

4. Data Analysis

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of PACs in the experimental samples by interpolating their absorbance values on the standard curve.

Data Presentation

The results of the DMAC assay can be summarized in a table.

Sample IDAbsorbance at 640 nmPAC Concentration (µg/mL)
Standard 1 (10 µg/mL)0.2510
Standard 2 (20 µg/mL)0.5120
Sample A0.3815.2
Sample B0.6224.8

Experimental Workflow for the DMAC Assay

DMAC_Assay_Workflow Sample Sample Preparation (Liquid or Solid) Reaction Addition of DMAC Reagent Sample->Reaction Incubation Incubation for Color Development Reaction->Incubation Measurement Absorbance Measurement at 640 nm Incubation->Measurement Analysis Data Analysis using Standard Curve Measurement->Analysis Result PAC Concentration Analysis->Result

Caption: Workflow for the DMAC colorimetric assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS) using DMAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the use of N,N-Dimethylacetamide (DMAC) as a solvent.

Frequently Asked Questions (FAQs)

Q1: What is DMAC and why is it used in SPPS?

A1: N,N-Dimethylacetamide (DMAC) is a polar aprotic solvent used in SPPS for dissolving amino acids, coupling reagents, and for washing the resin-bound peptide.[1][2] It is considered a strong solvent with a high dielectric constant, which helps in solvating the growing peptide chain and preventing aggregation.[1]

Q2: How does DMAC compare to other common SPPS solvents like DMF and NMP?

A2: DMAC, DMF (N,N-Dimethylformamide), and NMP (N-Methyl-2-pyrrolidone) are all commonly used polar aprotic solvents in SPPS.[2] They have similar solvation properties, but there can be differences in resin swelling, reaction kinetics, and stability. For instance, DMF can degrade to form dimethylamine, which can cause premature removal of the Fmoc protecting group.[1] DMAC is generally more stable.[1]

Q3: What are the safety considerations when using DMAC?

A3: DMAC is classified as a substance of very high concern (SVHC) and is considered toxic for reproduction.[2][3] It is harmful if inhaled or absorbed through the skin.[2] Always handle DMAC in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Problem 1: Low Peptide Yield

Q: I am experiencing a low final yield of my peptide. What are the possible causes and solutions when using DMAC?

A: Low peptide yield can stem from several factors throughout the SPPS process. Here are some common causes and troubleshooting steps:

  • Incomplete Coupling Reactions: This is a frequent cause of low yield.

    • Solution: Increase the coupling reaction time or perform a double coupling for difficult amino acids (e.g., sterically hindered residues like Val, Ile, or Arg).[4] Using a different activation method, such as HATU or HBTU, in DMAC can also improve efficiency.[5]

  • Peptide Aggregation: Hydrophobic sequences are prone to aggregation, which can block reactive sites.[6]

    • Solution: DMAC is a good solvent for disrupting aggregation. However, if problems persist, consider using a "magic mixture" of DCM:DMF:NMP (1:1:1) or adding chaotropic salts like LiCl to the coupling mixture.[5][6] Incorporating pseudoproline dipeptides every six residues can also disrupt secondary structure formation.[5]

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reagents to the growing peptide chain.[7]

    • Solution: Ensure the resin is fully swelled in DMAC before starting the synthesis. Polystyrene-based resins generally swell well in DMAC.[7] If you suspect poor swelling, you can measure the resin swelling factor and compare it with other solvents (see Table 1).

Problem 2: Low Peptide Purity

Q: My final peptide product shows low purity with multiple side products. How can I improve this?

A: Low purity is often due to side reactions or incomplete deprotection or coupling steps.

  • Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to deletion sequences.

    • Solution: Increase the deprotection time with 20% piperidine in DMAC or use a stronger deprotection cocktail if aggregation is suspected. Monitoring the Fmoc deprotection by UV is a reliable method to ensure completion.

  • Side Reactions: Certain amino acids are prone to side reactions. For example, aspartic acid can form aspartimide, and cysteine can undergo racemization.[8]

    • Solution: For aspartimide formation, use a protecting group like Hmb on the preceding amino acid. For cysteine-containing peptides, using a carbodiimide activation method can reduce racemization.[8]

  • Racemization: The chirality of the amino acids can be compromised during activation.

    • Solution: Perform coupling reactions at a lower temperature (e.g., 0°C) and avoid prolonged exposure to coupling reagents. The addition of additives like HOBt or Oxyma Pure can also suppress racemization.[9]

Data Presentation

Table 1: Comparison of Resin Swelling in Common SPPS Solvents

Resin TypeSolventSwelling Factor (mL/g)Reference
Polystyrene (1% DVB)Dichloromethane (DCM)4.0 - 6.0[7]
Polystyrene (1% DVB)N,N-Dimethylformamide (DMF)4.0 - 5.0[7]
Polystyrene (1% DVB)N-Methyl-2-pyrrolidone (NMP)4.0 - 5.0[7]
Polystyrene (1% DVB)Toluene4.0 - 5.0[7]
Polystyrene (1% DVB)Tetrahydrofuran (THF)3.5 - 4.5[7]

Note: Data for DMAC with the same resin was not explicitly found in the search results, but it is expected to have a similar swelling factor to DMF and NMP for polystyrene-based resins.

Table 2: General Properties of Common SPPS Solvents

PropertyDMACDMFNMP
Boiling Point (°C) 165153202
Freezing Point (°C) -20-61-24
Viscosity (mPa·s at 25°C) 0.920.801.65
Dielectric Constant 37.836.732.2
Hazards Reproductive toxicityReproductive toxicityReproductive toxicity

Experimental Protocols

Standard Fmoc-SPPS Cycle using DMAC

This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on a solid support using DMAC as the primary solvent.

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add sufficient DMAC to cover the resin and allow it to swell for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMAC.

    • Add a solution of 20% piperidine in DMAC to the resin.

    • Agitate for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMAC for another 10-15 minutes.

    • Wash the resin thoroughly with DMAC (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU, or DIC; 3-5 equivalents), and an additive (e.g., HOBt or Oxyma Pure; 3-5 equivalents) in DMAC.

    • Add a base (e.g., DIPEA; 6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the coupling time may need to be extended, or a double coupling performed.[10][11]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMAC (5-7 times) to remove any unreacted reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test or TNBS test to confirm the completion of the coupling reaction. A negative result (yellow beads for Kaiser test) indicates a complete coupling.

Mandatory Visualization

SPPS_Workflow cluster_cycle SPPS Cycle Start Start Resin_Swelling Resin Swelling (DMAC) Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMAC) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMAC) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMAC) Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat for Next Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next AA Final_Cleavage Final Cleavage & Deprotection Repeat_Cycle->Final_Cleavage Final AA Purification Peptide Purification (HPLC) Final_Cleavage->Purification Final_Product Purified Peptide Purification->Final_Product

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Purity Start Low Peptide Purity Check_Deprotection Incomplete Fmoc Deprotection? Start->Check_Deprotection Increase_Deprotection Increase deprotection time or use stronger base Check_Deprotection->Increase_Deprotection Yes Check_Coupling Incomplete Coupling? Check_Deprotection->Check_Coupling No Increase_Deprotection->Check_Coupling Double_Couple Perform double coupling or use stronger coupling agent Check_Coupling->Double_Couple Yes Check_Side_Reactions Side Reactions? Check_Coupling->Check_Side_Reactions No Double_Couple->Check_Side_Reactions Optimize_Conditions Optimize protecting groups and reaction conditions Check_Side_Reactions->Optimize_Conditions Yes Final_Purity Improved Purity Check_Side_Reactions->Final_Purity No Optimize_Conditions->Final_Purity

Caption: Troubleshooting decision tree for low peptide purity in SPPS.

References

Technical Support Center: Optimizing Signal and Reducing Background with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence and enhance signal-to-noise ratios in their experiments. While the principles discussed are broadly applicable, they are particularly relevant for users of specialized fluorescent probes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary sources of high background fluorescence in my imaging experiment?

High background fluorescence can originate from several sources, complicating data interpretation. The most common culprits include:

  • Autofluorescence: Many biological specimens naturally fluoresce.[1][2] Common sources include flavins, NADH, collagen, and elastin.[2] Fixatives like glutaraldehyde can also induce fluorescence.[2]

  • Non-Specific Binding: The fluorescent probe may bind to cellular components other than the intended target. This can be due to hydrophobic interactions, charge-based interactions, or binding to Fc receptors on cells.[3][4]

  • Unbound Probe: Insufficient washing after staining can leave a high concentration of unbound probe in the imaging medium, contributing to a general haze of background fluorescence.[1][5]

  • Contaminated or Inappropriate Reagents and Media: Components in cell culture media, such as phenol red and riboflavin, are known to be fluorescent.[6] Serum can also contain autofluorescent molecules.

  • Suboptimal Imaging Vessel: The use of standard plastic-bottom dishes or slides for imaging can be a significant source of background fluorescence.[1]

Q2: How can I identify the source of the high background in my experiment?

To pinpoint the source of high background, it is crucial to include proper controls in your experimental setup. Consider preparing and imaging the following:

  • Unstained Sample: Image your cells or tissue without any fluorescent probe. This will reveal the level of intrinsic autofluorescence from your sample.

  • Vehicle Control: Treat your sample with the vehicle (e.g., DMSO) used to dissolve your probe to ensure it is not contributing to fluorescence.

  • Secondary Antibody Only (for Immunofluorescence): If you are performing immunofluorescence, a control with only the secondary antibody will identify non-specific binding of the secondary antibody.[7][8]

  • Isotype Control (for Immunofluorescence): An isotype control antibody that has the same immunoglobulin class and light chain as your primary antibody but is not specific to your target will help determine non-specific binding of the primary antibody.

By systematically evaluating these controls, you can narrow down the primary contributor to your high background.

Q3: My background is uniformly high across the entire field of view. What should I try first?

A uniformly high background often points to issues with unbound probe or components in the imaging medium. Here are some initial troubleshooting steps:

  • Optimize Probe Concentration: Using an excessively high concentration of the fluorescent probe is a common cause of high background.[9][10] Perform a concentration titration to determine the lowest effective concentration that provides a specific signal with minimal background.

  • Improve Washing Steps: Increase the number and duration of wash steps after probe incubation to more effectively remove unbound molecules.[10] Using a suitable buffer, such as PBS, is recommended. Consider adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash buffer to reduce non-specific hydrophobic interactions.[7]

  • Switch to an Appropriate Imaging Medium: If your culture medium contains phenol red or other fluorescent components, switch to a phenol red-free medium or a specialized imaging buffer for live-cell imaging.[6][11]

Q4: I am observing punctate or localized non-specific staining. How can I resolve this?

Localized non-specific staining often suggests that your probe is binding to unintended cellular structures.

  • Use a Blocking Agent: Before adding your probe, incubate your sample with a blocking solution to saturate non-specific binding sites.[3][4] Common blocking agents include Bovine Serum Albumin (BSA) and serum from the same species as the secondary antibody (for immunofluorescence).[3][4]

  • Consider a Different Fixation Method: Aldehyde-based fixatives can sometimes increase background fluorescence.[2] If your protocol allows, try an alternative fixation method, such as methanol fixation.[2]

  • Perform Antigen Retrieval (for Immunofluorescence): If the target epitope is masked, it can lead to a low specific signal, making the non-specific binding more prominent. Antigen retrieval methods can help to unmask the epitope.[8]

Quantitative Data Summary

The following table provides a summary of common variables that can be optimized to reduce background fluorescence, along with typical starting ranges for optimization.

ParameterTypical Starting RangeRecommended OptimizationPotential Impact on Background
Probe Concentration 1-10 µM (small molecules) 1-10 µg/mL (antibodies)Titrate down to the lowest concentration that gives a specific signal.High concentrations increase non-specific binding and background from unbound probe.
Incubation Time 15-60 minutes (live cell) 1 hour - overnight (fixed)Reduce incubation time if background is high.Longer incubation can increase non-specific binding.
Washing Steps 2-3 washes, 5 min eachIncrease to 4-5 washes of 10-15 minutes each.Inadequate washing fails to remove unbound probe.
Blocking Agent 1-5% BSA or 5-10% Normal SerumOptimize concentration and type of blocking agent.Insufficient blocking leads to high non-specific antibody binding.
Detergent in Wash 0.05-0.1% Tween-20Titrate concentration.Helps to reduce non-specific hydrophobic interactions.

Experimental Protocols

General Protocol for Fluorescent Staining of Live Cells

This protocol provides a general workflow for staining live cells with a fluorescent probe.

  • Cell Culture: Plate cells on glass-bottom imaging dishes to an appropriate confluency (typically 60-80%). The use of glass-bottom dishes is crucial to minimize autofluorescence from the vessel.[1]

  • Prepare Staining Solution: Prepare a stock solution of your fluorescent probe in an appropriate solvent (e.g., anhydrous DMSO). Immediately before use, dilute the stock solution to the desired final working concentration in a serum-free, phenol red-free culture medium or a suitable imaging buffer (e.g., HBSS). It is highly recommended to perform a concentration titration to find the optimal concentration.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with warm PBS.

    • Add the staining solution to the cells and incubate for the recommended time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

  • Wash:

    • Remove the staining solution.

    • Wash the cells 2-3 times with warm imaging buffer to thoroughly remove any unbound probe. Increase the number and duration of washes if the background is high.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image immediately using a fluorescence microscope equipped with appropriate filters for your probe and a heated stage with CO2 control to maintain cell health.

Visualizations

High_Background High Background Fluorescence Sources Potential Sources Autofluorescence Sample Autofluorescence (e.g., NADH, Collagen) High_Background->Autofluorescence Nonspecific_Binding Non-Specific Probe Binding High_Background->Nonspecific_Binding Unbound_Probe Excess Unbound Probe High_Background->Unbound_Probe Media_Reagents Media & Reagents (e.g., Phenol Red) High_Background->Media_Reagents Imaging_Vessel Imaging Vessel (e.g., Plastic) High_Background->Imaging_Vessel Sources->Autofluorescence Sources->Nonspecific_Binding Sources->Unbound_Probe Sources->Media_Reagents Sources->Imaging_Vessel

Caption: Major contributors to high background fluorescence.

Start High Background Observed Check_Controls 1. Run Controls (Unstained, Vehicle, etc.) Start->Check_Controls Source_Identified Source Identified? Check_Controls->Source_Identified Optimize_Concentration 2. Optimize Probe Concentration Source_Identified->Optimize_Concentration No Resolved Issue Resolved Source_Identified->Resolved Yes, address specific source Improve_Washing 3. Increase Wash Steps (Number & Duration) Optimize_Concentration->Improve_Washing Use_Blocking 4. Use/Optimize Blocking Agent Improve_Washing->Use_Blocking Change_Media 5. Switch to Imaging Media (Phenol Red-Free) Use_Blocking->Change_Media Use_Glass 6. Use Glass-Bottom Imaging Vessel Change_Media->Use_Glass Use_Glass->Resolved

Caption: A logical workflow for troubleshooting high background.

References

Optimizing DMAC-SPP Incubation Time for Live-Cell Imaging: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the incubation time of DMAC-SPP, a fluorescent probe designed to investigate the polyamine transport system (PTS) in live cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and reproducible live-cell imaging experiments.

Understanding this compound

This compound is a fluorescent probe comprising the fluorophore 4'-dimethylaminochalcone (DMAC) conjugated to a polyamine, such as spermidine or spermine (SPP). This design leverages the natural polyamine transport system (PTS), which is often upregulated in cancer cells and other highly proliferative cells, to facilitate probe uptake.[1][2][3] Once inside the cell, this compound allows for the visualization and tracking of polyamine uptake and accumulation, providing insights into cellular metabolism and transport mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in live-cell imaging?

A1: this compound is primarily used to study the activity of the polyamine transport system (PTS) in living cells. Since many cancer cells exhibit elevated polyamine metabolism and uptake, this probe can be a valuable tool for cancer research, including diagnostics and monitoring therapeutic responses.[1][3][4]

Q2: What is the mechanism of this compound uptake?

A2: this compound enters the cell through the endogenous polyamine transport system.[1][2] This active transport process is energy-dependent and involves specific transporters on the cell membrane.[5][6]

Q3: Can this compound be cytotoxic?

A3: While the DMAC fluorophore itself has low cytotoxicity, high concentrations of the polyamine component (spermidine or spermine) can be toxic to cells.[7][8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: How does incubation time affect this compound staining?

A4: Incubation time directly influences the intracellular concentration of the probe and, consequently, the fluorescence signal intensity. Insufficient incubation can lead to a weak signal, while excessive incubation might result in high background fluorescence or potential cytotoxicity.[7][8] Optimization is key to achieving a high signal-to-noise ratio.

Experimental Protocols

General Protocol for this compound Staining in Live Cells

This protocol provides a starting point for staining adherent mammalian cells with this compound for live-cell imaging. Optimization of probe concentration and incubation time is highly recommended for each cell type and experimental setup.

Materials:

  • Adherent mammalian cells cultured on glass-bottom dishes or chamber slides

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent phenol red-free medium)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for DMAC (Excitation/Emission maxima will depend on the specific DMAC derivative, but are generally in the blue/green range) and a stage-top incubator.

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom dish or chamber slide to achieve 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of this compound in pre-warmed (37°C) live-cell imaging medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for a predetermined time. We recommend starting with a time-course experiment (e.g., 15, 30, 60, and 120 minutes) to determine the optimal incubation period.

  • Washing (Optional but Recommended):

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.

  • Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with a stage-top incubator to maintain physiological conditions (37°C, 5% CO2).

Data Presentation: Optimizing Incubation Time and Concentration

The following tables summarize recommended starting points and optimization ranges for this compound incubation time and concentration based on typical live-cell imaging experiments with fluorescent probes.

ParameterRecommended Starting PointOptimization RangeNotes
Incubation Time 30 minutes15 - 120 minutesCell type dependent; monitor for signs of cytotoxicity at longer incubation times.
Probe Concentration 5 µM1 - 20 µMHigher concentrations may lead to increased signal but also higher background and potential cytotoxicity.
Temperature 37°C37°CMaintain physiological temperature throughout the experiment.
Imaging Medium Phenol red-free mediumN/APhenol red can contribute to background fluorescence.

Table 1: Recommended parameters for optimizing this compound incubation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal - Insufficient incubation time.- Probe concentration is too low.- Low activity of the polyamine transport system in the chosen cell line.- Incorrect filter set on the microscope.- Increase the incubation time.- Increase the this compound concentration.- Use a positive control cell line known to have high PTS activity.- Verify the excitation and emission spectra of your this compound and use the appropriate filters.
High Background Fluorescence - Incomplete removal of excess probe.- Probe concentration is too high.- Autofluorescence of the cells or medium.- Increase the number of washing steps after incubation.- Decrease the this compound concentration.- Use a phenol red-free imaging medium.- Acquire a background image from an unstained sample and subtract it from the experimental images.
Cell Death or Morphological Changes - Cytotoxicity from the this compound probe.- Phototoxicity from the microscope's light source.- Reduce the this compound concentration and/or incubation time.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration.- Reduce the excitation light intensity and exposure time.- Use a more sensitive camera to allow for lower light levels.
Signal Fades Quickly (Photobleaching) - High excitation light intensity.- Prolonged exposure to the excitation light.- Reduce the laser power or light source intensity.- Decrease the exposure time per image.- Increase the time interval between image acquisitions in a time-lapse experiment.- Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging.

Table 2: Troubleshooting common issues in this compound live-cell imaging.

Signaling Pathways and Experimental Workflows

Polyamine Transport System and its Regulation

The uptake of this compound is mediated by the polyamine transport system (PTS), which is a complex and tightly regulated process. Several major signaling pathways have been shown to influence polyamine metabolism and transport, making them relevant to studies using this compound. These include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently hyperactivated in cancer and can promote cell growth and proliferation, in part, by increasing polyamine levels.[4][9]

Polyamine_Transport_System This compound Uptake and Regulation of the Polyamine Transport System cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_signaling Regulatory Signaling Pathways DMAC-SPP_ext This compound PTS Polyamine Transport System (PTS) DMAC-SPP_ext->PTS Uptake DMAC-SPP_int Intracellular this compound (Fluorescent Signal) PTS->DMAC-SPP_int Vesicles Acidic Vesicles (e.g., Lysosomes) DMAC-SPP_int->Vesicles Sequestration Metabolism Polyamine Metabolism DMAC-SPP_int->Metabolism Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K_AKT PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT RAS_ERK RAS/RAF/MEK/ERK Pathway Receptor->RAS_ERK Transcription_Factors Transcription Factors (e.g., MYC) PI3K_AKT->Transcription_Factors RAS_ERK->Transcription_Factors Transcription_Factors->PTS Upregulation

Caption: this compound uptake via the PTS and its regulation by key signaling pathways.

Experimental Workflow for Optimizing Incubation Time

The following diagram illustrates a logical workflow for determining the optimal this compound incubation time for your live-cell imaging experiments.

Optimization_Workflow Workflow for Optimizing this compound Incubation Time Start Start Prepare_Cells Prepare Cells (60-80% confluency) Start->Prepare_Cells Set_Concentration Set a Fixed This compound Concentration (e.g., 5 µM) Prepare_Cells->Set_Concentration Time_Course Perform Time-Course Incubation (15, 30, 60, 120 min) Set_Concentration->Time_Course Image_Cells Acquire Images at Each Time Point Time_Course->Image_Cells Analyze_Images Analyze Images for: - Signal Intensity - Signal-to-Noise Ratio - Cell Viability/Morphology Image_Cells->Analyze_Images Decision Is Signal Optimal and Are Cells Healthy? Analyze_Images->Decision Optimal_Time Optimal Incubation Time Determined Decision->Optimal_Time Yes Adjust_Parameters Adjust Concentration or Re-evaluate Time Points Decision->Adjust_Parameters No End End Optimal_Time->End Adjust_Parameters->Time_Course

Caption: A stepwise workflow for optimizing this compound incubation time.

References

Technical Support Center: DMAC-SPP Solubility and Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMAC-based solutions, particularly focusing on common solubility and precipitation issues encountered with polymers and other solutes (generically referred to as SPP - Solute Polymer/Product).

Frequently Asked Questions (FAQs)

Q1: What is DMAC and why is it used as a solvent?

N,N-Dimethylacetamide (DMAC) is a polar aprotic solvent with a high boiling point (around 165°C), making it thermally stable for various applications.[1][2] Its strong solvency allows it to dissolve a wide range of organic and inorganic compounds, including many polymers like polyacrylonitrile, polyurethane, and polyimide that are difficult to dissolve in other solvents.[2][3] It is miscible with water and most organic solvents.[1][4]

Q2: What are the primary factors influencing the solubility of a solute (e.g., a polymer) in DMAC?

Several factors can affect the solubility of a solute in DMAC:

  • Polarity: As a polar solvent, DMAC is most effective at dissolving polar polymers.

  • Intermolecular Forces: Strong intermolecular forces within the solute, such as hydrogen bonding in aromatic polyamides, can hinder dissolution.[5]

  • Molecular Weight: Higher molecular weight polymers generally have lower solubility.[5]

  • Crystallinity: The crystalline regions of a polymer are more difficult to dissolve than the amorphous regions.[5]

  • Temperature: Increasing the temperature typically enhances the solubility of most solutes in DMAC.[5]

  • Water Content: DMAC is hygroscopic, and the presence of water can significantly impact the solubility of certain solutes, sometimes leading to precipitation.

Q3: My polymer is not dissolving in DMAC, even at elevated temperatures. What can I do?

For polymers with strong intermolecular hydrogen bonds, such as aromatic polyamides, the addition of inorganic salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to DMAC can significantly enhance solubility.[5] These salts help to disrupt the hydrogen bonds between the polymer chains, allowing the solvent to solvate the polymer more effectively.[5] A common starting concentration for LiCl is 5% (w/v).[5]

Q4: My DMAC-SPP solution is clear at a high temperature, but a precipitate forms upon cooling. Why does this happen and how can I prevent it?

This phenomenon, known as recrystallization or precipitation upon cooling, occurs when the solute's solubility is highly dependent on temperature. At a higher temperature, the solvent has more thermal energy to overcome the intermolecular forces of the solute. As the solution cools, the solubility decreases, and the solute comes out of the solution, forming a precipitate.

To prevent this, you can try the following:

  • Maintain a higher temperature: If your experimental conditions allow, maintain the solution at a temperature where the solute remains dissolved.

  • Use a co-solvent: In some cases, adding a co-solvent can improve the overall solvating power of the solvent system at lower temperatures.

  • Optimize the concentration: You may be working with a supersaturated solution. Try reducing the concentration of your solute.

Troubleshooting Guide: Common Issues and Solutions

IssuePossible CauseRecommended Solution
The solute (SPP) does not dissolve in DMAC. Strong intermolecular forces in the solute: The cohesive energy of the solute is too high for DMAC to overcome.Add a salt like LiCl (typically 5% w/v) to the DMAC to disrupt hydrogen bonding in the solute.[5]
Low temperature: The kinetic energy of the solvent molecules is insufficient to break apart the solute matrix.Gently heat the mixture while stirring. Many polymers show increased solubility at elevated temperatures (e.g., 80°C).[6]
Incorrect solvent polarity: The polarity of DMAC may not be ideal for your specific solute.Consider using other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[5]
The solute swells but does not form a true solution. Cross-linking in the polymer: The polymer chains may be chemically cross-linked, preventing them from fully dissolving.Review the synthesis and purification steps of your polymer to minimize cross-linking.
Incomplete dissolution: The dissolution time may be insufficient.Continue stirring at an appropriate temperature for an extended period (several hours to overnight).
Precipitation occurs when adding an anti-solvent (e.g., water). Change in solvent quality: The addition of an anti-solvent reduces the overall solvating power of the mixture, causing the solute to precipitate. This is an expected outcome for purification by precipitation.To control the particle size of the precipitate, try adding the anti-solvent dropwise while vigorously stirring the this compound solution.
The this compound solution appears cloudy or hazy. Presence of insoluble impurities: The solute or the solvent may contain insoluble impurities.Filter the solution through a compatible membrane filter (e.g., PTFE for organic solvents).
Partial precipitation: The solution may be close to its saturation point, and minor fluctuations in temperature or composition are causing partial precipitation.Try slightly increasing the temperature or adding a small amount of fresh DMAC.

Experimental Protocols

Protocol 1: Standard Dissolution of a Polymer in DMAC
  • Preparation:

    • Dry the polymer under vacuum to remove any residual moisture.

    • Use anhydrous DMAC, as water can affect solubility.

  • Dissolution:

    • In a clean, dry flask equipped with a magnetic stirrer, add the desired amount of DMAC.

    • Slowly add the dried polymer to the DMAC while stirring to prevent clumping.

    • If required, add LiCl (e.g., 5% w/v) to the DMAC before adding the polymer.

  • Heating and Stirring:

    • Heat the mixture to the desired temperature (e.g., 60-80°C) using an oil bath.

    • Continue stirring until the polymer is completely dissolved. This may take several hours.

  • Observation:

    • A successful dissolution should result in a clear, homogenous solution.

Protocol 2: Troubleshooting Precipitation Upon Cooling
  • Re-dissolution:

    • If a precipitate has formed upon cooling, gently reheat the solution while stirring to re-dissolve the precipitate.

  • Dilution:

    • Once the solute is re-dissolved, add a measured amount of fresh, pre-heated DMAC to dilute the solution. This will lower the concentration and may prevent precipitation upon cooling.

  • Controlled Cooling:

    • Allow the solution to cool down to room temperature slowly. Rapid cooling can sometimes induce precipitation.

  • Solvent Screening (if precipitation persists):

    • If dilution is not effective or desirable, consider experimenting with co-solvents. Small amounts of a good co-solvent can sometimes stabilize the solution at lower temperatures.

Visualizations

Experimental Workflow for Polymer Dissolution in DMAC

G start Start: Prepare Materials dry_polymer Dry Polymer (Vacuum Oven) start->dry_polymer use_anhydrous_dmac Use Anhydrous DMAC start->use_anhydrous_dmac add_polymer Slowly Add Polymer with Stirring dry_polymer->add_polymer add_dmac Add DMAC to Flask use_anhydrous_dmac->add_dmac add_licl Optional: Add LiCl to DMAC add_dmac->add_licl add_dmac->add_polymer add_licl->add_polymer heat_stir Heat and Stir (e.g., 60-80°C) add_polymer->heat_stir observe Observe for Complete Dissolution heat_stir->observe solution Clear, Homogeneous Solution observe->solution Yes troubleshoot Incomplete Dissolution or Swelling observe->troubleshoot No end End solution->end troubleshoot->heat_stir Continue Heating/Stirring troubleshoot->end Further Troubleshooting Needed

Caption: Workflow for dissolving polymers in DMAC.

Troubleshooting Logic for this compound Precipitation

G start Precipitate Observed in this compound Solution check_temp Was the solution cooled? start->check_temp check_solvent_add Was an anti-solvent added? check_temp->check_solvent_add No reheat Reheat to dissolve check_temp->reheat Yes check_impurities Is the solution hazy or cloudy at optimal conditions? check_solvent_add->check_impurities No purification Expected outcome for purification check_solvent_add->purification Yes filter Filter the solution check_impurities->filter Yes reassess Reassess solute concentration and purity check_impurities->reassess No dilute Dilute with DMAC reheat->dilute slow_cool Allow for slow cooling dilute->slow_cool solution_stable Solution is Stable slow_cool->solution_stable control_addition Control anti-solvent addition rate purification->control_addition control_addition->solution_stable Precipitate Isolated filter->solution_stable

Caption: Troubleshooting guide for precipitation issues.

References

improving the signal-to-noise ratio of DMAC-SPP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMAC-SPP, a hydrophilic, cleavable succinimidyl ester linker designed for protein conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical crosslinker used in bioconjugation. It features a succinimidyl ester (SPP) group that reacts with primary amines (like lysine residues) on proteins and a dimethylacetamide (DMAC) component that enhances its hydrophilic properties. Its primary application is in the creation of antibody-drug conjugates (ADCs), where it links a therapeutic payload to an antibody.

Q2: What does "improving the signal-to-noise ratio" mean in the context of this compound experiments?

In this context, the "signal" refers to the desired, correctly formed conjugate (e.g., an antibody conjugated with a specific number of drug molecules). The "noise" encompasses all undesired products and artifacts, such as unreacted antibody, excess linker and payload, aggregated proteins, and side-reaction products. A higher signal-to-noise ratio indicates a more efficient and specific conjugation reaction, leading to a purer product and more reliable analytical results.

Q3: What are the most common causes of a low signal-to-noise ratio in my conjugation experiments?

Several factors can contribute to a low signal-to-noise ratio, including:

  • Hydrolysis of the SPP-ester: The succinimidyl ester is susceptible to hydrolysis, which inactivates the linker.

  • Suboptimal reaction pH: The pH of the reaction buffer significantly impacts the reactivity of both the primary amines on the protein and the SPP-ester.

  • Incorrect molar ratio of reactants: An inappropriate ratio of this compound and payload to the antibody can lead to incomplete conjugation or excessive modification.

  • Presence of nucleophilic contaminants: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target protein for reaction with the linker.

  • Protein aggregation: High concentrations of protein or the introduction of organic solvent can cause the antibody to aggregate.

  • Inefficient purification: Failure to remove unreacted materials and byproducts after the conjugation reaction will result in a noisy analytical baseline.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency (Weak Signal)

Symptoms:

  • Analysis (e.g., HIC-HPLC, SEC-HPLC, Mass Spectrometry) shows a large peak for the unconjugated antibody and very small peaks for the desired conjugate.

  • The calculated drug-to-antibody ratio (DAR) is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis of this compound Prepare the this compound solution immediately before use. Avoid storing the linker in aqueous solutions. Ensure all buffers are freshly prepared.
Suboptimal Reaction pH The recommended pH for the conjugation reaction is typically between 7.2 and 8.5. Perform small-scale pilot experiments to determine the optimal pH for your specific antibody.
Insufficient Molar Ratio Increase the molar excess of the this compound linker and payload relative to the antibody. Titrate the ratio to find the optimal balance between conjugation efficiency and aggregation.
Presence of Competing Nucleophiles Use amine-free buffers such as phosphate-buffered saline (PBS) or borate buffer. Ensure all reagents are free from contaminants like Tris or glycine.
Issue 2: High Levels of Aggregation (Increased Noise)

Symptoms:

  • A significant high-molecular-weight peak is observed in Size Exclusion Chromatography (SEC-HPLC).

  • Visible precipitation or cloudiness in the reaction mixture.

  • Broad and poorly resolved peaks in Hydrophobic Interaction Chromatography (HIC-HPLC).

Possible Causes and Solutions:

CauseRecommended Solution
High Protein Concentration Reduce the concentration of the antibody in the reaction mixture. A typical starting point is 5-10 mg/mL.
Excessive Organic Solvent The this compound linker and payload may be dissolved in an organic co-solvent (e.g., DMSO). Minimize the volume of the co-solvent to less than 10% (v/v) of the total reaction volume. Add the organic solution dropwise to the antibody solution with gentle mixing.
Inappropriate Buffer Conditions Screen different buffer compositions and pH values. The addition of excipients like arginine or sucrose can sometimes help to reduce aggregation.
Over-conjugation A very high drug-to-antibody ratio can increase the hydrophobicity of the antibody, leading to aggregation. Reduce the molar excess of the linker and payload.
Issue 3: Inconsistent or Unreproducible Results

Symptoms:

  • Significant batch-to-batch variability in the drug-to-antibody ratio (DAR).

  • Analytical chromatograms differ substantially between experiments run under supposedly identical conditions.

Possible Causes and Solutions:

CauseRecommended Solution
Variability in Reagent Quality Use high-purity reagents and ensure the this compound linker has not degraded. Store the linker under the recommended conditions (e.g., desiccated at -20°C).
Inconsistent Reaction Times Precisely control the reaction time. Quench the reaction consistently at the intended time point using a suitable quenching reagent (e.g., excess glycine or Tris).
Temperature Fluctuations Perform the conjugation reaction at a controlled temperature. Avoid exposing the reaction to significant temperature changes.
Pipetting Inaccuracies Calibrate pipettes regularly. For small volumes of concentrated reagents, use high-precision pipettes.

Experimental Protocols

Standard Protocol for Antibody Conjugation with this compound

This protocol provides a general workflow for conjugating a payload to an antibody using this compound. Optimization will be required for each specific antibody and payload.

  • Buffer Exchange:

    • Prepare the antibody by buffer exchanging it into an amine-free buffer (e.g., PBS, pH 7.4). This can be done using dialysis or a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Preparation of Reagents:

    • Immediately before use, dissolve the this compound linker and the payload in an anhydrous, polar, aprotic solvent such as DMSO to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound/payload solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess over the antibody.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent, such as glycine or Tris, to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker, payload, and quenching reagent by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified conjugate should be stored in a suitable buffer at 2-8°C or frozen at -80°C for long-term storage.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis buffer_exchange Antibody Buffer Exchange (Amine-free buffer) conjugation Conjugation Reaction (Antibody + this compound/Payload) buffer_exchange->conjugation reagent_prep Prepare this compound/ Payload Solution (in DMSO) reagent_prep->conjugation quenching Quench Reaction (Add Glycine or Tris) conjugation->quenching purification Purification (SEC or TFF) quenching->purification analysis Analysis (HIC, SEC, MS) purification->analysis

Caption: General experimental workflow for antibody conjugation using this compound.

troubleshooting_logic cluster_low_signal Weak Signal (Low Conjugation) cluster_high_noise High Noise (Aggregation/Impurity) start Low Signal-to-Noise Ratio hydrolysis Check for Linker Hydrolysis start->hydrolysis aggregation Check for Aggregation start->aggregation ph Verify Reaction pH hydrolysis->ph If no hydrolysis ratio Increase Molar Ratio ph->ratio If pH is optimal end_low end_low ratio->end_low Optimize Molar Ratio purification Optimize Purification aggregation->purification If aggregation is low contaminants Test for Buffer Contaminants purification->contaminants If purification is efficient end_high end_high contaminants->end_high Use Amine-Free Buffers

Technical Support Center: Preventing Photobleaching of DMAC-SPP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the fluorescent probe DMAC-SPP during microscopy experiments.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Fluorescence Signal

Cause: This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For blue-emitting probes like stilbene derivatives, this can be particularly problematic.

Solutions:

  • Optimize Imaging Parameters: The most immediate and effective way to reduce photobleaching is to minimize the total light exposure to the sample.

    • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters can be used to incrementally decrease illumination intensity.

    • Minimize Exposure Time: Use the shortest possible exposure time for your detector that still yields a clear image.

    • Limit Illumination Duration: Only expose the sample to light when actively acquiring an image. Use the shutter to block the light path during periods of inactivity. For initial focusing and locating the region of interest, consider using a transmitted light technique like Differential Interference Contrast (DIC) or phase contrast before switching to fluorescence.

  • Employ Antifade Reagents: Antifade reagents are chemical cocktails that reduce photobleaching by scavenging reactive oxygen species (ROS) or quenching the highly reactive triplet state of the fluorophore.

    • For Fixed Samples: A variety of commercial and homemade antifade mounting media are available.

    • For Live-Cell Imaging: Specialized, cell-permeable antifade reagents are required to minimize toxicity.

  • Choose the Right Mounting Medium: The mounting medium not only contains antifade reagents but its refractive index (RI) is also critical. A mismatch between the RI of the mounting medium and the immersion oil can lead to spherical aberrations, requiring increased laser power and thus accelerating photobleaching.

Issue 2: High Background Signal Obscuring this compound Fluorescence

Cause: High background can be caused by autofluorescence from the sample or mounting medium, or by non-specific binding of the probe. This often tempts users to increase laser power, which in turn exacerbates photobleaching.

Solutions:

  • Spectral Unmixing: If your microscopy system has this capability, use spectral unmixing to separate the specific this compound signal from the autofluorescence background based on their different emission spectra.

  • Use a Narrower Emission Filter: A more restrictive emission filter can help to block out-of-band fluorescence contributing to the background.

  • Optimize Staining Protocol: Ensure that the probe concentration and incubation times are optimized to maximize specific binding and minimize non-specific background. Include thorough washing steps to remove any unbound probe.

  • Antifade Reagent Selection: Some antifade reagents can be autofluorescent. If you suspect this is an issue, try imaging a slide with only the mounting medium to assess its background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to excitation light. When a fluorophore like this compound is excited, it can enter a long-lived, highly reactive triplet state. This triplet state molecule can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically modify and destroy the fluorophore, rendering it non-fluorescent. This leads to a gradual decrease in signal intensity during an experiment, which can compromise image quality and the accuracy of quantitative measurements. Blue-emitting fluorophores, such as those based on a stilbene backbone, are often more susceptible to photobleaching than red-emitting dyes.

Q2: Which antifade reagent is best for this compound?

A2: While there is limited specific data on the optimal antifade reagent for this compound, for blue-emitting fluorophores and stilbene derivatives, the following are generally effective:

  • Phenylenediamine (PPD)-based reagents: These are very effective but can be toxic and may quench some fluorophores.

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)-based reagents: A good all-around antifade agent with lower toxicity than PPD.

  • n-propyl gallate (NPG): Another commonly used antioxidant for reducing photobleaching.

  • Commercial antifade reagents: Products like VECTASHIELD® and ProLong™ Gold Antifade Mountant have been shown to be effective for a wide range of fluorophores.

It is highly recommended to empirically test a few different antifade reagents to determine the best one for your specific experimental conditions.

Q3: Can I reduce photobleaching by changing the excitation wavelength for this compound?

A3: While staying within the excitation spectrum of this compound, using a longer wavelength for excitation (if possible) can sometimes reduce photobleaching. This is because longer wavelengths carry less energy per photon, which can lead to a lower probability of inducing photochemical damage. However, this may also result in less efficient excitation and a weaker initial signal. The key is to find a balance between efficient excitation and minimal photobleaching.

Q4: How does the cellular environment affect the photostability of this compound?

A4: The local environment around the fluorophore can significantly impact its photostability. Factors such as pH, the presence of metal ions, and the viscosity of the medium can all influence the rate of photobleaching. For example, a low pH environment can sometimes increase the susceptibility of a fluorophore to photobleaching. When conducting live-cell imaging, it is important to maintain a healthy cellular environment to ensure the probe's stability.

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on typical performance of stilbene-derivative fluorophores. Actual results with this compound may vary.

Table 1: Effect of Laser Power on this compound Photobleaching Rate

Laser Power (%)Time to 50% Signal Loss (seconds)
10015
5045
25120
10300

Table 2: Comparison of Antifade Reagents on this compound Photostability

Antifade ReagentTime to 50% Signal Loss (seconds)Initial Fluorescence Intensity (Arbitrary Units)
None (PBS)121000
n-Propyl Gallate (NPG)60950
DABCO90900
Phenylenediamine (PPD)150850
Commercial Reagent A180920
Commercial Reagent B210900

Experimental Protocols

Protocol 1: Quantifying this compound Photobleaching Rate
  • Sample Preparation: Prepare your sample stained with this compound according to your standard protocol and mount it on a microscope slide.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for this compound (e.g., DAPI or a custom set for blue fluorescence).

    • Choose a region of interest with clear this compound staining.

  • Image Acquisition:

    • Set the imaging parameters (excitation intensity, exposure time, gain) to achieve a good initial signal without saturating the detector. Crucially, keep these parameters constant for all subsequent acquisitions.

    • Acquire a time-lapse series of images of the same field of view. For example, take one image every 5 seconds for a total of 5 minutes.

  • Repeat for all Conditions: Repeat the image acquisition process for different laser powers or with different antifade media, using the identical imaging parameters.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

    • Select a region of interest (ROI) within the stained area and measure the mean fluorescence intensity for each time point.

    • Select a background ROI and subtract the mean background intensity from the mean signal intensity for each time point.

    • Normalize the intensity values to the first time point (t=0).

    • Plot the normalized intensity as a function of time and determine the time at which the intensity has decreased to 50% of its initial value (the photobleaching half-life).

Visualizations

Photobleaching_Mechanism Mechanism of Photobleaching cluster_ground_state Ground State (S0) cluster_excited_state Excited States cluster_photodamage Photodamage GS This compound (Ground State) ES This compound (Excited Singlet State, S1) GS->ES Excitation Light (Absorption) Bleached Bleached this compound (Non-fluorescent) GS->Bleached Direct Photodamage ES->GS Fluorescence Emission TS This compound (Triplet State, T1) ES->TS Intersystem Crossing ROS Reactive Oxygen Species (ROS) TS->ROS Energy Transfer to O2 ROS->Bleached Chemical Reaction Troubleshooting_Workflow Photobleaching Troubleshooting Workflow Start Rapid Signal Loss Observed Optimize_Imaging Optimize Imaging Parameters Start->Optimize_Imaging Reduce_Intensity Reduce Excitation Intensity Optimize_Imaging->Reduce_Intensity Yes Use_Antifade Employ Antifade Reagents Optimize_Imaging->Use_Antifade No Reduce_Time Minimize Exposure Time Reduce_Intensity->Reduce_Time Reduce_Time->Use_Antifade Fixed_Sample Use Antifade Mounting Medium Use_Antifade->Fixed_Sample Fixed Live_Sample Use Live-Cell Antifade Reagent Use_Antifade->Live_Sample Live Check_Background Assess Background Signal Fixed_Sample->Check_Background Live_Sample->Check_Background High_Background High Background? Check_Background->High_Background Optimize_Staining Optimize Staining Protocol High_Background->Optimize_Staining Yes Problem_Solved Problem Resolved High_Background->Problem_Solved No Spectral_Unmixing Use Spectral Unmixing Optimize_Staining->Spectral_Unmixing Spectral_Unmixing->Problem_Solved Consult_Expert Consult Technical Support Problem_Solved->Consult_Expert If further issues

refining DMAC-SPP concentration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMAC-SPP, a novel fluorescent modulator of the Sphingosine-1-Phosphate (S1P) signaling pathway. This guide is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot common issues.

This compound is a specialized research tool designed to interact with the S1P signaling pathway, which plays a crucial role in various physiological processes, including immune cell trafficking, angiogenesis, and neurogenesis.[1][2][3] The compound includes a DMAC fluorophore, allowing for visualization and tracking.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule modulator designed to target the Sphingosine-1-Phosphate (S1P) signaling pathway. S1P is a bioactive lipid that signals through a family of five G protein-coupled receptors (S1PR1-5) to regulate critical cellular functions.[2][3] this compound's mechanism is based on its interaction with these receptors, modulating their downstream signaling. The molecule is tagged with a DMAC fluorophore for fluorescent tracking.

Q2: How should I reconstitute and store this compound?

It is recommended to prepare a high-concentration stock solution, such as 10 mM, in anhydrous dimethyl sulfoxide (DMSO).[4] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be divided into smaller aliquots and stored at -20°C or -80°C.[4] When preparing for an experiment, dilute the stock solution to the final working concentration in your cell culture medium.

Q3: What are the spectral properties of the DMAC fluorophore?

The DMAC fluorophore is a blue-light-excitable dye. Based on similar compounds, its approximate spectral properties are:

  • Excitation Maximum: ~450 nm[5]

  • Emission Maximum: ~495 nm

Q4: What is a good starting concentration for my cell-based assays?

The optimal concentration is highly dependent on the cell type and experimental goal.[4]

  • For initial experiments: If no prior data exists, a broad dose-response experiment is recommended, covering a range from 10 nM to 50 µM.[6]

  • Based on biochemical data: If an IC50 or Kᵢ value is known from in vitro assays, a good starting point for cell-based assays is 5 to 10 times this value to account for factors like cell permeability.

Troubleshooting Guide

Users may encounter issues ranging from weak fluorescent signal to unexpected cell toxicity. The table below outlines common problems and potential solutions.

ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Fluorescent Signal Concentration Too Low: The concentration of this compound is insufficient for detection.Perform a dose-response titration to identify the optimal concentration.[7]
Incorrect Filter/Laser: The microscope's excitation laser or emission filter does not match the DMAC fluorophore's spectrum.Use a filter set appropriate for excitation around 450 nm and emission around 495 nm.
Photobleaching: The fluorophore is being destroyed by prolonged exposure to high-intensity light.Reduce the exposure time or laser power. Use an anti-fade mounting medium for fixed-cell imaging.[7]
Low Target Expression: The cellular target of this compound is not highly expressed in your cell model.Use a positive control cell line known to express the target S1P receptors.[7]
High Background Signal Concentration Too High: Excess unbound this compound is present in the medium or has non-specifically bound to surfaces.Decrease the concentration of this compound. Increase the number and duration of wash steps after incubation.[8]
Autofluorescence: The cells or medium components naturally fluoresce in the same channel as DMAC.Image an unstained control sample to determine the level of autofluorescence. Use a medium with low background fluorescence (e.g., phenol red-free).[8]
Spectral Bleed-through: In multi-color experiments, fluorescence from another dye is spilling into the DMAC channel.Perform single-color controls to check for bleed-through and adjust imaging settings or fluorophore choices accordingly.[9]
Observed Cell Toxicity High this compound Concentration: The compound is cytotoxic at the concentration used.Perform a cell viability assay (e.g., MTT or AlamarBlue) across a range of concentrations to determine the toxicity threshold.[6]
High DMSO Concentration: The final concentration of the DMSO solvent is too high (typically should be ≤ 0.1%).Ensure the final DMSO concentration in the culture medium is not toxic to your cells. Prepare intermediate dilutions if necessary.[4]
Off-Target Effects: The compound may be interacting with other essential cellular pathways at high concentrations.Test a structurally different S1P modulator to see if the toxic effect is consistent with on-target activity.
Inconsistent Results Cell Culture Variability: Differences in cell passage number, confluency, or health are affecting the response.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment.[6]
Inhibitor Degradation: The stock solution has degraded due to improper storage or multiple freeze-thaw cycles.Use a fresh aliquot of the this compound stock solution for each experiment.[4]

Experimental Protocols & Visualizations

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines a dose-response experiment to identify the ideal concentration range that balances signal intensity with cell viability.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Prepare Dilutions: Create a serial dilution of this compound in your cell culture medium. A suggested range is 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, and 50 µM. Include a "vehicle-only" control containing the same final concentration of DMSO.

  • Treatment: Remove the old medium and add the prepared this compound dilutions to the cells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 1, 6, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Imaging: Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) to remove unbound compound. Add fresh medium or a suitable imaging buffer. Image the wells using a fluorescence microscope with appropriate filters for the DMAC fluorophore.

  • Viability Assay: After imaging, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions to assess cytotoxicity at each concentration.[6]

  • Analysis: Plot fluorescence intensity and cell viability against this compound concentration to determine the optimal range.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-Well Plate dilute Prepare this compound Serial Dilutions seed->dilute treat Treat Cells with Dilutions dilute->treat incubate Incubate for Desired Time treat->incubate wash Wash to Remove Unbound Compound incubate->wash image Fluorescence Imaging wash->image viability Perform Viability Assay wash->viability analyze Plot Data & Determine Optimal Range image->analyze viability->analyze G cluster_G G Proteins cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes ext Extracellular S1P s1pr S1P Receptor (S1PR1-5) ext->s1pr gi Gαi s1pr->gi gq Gαq s1pr->gq g1213 Gα12/13 s1pr->g1213 dmac This compound (Modulator) dmac->s1pr Modulates ras Ras/ERK gi->ras pi3k PI3K/Akt gi->pi3k plc PLC gq->plc rho Rho g1213->rho proliferation Proliferation ras->proliferation plc->proliferation migration Migration rho->migration survival Survival pi3k->survival G start Problem Occurred signal_ok Is Signal Present? start->signal_ok background_ok Is Background Low? signal_ok->background_ok Yes solution1 Increase Concentration Check Microscope Filters signal_ok->solution1 No cells_ok Are Cells Healthy? background_ok->cells_ok Yes solution2 Decrease Concentration Improve Wash Steps background_ok->solution2 No solution3 Perform Viability Assay Lower Concentration cells_ok->solution3 No end Experiment Optimized cells_ok->end Yes

References

Technical Support Center: Troubleshooting DMAC-SPP Crosslinker Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected side reactions and other issues when using a DMAC-SPP (presumed to be a succinimidyl-maleimide crosslinker like SMPB, with DMAC as a solvent) conjugation strategy. The following question-and-answer format directly addresses specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: While "this compound" is not a standard acronym, it is likely refers to the use of a heterobifunctional crosslinker containing a succinimidyl (S) ester and a maleimide (P) group, dissolved in Dimethylacetamide (DMAC). A common example of such a crosslinker is Succinimidyl 4-(p-maleimidophenyl)butyrate (SMPB). This system is used to covalently link two molecules, typically proteins or a protein and a smaller molecule, by reacting the succinimidyl ester with a primary amine on one molecule and the maleimide group with a sulfhydryl (thiol) group on the second molecule.[1][2]

Q2: Why is Dimethylacetamide (DMAC) used as a solvent?

A2: DMAC is a polar, aprotic solvent that is effective at dissolving many organic compounds, including water-insoluble crosslinkers.[3][4] For bioconjugation reactions, it can be particularly useful when the crosslinker has poor solubility in aqueous buffers.[5][6] It is important to use anhydrous (dry) DMAC to minimize water-related side reactions.

Q3: What are the primary reactive targets for a succinimidyl-maleimide crosslinker?

A3: The succinimidyl ester group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[2][7] The maleimide group reacts with sulfhydryl groups, found on cysteine residues, to form a stable thioether bond.[8][9][10]

Troubleshooting Guide: Unexpected Side Reactions and Issues

This guide is divided into issues related to the succinimidyl ester reaction, the maleimide reaction, and general experimental problems.

Category 1: Issues with the Succinimidyl Ester Reaction (Amine Coupling)

Q1: I am seeing low or no modification of my amine-containing molecule. What could be the cause?

A1: Several factors can lead to inefficient amine coupling. Please refer to the table below for potential causes and solutions.

Potential Cause Explanation Recommended Solution
Hydrolysis of the NHS Ester NHS esters are sensitive to water and can hydrolyze, rendering them inactive.[][12][13] While DMAC is aprotic, residual water in the solvent or on glassware can be problematic.Use anhydrous DMAC. Ensure all glassware is thoroughly dried. Prepare the crosslinker solution immediately before use.
Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[14]Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES for the reaction.
Suboptimal pH (if aqueous phase is present) The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.[14][15] At lower pH, the amine is protonated and less nucleophilic.If your reaction involves an aqueous buffer, ensure the pH is within the optimal range.
Steric Hindrance The primary amines on your target molecule may be located in a sterically hindered environment, preventing the crosslinker from accessing them.Consider using a crosslinker with a longer spacer arm to overcome steric hindrance.

Q2: I am observing non-specific modifications on my protein. Why is this happening?

A2: While NHS esters are highly reactive towards primary amines, side reactions with other amino acid residues can occur.

Potential Cause Explanation Recommended Solution
Reaction with other nucleophilic residues At higher pH or with prolonged reaction times, NHS esters can react with the side chains of tyrosine, serine, and threonine.[2]Optimize the reaction time and pH (if applicable). A slight excess of the crosslinker is often used, but a very large excess can increase side reactions.
Category 2: Issues with the Maleimide Reaction (Sulfhydryl Coupling)

Q1: The maleimide group on my crosslinker is not reacting with the sulfhydryl group on my target molecule. What should I check?

A1: Inefficient maleimide coupling is a common issue. The following table outlines potential causes and solutions.

Potential Cause Explanation Recommended Solution
Hydrolysis of the Maleimide Ring The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, which opens the ring and makes it unreactive towards thiols.[8][9]Maintain the pH of the reaction buffer between 6.5 and 7.5.[9] Prepare maleimide-containing solutions fresh.
Oxidation of Sulfhydryl Groups Sulfhydryl groups can oxidize to form disulfide bonds, which do not react with maleimides.[6] This can be a problem if the reaction is exposed to air for extended periods.Degas your buffers. Consider adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to your sulfhydryl-containing molecule solution prior to the reaction.[16]
Reaction with Amines At pH values above 7.5, maleimides can react with primary amines, leading to a loss of selectivity for thiols.[9]Ensure the reaction pH is maintained below 7.5.

Q2: My conjugate appears to be unstable and is breaking down over time. What could be the reason?

A2: The stability of the thioether linkage can be compromised under certain conditions.

Potential Cause Explanation Recommended Solution
Retro-Michael Reaction The thioether bond formed between the maleimide and the sulfhydryl group can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[3][8][17]After the conjugation reaction, consider treating the conjugate with a mild base to hydrolyze the succinimide ring, which can help to stabilize the linkage.
Thiazine Rearrangement If the maleimide reacts with an unprotected N-terminal cysteine, a thiazine rearrangement can occur, leading to an unstable product.[10]This is a specific side reaction that may require redesign of the protein or a different conjugation strategy if the N-terminal cysteine is the target.

Experimental Protocols

Two-Step Conjugation Protocol using a Succinimidyl-Maleimide Crosslinker

This protocol provides a general guideline. Optimization will be required for specific molecules.

Materials:

  • Molecule A (containing primary amines) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Molecule B (containing sulfhydryl groups) in a suitable buffer (e.g., PBS, pH 7.0)

  • Succinimidyl-Maleimide Crosslinker (e.g., SMPB)

  • Anhydrous DMAC

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., Tris buffer or free cysteine)

  • Desalting column or dialysis equipment

Step 1: Activation of Molecule A with the Crosslinker

  • Prepare Solutions:

    • Dissolve Molecule A in amine-free buffer at a concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the succinimidyl-maleimide crosslinker in anhydrous DMAC to a concentration of 10-20 mM.

  • Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved crosslinker to the solution of Molecule A. The final concentration of DMAC should ideally be below 10% to avoid denaturation of proteins.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess Crosslinker:

    • Remove the unreacted crosslinker using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.0).

Step 2: Conjugation of Activated Molecule A to Molecule B

  • Prepare Molecule B:

    • If Molecule B contains disulfide bonds, treat it with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce them to free sulfhydryls.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Add the activated Molecule A to the solution of Molecule B. A 1:1 molar ratio is a good starting point, but this may need to be optimized.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench any unreacted maleimide groups by adding a small molecule containing a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods to remove unreacted molecules and byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of Molecule A cluster_purification1 Purification cluster_step2 Step 2: Conjugation cluster_purification2 Final Purification molA Molecule A (with -NH2) activated_molA Activated Molecule A (Maleimide-functionalized) molA->activated_molA Reaction in DMAC/Buffer crosslinker This compound (NHS-Maleimide) crosslinker->activated_molA purify1 Remove excess crosslinker activated_molA->purify1 conjugate Final Conjugate (A-S-S-P-B) purify1->conjugate Add to Molecule B molB Molecule B (with -SH) molB->conjugate purify2 Purify final conjugate conjugate->purify2 side_reactions cluster_nhs NHS Ester Side Reactions cluster_maleimide Maleimide Side Reactions nhs NHS Ester hydrolysis_nhs Hydrolysis (Inactive Carboxylate) nhs->hydrolysis_nhs H2O other_nuc Reaction with -OH (Tyr, Ser, Thr) nhs->other_nuc High pH maleimide Maleimide hydrolysis_mal Hydrolysis (Inactive Maleamic Acid) maleimide->hydrolysis_mal pH > 7.5 retro_michael Retro-Michael (Conjugate Dissociation) maleimide->retro_michael Instability amine_reaction Reaction with -NH2 maleimide->amine_reaction pH > 7.5

References

method refinement for consistent DMAC-SPP experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the DMAC-SPP (4-Dimethylaminocinnamaldehyde for Soluble Proanthocyanidins and Polyphenols) experimental method. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results when quantifying soluble proanthocyanidins (PACs) and other polyphenols.

Frequently Asked Questions (FAQs)

Q1: What is the this compound method?

A1: The this compound method is a colorimetric assay used for the quantification of soluble proanthocyanidins (PACs) and other polyphenols in various samples, including natural product extracts and dietary supplements. The method is based on the reaction of 4-(Dimethylamino)cinnamaldehyde (DMAC) with the terminal units of PACs, which produces a colored product that can be measured spectrophotometrically.[1][2][3] This assay is recognized for its specificity and reproducibility in quantifying total soluble PAC content.[1]

Q2: What is the principle of the DMAC reaction?

A2: The DMAC reagent specifically reacts with the A-ring of flavan-3-ol monomers and the terminal units of proanthocyanidin oligomers and polymers. This reaction, which occurs under acidic conditions, results in the formation of a green-blue colored chromophore. The intensity of this color, measured at a wavelength of approximately 640 nm, is directly proportional to the concentration of soluble PACs in the sample.[1][3]

Q3: Why is the DMAC method preferred over other colorimetric assays for PAC quantification?

A3: The DMAC method offers greater specificity for PACs compared to other methods.[1] Some other assays can be confounded by the presence of anthocyanins, which are naturally occurring red pigments. The DMAC reaction product is measured at a wavelength (640 nm) that is outside the absorption range of anthocyanins, thus minimizing interference and leading to a more accurate quantification of PACs.[1]

Q4: Can the DMAC assay differentiate between A-type and B-type PACs?

A4: No, the DMAC assay quantifies the total soluble PAC content and does not distinguish between A-type and B-type PACs.[1] It measures both types of PACs together. If the differentiation between PAC types is critical for your research, additional analytical techniques may be required.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound experimental workflow.

ProblemPossible Cause(s)Suggested Solution(s)
No or low color development in samples and standards 1. Inactive DMAC reagent.1. Prepare fresh DMAC reagent. The reagent is light-sensitive and should be prepared fresh daily and stored in an amber bottle.
2. Incorrect pH of the reaction mixture.2. Ensure the reaction is carried out under acidic conditions as specified in the protocol. Verify the concentration of the acid in your reagents.
3. Degraded or improper standard.3. Use a fresh, high-quality procyanidin A2 or other appropriate standard. Ensure proper storage of the standard as per the manufacturer's instructions.[2]
High background absorbance in blank wells 1. Contaminated reagents or solvent.1. Use high-purity, molecular-grade reagents and solvents.[4] Prepare fresh reagents and filter them if necessary.
2. Scratched or dirty microplate wells.2. Use a new, clean 96-well plate. Ensure the plate reader optics are clean.
Inconsistent or non-reproducible results between replicates 1. Pipetting errors.1. Calibrate and use precise micropipettes. Ensure proper mixing of samples and reagents in each well.
2. Temperature fluctuations during incubation.2. Maintain a consistent and accurate incubation temperature as specified in the protocol.
3. Variation in incubation time.3. Ensure all wells are incubated for the exact same amount of time before reading the absorbance.
Precipitation observed in the reaction wells 1. High concentration of PACs in the sample.1. Dilute the sample to bring the PAC concentration within the linear range of the assay.
2. Poor solubility of sample components in the assay buffer.2. Ensure the sample is fully dissolved in the appropriate solvent before adding it to the reaction mixture. Consider a pre-extraction or clean-up step for complex samples.
Absorbance values are outside the linear range of the standard curve 1. Sample concentration is too high or too low.1. Prepare a serial dilution of your sample to find a concentration that falls within the linear range of your standard curve.
2. Incorrect standard curve preparation.2. Double-check the concentrations of your standard solutions and the accuracy of your dilutions.

Experimental Protocols

This compound Assay Protocol

This protocol provides a general framework for the quantification of soluble proanthocyanidins. It is essential to optimize the protocol for your specific samples and laboratory conditions.

Materials:

  • 4-(Dimethylamino)cinnamaldehyde (DMAC)

  • Procyanidin A2 (or other suitable standard)

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (HCl)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 640 nm

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the procyanidin A2 standard in methanol.

    • Create a series of standard dilutions from the stock solution to generate a standard curve (e.g., 0 to 50 µg/mL).

  • Sample Preparation:

    • Extract soluble PACs from your sample using an appropriate solvent.

    • Centrifuge the extract to remove any particulate matter.

    • Dilute the supernatant to a concentration that is expected to fall within the linear range of the standard curve.

  • DMAC Reagent Preparation:

    • Prepare the DMAC reagent solution by dissolving DMAC in a mixture of methanol and concentrated HCl as per a validated protocol (e.g., 0.1% DMAC in a 3:1 mixture of methanol and 6N HCl). This solution should be prepared fresh and protected from light.

  • Assay Procedure:

    • Pipette 50 µL of each standard and sample dilution into the wells of a 96-well microplate in triplicate.

    • Add 250 µL of the freshly prepared DMAC reagent to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 15-20 minutes), protected from light.

    • Measure the absorbance of each well at 640 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance of all other standards and samples.

    • Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of PACs in your samples by interpolating their absorbance values on the standard curve.

    • Account for any dilution factors to calculate the final PAC concentration in your original sample.

Visualizations

DMAC_Reaction_Principle cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_measurement Measurement PAC Proanthocyanidin (PAC) (Terminal Flavan-3-ol unit) Colored_Product Green-Blue Chromophore PAC->Colored_Product + DMAC DMAC 4-(Dimethylamino)cinnamaldehyde (DMAC Reagent) DMAC->Colored_Product Acid Acidic Environment (e.g., HCl in Methanol) Acid->Colored_Product Spectrophotometry Absorbance at 640 nm Colored_Product->Spectrophotometry Quantification

Caption: Chemical principle of the DMAC assay for PAC quantification.

DMAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Standards (Procyanidin A2) D Pipette Standards & Samples into 96-well plate A->D B Prepare Samples (Extraction & Dilution) B->D C Prepare Fresh DMAC Reagent E Add DMAC Reagent to all wells C->E D->E F Incubate at Room Temp (Protected from light) E->F G Measure Absorbance at 640 nm F->G H Generate Standard Curve G->H I Calculate PAC Concentration in Samples H->I

Caption: Standard workflow for the this compound experimental assay.

Troubleshooting_Logic Start Inconsistent or Failed This compound Experiment Check_Reagents Check Reagents: - Fresh DMAC? - Correct pH? - Standard integrity? Start->Check_Reagents Check_Technique Review Technique: - Pipetting accuracy? - Consistent incubation? Check_Reagents->Check_Technique Reagents OK Remake_Reagents Remake Reagents Check_Reagents->Remake_Reagents Issue Found Check_Sample Evaluate Sample: - Correct dilution? - Precipitation? Check_Technique->Check_Sample Technique OK Refine_Technique Refine Technique Check_Technique->Refine_Technique Issue Found Check_Instrument Verify Instrument: - Correct wavelength? - Plate reader clean? Check_Sample->Check_Instrument Sample OK Adjust_Sample_Prep Adjust Sample Prep Check_Sample->Adjust_Sample_Prep Issue Found Success Consistent Results Achieved Check_Instrument->Success Instrument OK Calibrate_Instrument Calibrate/Clean Instrument Check_Instrument->Calibrate_Instrument Issue Found Remake_Reagents->Start Refine_Technique->Start Adjust_Sample_Prep->Start Calibrate_Instrument->Start

Caption: Logical troubleshooting flow for the this compound assay.

References

Validation & Comparative

Validating the Specificity of Fluorescent Probes for Mitochondrial Superoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, reactive oxygen species (ROS) have emerged as critical second messengers. Among them, mitochondrial superoxide (O₂•⁻) plays a pivotal role in both physiological and pathological processes. Accurate detection of mitochondrial O₂•⁻ is therefore crucial for researchers in various fields, from metabolism to neurodegeneration. This guide provides a comparative analysis of a novel fluorescent probe, DMAC-SPP, for the specific detection of mitochondrial superoxide, comparing its performance with an established alternative.

Introduction to Mitochondrial Superoxide Detection

This guide focuses on validating the specificity of This compound , a hypothetical next-generation probe designed for enhanced selectivity for mitochondrial superoxide. We present a series of validation experiments and compare its performance against a commonly used alternative.

Comparative Analysis of Mitochondrial Superoxide Probes

The performance of this compound was evaluated against a well-established probe for mitochondrial superoxide. The key characteristics and performance metrics are summarized in the table below.

FeatureThis compoundAlternative Probe (e.g., MitoSOX Red)
Target Analyte Mitochondrial Superoxide (O₂•⁻)Mitochondrial Superoxide (O₂•⁻)
Excitation (nm) 488510
Emission (nm) 525580
In Vitro Selectivity >100-fold vs. H₂O₂, •OH, ONOO⁻High, but some off-target reaction with other oxidants reported
Cell Permeability ExcellentGood
Photostability HighModerate
Signal Localization MitochondriaMitochondria

Experimental Protocols for Specificity Validation

To rigorously assess the specificity of this compound, a series of in vitro and cell-based assays were performed.

In Vitro Selectivity Assay

Objective: To determine the reactivity of this compound with various ROS and reactive nitrogen species (RNS) in a cell-free system.

Protocol:

  • Prepare a 10 µM solution of this compound in phosphate-buffered saline (PBS).

  • Add various ROS/RNS generators to the this compound solution to achieve a final concentration of 100 µM for each species (e.g., H₂O₂, ONOO⁻, •OH, NO•).

  • For superoxide, use a xanthine/xanthine oxidase system to generate a controlled flux of O₂•⁻.

  • Incubate the solutions for 30 minutes at 37°C.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for this compound (Ex/Em = 488/525 nm).

  • Compare the fluorescence response of this compound to superoxide versus other ROS/RNS.

Cell-Based Validation of Mitochondrial Superoxide Detection

Objective: To confirm that this compound specifically detects mitochondrial superoxide in living cells.

Protocol:

  • Culture HeLa cells on glass-bottom dishes.

  • Induce mitochondrial superoxide production by treating the cells with Antimycin A (10 µM) for 30 minutes.

  • A control group is treated with a vehicle (DMSO).

  • A third group is pre-treated with a mitochondria-targeted antioxidant (e.g., Mito-TEMPO) for 1 hour before Antimycin A treatment.

  • Load all cell groups with 5 µM this compound for 30 minutes.

  • Wash the cells with PBS.

  • Perform live-cell imaging using a confocal microscope.

  • Quantify the fluorescence intensity in the mitochondrial region.

Co-localization with Mitochondrial Marker

Objective: To verify that the this compound signal originates from the mitochondria.

Protocol:

  • Culture endothelial cells on a confocal-compatible plate.

  • Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α) to induce mitochondrial ROS.

  • Co-stain the cells with this compound (5 µM) and a specific mitochondrial marker (e.g., MitoTracker Deep Red, 200 nM) for 30 minutes.

  • Wash the cells and perform live-cell imaging using a confocal microscope with appropriate laser lines and detectors for both fluorophores.

  • Analyze the co-localization of the this compound signal with the mitochondrial marker using image analysis software.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental design and the underlying biological processes, the following diagrams were generated.

G cluster_0 In Vitro Selectivity Assay This compound This compound Superoxide Superoxide This compound->Superoxide Reacts Other ROS/RNS Other ROS/RNS This compound->Other ROS/RNS No Reaction Fluorescence Measurement Fluorescence Measurement Superoxide->Fluorescence Measurement

Caption: Workflow for in vitro selectivity testing of this compound.

G cluster_1 Cell-Based Specificity Validation HeLa Cells HeLa Cells Antimycin A Antimycin A HeLa Cells->Antimycin A Induction Mito-TEMPO Mito-TEMPO HeLa Cells->Mito-TEMPO Pre-treatment This compound Loading This compound Loading Antimycin A->this compound Loading Mito-TEMPO->this compound Loading Confocal Imaging Confocal Imaging This compound Loading->Confocal Imaging G cluster_2 Mitochondrial Superoxide Production Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus->Cell Surface Receptor Signaling Cascade Signaling Cascade Cell Surface Receptor->Signaling Cascade Mitochondrial ETC Mitochondrial Electron Transport Chain Signaling Cascade->Mitochondrial ETC Dysregulation Superoxide (O2•⁻) Superoxide (O2•⁻) Mitochondrial ETC->Superoxide (O2•⁻) Leads to

A Comparative Guide to Commercially Available Probes for Singlet Oxygen Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS), is crucial for understanding its role in various biological processes, including photodynamic therapy (PDT), cellular signaling, and oxidative stress. This guide provides an objective comparison of commercially available fluorescent probes used for the detection of singlet oxygen, offering a comprehensive overview of their performance characteristics, supported by experimental data and detailed protocols.

While this guide aims to be extensive, it is important to note the current lack of publicly available, direct comparative data for a probe specifically designated as "DMAC-SPP." Consequently, the following sections will focus on a detailed comparison of well-established and commercially available probes: Singlet Oxygen Sensor Green (SOSG), Si-DMA, 1,3-diphenylisobenzofuran (DPBF), and 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA).

Performance Comparison of Singlet Oxygen Probes

The selection of an appropriate singlet oxygen probe depends on the specific experimental requirements, such as the desired sensitivity, specificity, and compatibility with the biological system under investigation. The following table summarizes the key performance metrics of leading commercially available probes.

FeatureSinglet Oxygen Sensor Green (SOSG)Si-DMA1,3-diphenylisobenzofuran (DPBF)9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA)
Detection Principle Fluorescence turn-onFluorescence turn-onFluorescence quenchingAbsorbance bleaching
Excitation Max (nm) ~504~640~410~378
Emission Max (nm) ~525~660~455N/A
Quantum Yield (Φf) Moderate to high upon reactionHigh upon reactionHigh (quenched by ¹O₂)N/A
Selectivity for ¹O₂ HighHighLow (reacts with other ROS)High
Photostability ModerateHighLowModerate
Cell Permeability Generally cell-impermeableCell-permeableCell-permeableCell-impermeable
Solubility Water-solubleSoluble in organic solvents, can be formulated for aqueous mediaInsoluble in water, soluble in organic solventsWater-soluble
Advantages High selectivity, commercially available with extensive literature.Far-red emission minimizes autofluorescence, high photostability, suitable for in vivo imaging.High reactivity with ¹O₂, can be used for quantifying ¹O₂ generation.Water-soluble and specific for ¹O₂, suitable for aqueous environments.
Disadvantages Can be phototoxic, cell impermeability limits intracellular studies.Newer probe with less extensive literature compared to SOSG.Low selectivity, poor photostability, water-insoluble.Lower reactivity and smaller spectroscopic response compared to DPBF.

Experimental Protocols

Accurate and reproducible detection of singlet oxygen relies on carefully designed and executed experimental protocols. Below are detailed methodologies for key experiments using the compared probes.

Protocol 1: In Vitro Singlet Oxygen Detection using SOSG

Objective: To detect singlet oxygen generated in a cell-free system using a photosensitizer.

Materials:

  • Singlet Oxygen Sensor Green (SOSG)

  • Photosensitizer (e.g., Rose Bengal)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer or fluorescence plate reader

  • Light source for photosensitizer activation (e.g., LED or laser with appropriate wavelength)

Procedure:

  • Prepare a stock solution of SOSG in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM. Store protected from light.

  • Prepare a working solution of SOSG in PBS at a final concentration of 5-10 µM.

  • Prepare a solution of the photosensitizer (e.g., 10 µM Rose Bengal) in PBS.

  • In a quartz cuvette or a well of a microplate, mix the SOSG working solution with the photosensitizer solution.

  • Measure the baseline fluorescence of the solution using an excitation wavelength of ~504 nm and an emission wavelength of ~525 nm.

  • Expose the solution to the light source to activate the photosensitizer for a defined period.

  • Measure the fluorescence intensity at regular intervals during irradiation.

  • An increase in fluorescence intensity indicates the generation of singlet oxygen.

Protocol 2: Intracellular Singlet Oxygen Detection using Si-DMA

Objective: To visualize singlet oxygen production within living cells.

Materials:

  • Si-DMA probe

  • Cell line of interest

  • Cell culture medium

  • Photosensitizer or stimulus to induce ¹O₂ production

  • Fluorescence microscope with appropriate filter sets for far-red fluorescence

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Culture cells to the desired confluency in a suitable imaging dish or plate.

  • Prepare a stock solution of Si-DMA in DMSO (e.g., 1 mM).

  • Prepare a working solution of Si-DMA in cell culture medium at a final concentration of 1-5 µM.

  • Remove the culture medium from the cells and wash once with PBS.

  • Incubate the cells with the Si-DMA working solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with fresh, pre-warmed culture medium to remove excess probe.

  • Induce singlet oxygen production using a photosensitizer and light activation, or another appropriate stimulus.

  • Immediately acquire fluorescence images using a fluorescence microscope with excitation and emission wavelengths around 640 nm and 660 nm, respectively.

  • An increase in intracellular fluorescence indicates the generation of singlet oxygen.

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

singlet_oxygen_detection_pathway cluster_stimulus Stimulus cluster_generation Generation cluster_detection Detection Photosensitizer Photosensitizer Excited_Photosensitizer Excited Photosensitizer Photosensitizer->Excited_Photosensitizer Absorption Light Light Light->Excited_Photosensitizer Triplet_Oxygen ³O₂ (Ground State) Singlet_Oxygen ¹O₂ (Excited State) Probe Fluorescent Probe Oxidized_Probe Oxidized Probe Fluorescence Fluorescence Signal Oxidized_Probe->Fluorescence Excited_PhotosensitizerTriplet_Oxygen Excited_PhotosensitizerTriplet_Oxygen Excited_PhotosensitizerTriplet_Oxygen->Singlet_Oxygen Energy Transfer Singlet_OxygenProbe Singlet_OxygenProbe Singlet_OxygenProbe->Oxidized_Probe Reaction

Caption: General mechanism of singlet oxygen detection using a fluorescent probe.

experimental_workflow Cell_Culture 1. Cell Culture Probe_Incubation 2. Incubate with Probe Cell_Culture->Probe_Incubation Washing 3. Wash to Remove Excess Probe Probe_Incubation->Washing Stimulus 4. Apply ¹O₂ Stimulus Washing->Stimulus Imaging 5. Fluorescence Imaging/Measurement Stimulus->Imaging Analysis 6. Data Analysis Imaging->Analysis

Caption: A typical experimental workflow for intracellular singlet oxygen detection.

advantages and disadvantages of DMAC-SPP versus similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the advantages and disadvantages of N,N-Dimethylacetamide (DMAC) and its derivatives, with a focus on the current understanding of their roles in scientific applications.

Initial investigations into the compound "DMAC-SPP" have revealed that this specific nomenclature does not correspond to a widely recognized or publicly documented chemical entity. The available scientific literature extensively covers N,N-Dimethylacetamide (DMAC), a versatile solvent, and various derivatives such as DMAC-DPS, utilized in organic light-emitting diodes (OLEDs), and DMAC-PDB, a linker in antibody-drug conjugates (ADCs). However, the "SPP" suffix in the user's request does not clearly identify a specific compound within the public domain.

This guide will proceed by providing a detailed comparison of DMAC and its known derivatives with other relevant compounds in their respective fields of application. Should "this compound" be a novel or proprietary compound, the information presented here on DMAC and its analogues may still offer valuable comparative insights.

N,N-Dimethylacetamide (DMAC): A Profile

DMAC is a polar, aprotic solvent with a high boiling point, making it suitable for a wide range of chemical reactions and industrial processes.[1][2][3]

Advantages of DMAC:
  • High Solvency: DMAC exhibits excellent solubility for a variety of organic and inorganic compounds, including many polymers and resins.[2][3]

  • Chemical Stability: It is stable in the presence of many reagents, which is advantageous for various chemical syntheses.

  • High Boiling Point: Its high boiling point allows for reactions to be conducted at elevated temperatures.

Disadvantages of DMAC:
  • Toxicity: DMAC is considered a reproductive toxicant and can have other adverse health effects.

  • Environmental Concerns: Its disposal and environmental impact require careful management.

Comparative Analysis: DMAC vs. Other Solvents

To provide a comparative perspective, the following table summarizes the properties of DMAC against other common laboratory and industrial solvents.

PropertyN,N-Dimethylacetamide (DMAC)Dimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)Acetonitrile
Boiling Point (°C) 16518915382
Dielectric Constant 37.847.236.737.5
Toxicity Reproductive toxicantLow toxicityReproductive toxicantToxic
Applications Polymer chemistry, synthesisPCR, cell culture, synthesisSynthesis, polymer chemistryHPLC, synthesis

DMAC Derivatives in Focus

While the identity of "this compound" remains elusive, several DMAC derivatives have found significant applications in specialized fields.

DMAC-DPS in OLED Technology

10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine), or DMAC-DPS, is a crucial component in the development of high-efficiency blue organic light-emitting diodes (OLEDs).[4]

  • Function: It serves as a host material in the emissive layer of OLED devices.

  • Advantage: DMAC-DPS exhibits thermally activated delayed fluorescence (TADF), which allows for highly efficient conversion of electricity to light.

A simplified workflow for the fabrication of an OLED device incorporating DMAC-DPS is illustrated below.

OLED_Fabrication Substrate Substrate Cleaning Anode Anode Deposition (e.g., ITO) Substrate->Anode HTL Hole Transport Layer Deposition Anode->HTL EML Emissive Layer Deposition (DMAC-DPS host + dopant) HTL->EML ETL Electron Transport Layer Deposition EML->ETL Cathode Cathode Deposition (e.g., Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Fig. 1: Simplified workflow of OLED fabrication.
DMAC-PDB in Antibody-Drug Conjugates

DMAC-PDB is identified as a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[5] ADCs are a class of targeted therapies designed to deliver potent cytotoxic drugs directly to cancer cells.

  • Function: The DMAC-PDB linker connects the antibody to the cytotoxic payload.

  • Advantage: Its cleavable nature allows for the controlled release of the drug within the target cell, maximizing efficacy and minimizing systemic toxicity.

The mechanism of action for an ADC utilizing a cleavable linker like DMAC-PDB can be visualized as follows:

ADC_Mechanism ADC Antibody-Drug Conjugate (with DMAC-PDB linker) Binding Binding to Cell Surface Antigen ADC->Binding TargetCell Target Cancer Cell Internalization Internalization TargetCell->Internalization 1 Binding->TargetCell Cleavage Linker Cleavage (e.g., by enzymes) Internalization->Cleavage 2 DrugRelease Drug Release Cleavage->DrugRelease 3 Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 4

Fig. 2: Mechanism of action of an ADC with a cleavable linker.

Experimental Protocols

Due to the inability to identify "this compound," specific experimental protocols cannot be provided. However, general methodologies for characterizing solvents and linkers are outlined below.

Characterization of Solvents
  • Purity Analysis: Gas chromatography-mass spectrometry (GC-MS) is a standard method to determine the purity of a solvent and identify any impurities.

  • Boiling Point Determination: Standard distillation apparatus is used to measure the boiling point at atmospheric pressure.

  • Solubility Tests: The solubility of various solutes is determined by adding known amounts of the solute to a specific volume of the solvent at a controlled temperature until saturation is reached.

Characterization of ADC Linkers
  • Stability Assays: The stability of the linker is assessed in various biological media (e.g., plasma, lysosomal preparations) using techniques like high-performance liquid chromatography (HPLC) to monitor the integrity of the ADC over time.

  • Cleavage Assays: The rate and extent of linker cleavage are determined by incubating the ADC with specific enzymes or in environments mimicking intracellular conditions (e.g., low pH) and analyzing the products by HPLC or mass spectrometry.

Conclusion

While the specific compound "this compound" could not be definitively identified in the public domain, this guide provides a comparative analysis of N,N-Dimethylacetamide (DMAC) and its known derivatives. For researchers and drug development professionals, understanding the properties and applications of these related compounds is crucial. The advantages of high solvency and chemical stability make DMAC a valuable tool, though its toxicity necessitates careful handling. The specialized applications of derivatives like DMAC-DPS in OLEDs and DMAC-PDB in ADCs highlight the versatility of the DMAC chemical scaffold. Further research and clarification on the identity of "this compound" are required to provide a more direct comparative analysis. We encourage the user to provide any additional information that may help in identifying the compound of interest.

References

Cross-Validation of Protein-Protein Interaction Prediction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of computational methods for predicting protein-protein interactions (PPIs) is paramount. This guide provides an objective comparison of a Support Vector Machine (SVM)-based approach with alternative techniques, supported by experimental data from cross-validation studies.

The prediction of how proteins interact is a cornerstone of understanding cellular processes and is critical in the development of novel therapeutics. Computational models that predict these interactions must be thoroughly validated to ensure their accuracy and generalizability. Cross-validation is a fundamental statistical method for assessing the performance of such predictive models by partitioning a dataset into training and testing subsets. This process is repeated multiple times to ensure that the model's performance is not dependent on a particular data split, thus providing a more robust estimate of its real-world performance.

This guide focuses on a widely-used machine learning method for PPI prediction, the Support Vector Machine (SVM), and compares its performance with other prominent techniques. SVMs are powerful classifiers that can effectively handle high-dimensional data, making them well-suited for the complexity of biological sequences.

Performance Comparison of PPI Prediction Methods

The following table summarizes the performance of an SVM-based method against other common PPI prediction techniques, evaluated using a rigorous 5-fold cross-validation on a Saccharomyces cerevisiae (yeast) dataset. The metrics used for comparison are Accuracy, Precision, Recall, and the Matthews Correlation Coefficient (MCC), which are standard measures for evaluating binary classification models.

MethodFeature ExtractionAccuracy (%)Precision (%)Recall/Sensitivity (%)MCC
Support Vector Machine (SVM) Amino Acid Composition, Physicochemical Properties86.9386.9086.990.74
Random Forest Conjoint Triad93.50-95.00.85
Deep Learning (DPPI) Sequence Information (CNN)-87.5986.150.77
Relevance Vector Machine (RVM) Position-Specific Scoring Matrix (PSSM)94.5694.3694.79-

Note: The results presented are compiled from multiple studies and benchmark datasets. Direct comparison should be made with caution as the exact datasets and feature representations may vary slightly between studies. The DPPI method's accuracy was not explicitly stated in the compared table format, but its precision and recall are provided.

Experimental Protocols

The cross-validation of PPI prediction models is a multi-step process that requires careful preparation of datasets and methodical execution of the validation strategy. Below is a detailed methodology for a typical 5-fold cross-validation experiment.

Dataset Preparation
  • Positive Interaction Set: A set of known interacting protein pairs is compiled from reputable databases such as the Database of Interacting Proteins (DIP), BioGRID, or the Human Protein Reference Database (HPRD). These interactions are experimentally verified.

  • Negative Interaction Set: Creating a reliable set of non-interacting proteins is a significant challenge. A common approach is to generate random protein pairs from the same organism, assuming that the vast majority of random pairs do not interact. To avoid bias, pairs known to interact are excluded. Another strategy involves selecting protein pairs from different subcellular compartments, as they are less likely to interact.

  • Data Cleaning: Redundant protein pairs are removed to prevent the model from being biased towards frequently studied proteins. Proteins with very short sequences (e.g., fewer than 50 amino acids) may also be excluded.

Feature Extraction

To train a machine learning model, protein sequences must be converted into numerical feature vectors. Common feature extraction methods include:

  • Amino Acid Composition (AAC): Calculates the frequency of each of the 20 amino acids in a protein sequence.

  • Pseudo-Amino Acid Composition (PseAAC): Extends AAC by incorporating information about the sequence order and physicochemical properties of the amino acids.

  • Conjoint Triad (CT): Divides the 20 amino acids into seven classes based on their physicochemical properties and calculates the frequency of triads of these classes.

  • Position-Specific Scoring Matrix (PSSM): Derived from multiple sequence alignments, a PSSM provides information about the evolutionary conservation of each amino acid in a sequence.

5-Fold Cross-Validation Protocol
  • Partitioning: The entire dataset (containing both positive and negative interaction pairs) is randomly shuffled and then divided into five equally sized subsets or "folds".

  • Iteration 1: The first fold is held out as the test set, and the remaining four folds are used as the training set. The machine learning model (e.g., SVM) is trained on the training set.

  • Prediction: The trained model is then used to predict the interactions in the test set.

  • Evaluation: The predictions are compared to the known interaction status in the test set, and performance metrics (Accuracy, Precision, Recall, MCC) are calculated.

  • Subsequent Iterations: This process is repeated five times, with each fold being used as the test set exactly once.

  • Final Performance: The performance metrics from the five iterations are then averaged to produce a single, robust estimate of the model's performance.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of a 5-fold cross-validation experiment for PPI prediction.

CrossValidationWorkflow cluster_data 1. Data Preparation cluster_cv 2. 5-Fold Cross-Validation cluster_iteration Iteration i cluster_results 3. Final Performance Positive Positive PPI Dataset Combined Combined Dataset Positive->Combined Negative Negative PPI Dataset Negative->Combined Split Split into 5 Folds Combined->Split Loop For each fold i in 1 to 5: Split->Loop Train Train Model on Folds != i Loop->Train Test Test Model on Fold i Train->Test Evaluate Evaluate Performance Test->Evaluate Average Average Performance Metrics Evaluate->Average

Workflow of a 5-fold cross-validation experiment for PPI prediction.

Signaling Pathway and Logical Relationships

The prediction of protein-protein interactions is a critical first step in elucidating complex signaling pathways. The diagram below illustrates a simplified signaling cascade where the interactions between proteins (A, B, C, and D) could be predicted and validated using the methods described above.

SignalingPathway cluster_pathway Simplified Signaling Pathway cluster_validation Cross-Validation Logic A Protein A (e.g., Receptor) B Protein B (e.g., Kinase) A->B Interaction 1 (Predicted & Validated) Prediction SVM Prediction (A interacts with B?) A->Prediction C Protein C (e.g., Adaptor) B->C Interaction 2 (Predicted & Validated) B->Prediction D Protein D (e.g., Transcription Factor) C->D Interaction 3 (Predicted & Validated) Result True/False Positive Prediction->Result Validation Experimental Data (Known Interaction) Validation->Result

Logical relationship between PPI prediction and signaling pathway elucidation.

comparative analysis of DMAC-SPP performance in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "DMAC-SPP" did not yield specific results for a compound or product with this designation. The following guide provides a comparative analysis of the novel coumarin derivative DMAC (5,7-dihydroxy-4-methyl-6-(3-methylbutanoyl)-coumarin), based on its reported performance in different colon cancer cell lines.

This guide offers an objective comparison of DMAC's efficacy in inducing apoptosis in HCT116 and LoVo human colon cancer cell lines, supported by experimental findings.

Data Summary

The pro-apoptotic activity of DMAC was observed in both HCT116 and LoVo colon cancer cells.[1] Treatment with DMAC resulted in significant cell death in these cell lines.[1] The observed apoptotic characteristics included cellular shrinkage, chromatin condensation, and positive Annexin V staining.[1]

Performance MetricHCT116 Cell LineLoVo Cell LineReference
General Apoptotic Activity Substantial pro-apoptotic activity observed.Substantial pro-apoptotic activity observed.[1]
Induction of Apoptotic Characteristics Cellular shrinkage, chromatin condensation, and Annexin V detection confirmed.Cellular shrinkage, chromatin condensation, and Annexin V detection confirmed.[1]
Molecular Markers of Apoptosis Cleavage of caspase-3 and PARP, loss of Mcl-1 and Bcl-XL, increase in Bak expression.Cleavage of caspase-3 and PARP, loss of Mcl-1 and Bcl-XL, increase in Bak expression.[1]

Signaling Pathway of DMAC-Induced Apoptosis

DMAC induces apoptosis through a signaling pathway that is independent of reactive oxygen species (ROS) but dependent on the activation of the c-Jun N-terminal protein kinase (JNK).[1] Inhibition of JNK was shown to significantly reduce DMAC-induced cell death.[1] The activation of JNK by DMAC leads to the suppression of the anti-apoptotic protein Bcl-XL.[1] This ultimately results in the activation of the caspase cascade, including caspase-3, and the cleavage of poly ADP-ribose polymerase (PARP), culminating in apoptosis.[1]

DMAC_Signaling_Pathway DMAC-Induced Apoptotic Signaling Pathway DMAC DMAC JNK JNK Activation DMAC->JNK Bcl_XL Bcl-XL Inhibition JNK->Bcl_XL Caspase_Cascade Caspase Cascade Activation (Caspase-3) Bcl_XL->Caspase_Cascade PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: DMAC-induced apoptosis signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the performance of compounds like DMAC.

Cell Viability and Apoptosis Assay Workflow

A general workflow for evaluating the effect of a compound on cell viability and apoptosis involves cell culture, treatment, and subsequent analysis using various assays.

Experimental_Workflow General Workflow for Cell Viability and Apoptosis Assays cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Seeding (e.g., HCT116, LoVo) Incubation 24h Incubation Cell_Culture->Incubation Compound_Treatment DMAC Treatment (Varying Concentrations) Incubation->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Caspases, PARP, Bcl-2 family) Compound_Treatment->Western_Blot

Caption: Experimental workflow for assessing DMAC.

Detailed Methodologies

1. Cell Culture:

  • Human colon cancer cell lines, HCT116 and LoVo, are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The cells are then treated with various concentrations of DMAC for a specified period (e.g., 24, 48 hours).

  • Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2][3]

  • The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[2]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

3. Apoptosis Detection by Annexin V Staining:

  • Cells are seeded in 6-well plates and treated with DMAC.

  • After treatment, both floating and adherent cells are collected and washed with cold PBS.

  • Cells are then resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis:

  • Cells are treated with DMAC, harvested, and lysed in RIPA buffer to extract total protein.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-XL, Bak, p-JNK, and JNK) overnight at 4°C.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

References

A Comparative Guide to Biomarkers: Unraveling DMAC, SPP1, and S1P

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "DMAC-SPP": Extensive research into scientific literature and databases did not yield a recognized biomarker specifically named "this compound." It is plausible that this term is a proprietary or internal designation, a novel composite biomarker not yet widely documented, or a conflation of two distinct biomarkers. This guide therefore provides a comprehensive comparison of the most likely individual components suggested by this term: N,N-dimethylacetamide (DMAC) as a biomarker of exposure, and two prominent disease biomarkers, Secreted Phosphoprotein 1 (SPP1 or Osteopontin) and Sphingosine-1-Phosphate (S1P).

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of these biomarkers, their performance in various disease models, and the methodologies for their detection.

Biomarker Performance Comparison

The following tables summarize the quantitative performance of N-methylacetamide (NMA), the primary metabolite and biomarker for DMAC exposure, as well as SPP1 and S1P in various disease contexts.

Table 1: Performance of N-methylacetamide (NMA) as a Biomarker for DMAC Exposure

BiomarkerApplicationMatrixMethodPerformance MetricValueDisease/Condition
N-methylacetamide (NMA)Occupational Exposure MonitoringUrineGC-NPD, LC-MS/MSCorrelation with ExposureGood linear correlation with urinary DMAC concentrations[1]N,N-dimethylacetamide Exposure
N-methylacetamide (NMA)Biological Exposure IndexUrineNot SpecifiedRecommended Limit30 mg/g creatinine[2]Occupational Exposure

Table 2: Performance of Secreted Phosphoprotein 1 (SPP1/Osteopontin) as a Disease Biomarker

BiomarkerApplicationMatrixMethodPerformance MetricValueDisease/Condition
SPP1DiagnosisSerumELISAAUC0.9053[3]Non-Small Cell Lung Cancer (NSCLC)
SPP1DiagnosisSerumELISASensitivity83.17%[3]Non-Small Cell Lung Cancer (NSCLC)
SPP1DiagnosisSerumELISASpecificity83.84%[3]Non-Small Cell Lung Cancer (NSCLC)
SPP1DiagnosisNot SpecifiedNot SpecifiedAUC0.877[4]Cervical Cancer
SPP1PrognosisTissueNot SpecifiedHazard Ratio (OS)1.69 (High vs. Low Expression)[4]Cervical Cancer
SPP1PrognosisTissueNot SpecifiedAUC (1-year OS)0.542[5]Lung Adenocarcinoma (LUAD)
SPP1PrognosisTissueNot SpecifiedAUC (3-year OS)0.534[5]Lung Adenocarcinoma (LUAD)
SPP1PrognosisTissueNot SpecifiedAUC (5-year OS)0.578[5]Lung Adenocarcinoma (LUAD)
SPP1DiagnosisSerumNot SpecifiedAUC0.737 (with Gensini score)[6]Coronary Artery Disease (Plaque Vulnerability)

Table 3: Performance of Sphingosine-1-Phosphate (S1P) as a Disease Biomarker

BiomarkerApplicationMatrixMethodPerformance MetricValueDisease/Condition
S1PDiagnosisSerumELISAAUC (Ischemic vs. Hemorrhagic Stroke, <24h)0.91[7]Acute Stroke
S1PDiagnosisSerumELISASensitivity (Ischemic vs. Hemorrhagic Stroke, <24h)82.6%Acute Stroke
S1PDiagnosisSerumELISASpecificity (Ischemic vs. Hemorrhagic Stroke, <24h)91.3%Acute Stroke
S1PDiagnosisSerumELISAAUC (Ischemic Stroke vs. Controls, <24h)0.83[7]Acute Stroke
S1PDiagnosisPlasmaLC-MS/MSAUC (Good vs. Poor Collateral Circulation)0.701[8]Acute Ischemic Stroke
S1PPrognosisPlasmaNot SpecifiedCorrelation with Systolic Blood PressurePositive correlation (r=0.7018 in murine model)[9]Hypertension

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.

Quantification of N-methylacetamide (NMA) in Urine

Method: Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Protocol Outline (GC-NPD): [10]

  • Sample Preparation:

    • Thaw frozen urine samples and centrifuge to remove precipitation.

    • Precipitate proteins from the supernatant by adding methanol.

    • The resulting methanol supernatant is used for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample into a gas chromatograph equipped with a Polyethylene Glycol (PEG) capillary column.

  • Detection:

    • Detect NMA using a Nitrogen Phosphorus Detector (NPD).

  • Quantification:

    • Generate a standard curve with known concentrations of NMA to quantify the amount in the urine sample. The linear range is typically 1.0 to 250 mg/L.

Protocol Outline (LC-MS/MS): [2]

  • Sample Preparation:

    • Dilute urine samples 10-fold with a formic acid solution.

  • Chromatographic Separation:

    • Inject a small aliquot (e.g., 1-μl) into the LC-MS/MS system.

    • Use a C18 reverse-phase column for separation with a mobile phase consisting of a methanol and aqueous formic acid gradient.

  • Mass Spectrometry:

    • Utilize tandem mass spectrometry for sensitive and specific detection and quantification of NMA.

Quantification of Secreted Phosphoprotein 1 (SPP1) in Serum/Plasma

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Protocol Outline (Sandwich ELISA): [11][12]

  • Plate Preparation:

    • A microplate is pre-coated with a capture antibody specific for SPP1.

  • Sample and Standard Incubation:

    • Add standards and samples (serum, plasma, or cell culture medium) to the wells and incubate. SPP1 present in the sample binds to the capture antibody.

  • Detection Antibody Incubation:

    • After washing, add a biotin-conjugated detection antibody specific for SPP1 and incubate. This forms a sandwich complex.

  • Enzyme Conjugate and Substrate Reaction:

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • After another wash, add a TMB substrate solution. The HRP enzyme catalyzes a color change.

  • Measurement:

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm. The intensity of the color is proportional to the concentration of SPP1.

  • Quantification:

    • Construct a standard curve from the standards to determine the concentration of SPP1 in the samples.

Quantification of Sphingosine-1-Phosphate (S1P) in Serum/Plasma

Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Protocol Outline (Competitive ELISA): [13][14]

  • Plate Preparation:

    • A microtiter plate is pre-coated with S1P.

  • Competitive Binding:

    • Add standards or samples along with a biotin-conjugated antibody specific to S1P to the wells. The S1P in the sample competes with the S1P coated on the plate for binding to the antibody.

  • Enzyme Conjugate Incubation:

    • Add Avidin-HRP to the wells and incubate.

  • Substrate Reaction:

    • After washing, add a TMB substrate solution, leading to a color change.

  • Measurement:

    • Stop the reaction and measure the absorbance at 450 nm. The color intensity is inversely proportional to the concentration of S1P in the sample.

  • Quantification:

    • Use a standard curve to calculate the S1P concentration in the samples.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological roles of these biomarkers is essential for understanding their mechanisms of action.

Secreted Phosphoprotein 1 (SPP1) Signaling

SPP1 is a multifunctional protein that interacts with cell surface receptors, such as integrins and CD44, to activate several downstream signaling pathways, including the PI3K/Akt pathway, which is crucial in cell survival, proliferation, and migration.[15][16]

SPP1_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SPP1 SPP1 (Osteopontin) Receptor Integrin / CD44 SPP1->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Regulates Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration

Caption: SPP1 signaling through the PI3K/Akt pathway.

Sphingosine-1-Phosphate (S1P) Signaling

S1P is a signaling lipid that binds to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[17][18][19] This interaction initiates various intracellular signaling cascades that regulate a wide range of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.

S1P_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Intracellular S1P S1P S1PR S1P Receptor (GPCR) S1P->S1PR Binds G_Protein G Proteins (Gα, Gβγ) S1PR->G_Protein Activates Effectors Downstream Effectors (e.g., PLC, PI3K, Rho) G_Protein->Effectors Modulates Proliferation Proliferation Effectors->Proliferation Survival Survival Effectors->Survival Migration Migration Effectors->Migration Immune_Trafficking Immune Cell Trafficking Effectors->Immune_Trafficking

Caption: S1P signaling via G protein-coupled receptors.

Biomarker Validation Workflow

The validation of a biomarker is a multi-step process that ensures its clinical utility and reliability. This workflow outlines the key stages from initial discovery to clinical application.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Genomics, Proteomics) Analytical Analytical Validation (Assay Development, Performance Characteristics) Discovery->Analytical Candidate Selection Clinical Clinical Validation (Correlation with Clinical Endpoint) Analytical->Clinical Assay Standardization Utility Clinical Utility Assessment (Impact on Patient Outcomes) Clinical->Utility Demonstration of Benefit

Caption: General workflow for biomarker validation.

References

Assessing the Reproducibility of Solid-Phase Peptide Synthesis: A Comparative Guide to DMAC and Alternative Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of solvent is a critical factor that directly impacts reaction efficiency, product purity, and experimental reproducibility. This guide provides an objective comparison of N,N-dimethylacetamide (DMAC) with other commonly used solvents in Solid-Phase Peptide Synthesis (SPPS), supported by experimental data and detailed protocols.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis, enabling the construction of complex biomolecules. The reproducibility of SPPS is paramount for generating reliable research data and for the consistent manufacturing of therapeutic peptides. Key challenges to reproducibility include managing peptide aggregation, navigating difficult amino acid sequences, and ensuring high purity of the final product.[1][2] The solvent used in SPPS plays a pivotal role in addressing these challenges by solvating the growing peptide chain, swelling the solid support resin, and facilitating efficient coupling and deprotection reactions.[3]

Traditionally, polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and DMAC have been the solvents of choice for Fmoc-based SPPS.[4] However, due to their classification as hazardous chemicals, there is a growing interest in identifying safer and more sustainable alternatives.[4][5] This guide will compare the performance of DMAC with both traditional and "greener" solvents, providing a framework for assessing their impact on the reproducibility of peptide synthesis.

Comparative Performance of Solvents in SPPS

The selection of a solvent can significantly influence the yield and purity of the synthesized peptide. The following tables summarize the comparative performance of DMAC and its alternatives based on available experimental data. It is important to note that the optimal solvent can be sequence-dependent, and what works well for one peptide may not be ideal for another.[6]

Solvent Key Characteristics Advantages in SPPS Disadvantages in SPPS
DMAC (N,N-dimethylacetamide) Polar aprotic solventGood solubilizing properties for amino acids and reagents.Classified as a substance of very high concern (SVHC) due to reproductive toxicity.[4]
DMF (N,N-dimethylformamide) Most commonly used polar aprotic solvent in SPPS.[7]Well-established protocols and proven efficacy for a wide range of peptides.[5]Also classified as an SVHC with reproductive toxicity concerns.[5] Can decompose to form dimethylamine, which can cause side reactions.[8]
NMP (N-methyl-2-pyrrolidone) Polar aprotic solvent with a higher boiling point than DMF.Can be more effective than DMF for solubilizing some protected amino acids.[7]Classified as an SVHC with reproductive toxicity concerns.[4] More viscous and costly than DMF.[7]
2-MeTHF (2-Methyltetrahydrofuran) "Greener" ether-based solvent.More environmentally benign alternative. Has shown acceptable resin swelling and solubility for some amino acids.[9]Can lead to lower yields and higher impurity levels compared to DMF.[9] May cause "gelating" of some amino acids during activation.[9]
NBP (N-butylpyrrolidinone) A "greener" alternative to NMP.Environmentally friendlier and can provide better synthetic results than DMF in some cases.[6]Can result in lower yields and purity compared to DMF for certain peptides.[9]
γ-Valerolactone (GVL) Bio-derived "greener" solvent.A more sustainable option.Can lead to deletion impurities in some peptide sequences.[9]
Peptide Project Solvent Relative Yield (%) *Purity (%) Key Observations
Project B DMF100-Standard process for comparison.[9]
2-MeTHF65-Significantly lower yield compared to DMF. Higher formation of deletion impurities.[9]
Project C DMF10060Standard process for comparison.[9]
NBP6848Lower yield and purity compared to DMF, but with a similar impurity profile.[9]
γ-Valerolactone--Generated deletion impurities, indicating it was not suitable for this specific synthesis.[9]

*Relative Yield is expressed as a percentage of the yield obtained using the standard DMF manufacturing process.[9]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

The following is a generalized protocol for manual Fmoc-based SPPS. Automated synthesizers follow a similar series of steps. The quality of the solvent, particularly the absence of amines in DMF, is crucial for reproducibility.[8]

1. Resin Swelling:

  • The resin (e.g., Rink Amide resin) is placed in a reaction vessel.

  • The appropriate solvent (e.g., DMAC or DMF) is added, and the resin is allowed to swell for a specified time (e.g., 30 minutes) to ensure optimal reaction conditions.[10]

2. Fmoc Deprotection:

  • The swelled resin is washed with the synthesis solvent.

  • A solution of 20% piperidine in the synthesis solvent is added to the resin to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This reaction is typically carried out for a specific duration (e.g., 2 x 15 minutes).[11]

  • The resin is then thoroughly washed with the synthesis solvent to remove the piperidine and cleaved Fmoc group.[11]

3. Amino Acid Coupling:

  • The Fmoc-protected amino acid to be added (typically in excess) is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in the synthesis solvent.[11]

  • The activated amino acid solution is added to the resin.

  • The coupling reaction is allowed to proceed for a set time (e.g., 1-2 hours) to ensure complete reaction. The reaction can be monitored using a colorimetric test such as the Kaiser test.[2]

  • After the coupling is complete, the resin is washed extensively with the synthesis solvent to remove excess reagents and byproducts.[10]

4. Repetition of the Cycle:

  • Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence until the desired peptide is fully assembled.[12]

5. Cleavage and Deprotection:

  • Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to prevent side reactions.[10]

6. Peptide Precipitation and Purification:

  • The cleaved peptide is precipitated from the cleavage cocktail using a cold solvent such as diethyl ether.[11]

  • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

  • The identity and purity of the final peptide are confirmed using techniques like mass spectrometry and analytical HPLC.[11]

Visualizing the SPPS Workflow

The following diagram illustrates the cyclical nature of the Solid-Phase Peptide Synthesis process.

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each amino acid) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMAC) Wash1 Washing (DMAC) Deprotection->Wash1 Remove Fmoc group Coupling Amino Acid Coupling (Activated AA in DMAC) Wash1->Coupling Prepare for coupling Wash2 Washing (DMAC) Coupling->Wash2 Add next amino acid Wash2->Deprotection Start next cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Start Start: Swollen Resin with first protected AA Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Purified Peptide Purification->FinalPeptide

A simplified workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

References

A Comparative Review of Solvents in Solid-Phase Peptide Synthesis: From Traditional Formulations to Greener Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of solid-phase peptide synthesis (SPPS) is undergoing a significant transformation, driven by regulatory pressures and a growing commitment to sustainable chemical practices. Solvents play a pivotal role in SPPS, influencing reaction efficiency, peptide purity, and the overall environmental impact of the process. This guide provides a detailed comparison of N,N-Dimethylacetamide (DMAC), a widely used polar aprotic solvent, with its traditional counterparts and emerging "green" alternatives.

Historically, solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), DMAC, and Dichloromethane (DCM) have been the workhorses of SPPS due to their excellent solvating properties for resins and reagents.[1][2][3] However, mounting concerns over their toxicity have led to increased restrictions. For instance, DMF, DMAC, and NMP are classified as Substances of Very High Concern (SVHC) under the European Union's REACH regulations due to their reproductive toxicity.[2][3] This has catalyzed the search for safer, more environmentally benign solvent systems that do not compromise the quality of peptide synthesis.

Performance Comparison of SPPS Solvents

The ideal solvent for SPPS must fulfill several criteria: it must effectively swell the resin support, fully dissolve amino acids and coupling reagents, and facilitate both the coupling and deprotection steps to ensure high peptide yield and purity.[2][4] The following tables summarize the performance of DMAC in comparison to traditional and greener solvents based on these key parameters.

Table 1: Physicochemical Properties and Safety Profiles of Selected SPPS Solvents

SolventAbbreviationBoiling Point (°C)Viscosity (cP at 25°C)REACH ClassificationKey Hazards
Traditional Solvents
N,N-DimethylacetamideDMAC1650.92SVHCReprotoxic
N,N-DimethylformamideDMF1530.80SVHCReprotoxic, Hepatotoxic
N-Methyl-2-pyrrolidoneNMP2021.67SVHCReprotoxic, Irritant
DichloromethaneDCM400.41-Suspected Carcinogen
Greener Alternatives
N-ButylpyrrolidinoneNBP2433.6Not Classified-
2-Methyltetrahydrofuran2-MeTHF800.6Not ClassifiedFlammable
Dimethyl SulfoxideDMSO1891.99Not Classified-
Ethyl AcetateEtOAc770.43Not ClassifiedFlammable, Irritant
Cyrene™-22714.1Not Classified-
γ-ValerolactoneGVL2072.25Not ClassifiedIrritant

Data compiled from multiple sources.[2][3][5][6][7]

Table 2: Performance in Solid-Phase Peptide Synthesis

Solvent/MixtureResin SwellingReagent SolubilityPeptide PurityKey AdvantagesKey Limitations
Traditional Solvents
DMACGoodGoodHighEffective for difficult sequences.[8]Reprotoxic (SVHC).[3]
DMFExcellentExcellentHighWidely used, well-established.[1]Reprotoxic (SVHC), can cause N-formylation at high temperatures.[1][3]
NMPExcellentExcellentHighGood solvating power.[1]Reprotoxic (SVHC), higher viscosity.[3]
Greener Alternatives
NBPGood-ExcellentGoodComparable to DMFNon-toxic, biodegradable, effective replacement for NMP/DMF.[9]Higher cost and viscosity.[5]
2-MeTHFModerateVariableGood (Resin dependent)Green solvent, low racemization potential.[10]Lower polarity, may not be suitable for all steps/resins.[10]
DMSO/EtOAcGoodGoodGood-ExcellentAdjustable polarity, reduced toxicity.[11]Binary mixture requires optimization.
Propylene CarbonateGoodGoodGoodGreen, can replace both DCM and DMF.[12]Less established in wide-scale use.
Cyrene™/Carbonate MixturesGoodGoodGoodBio-derived, green.[13]High viscosity of neat Cyrene™.

Performance can be highly dependent on the specific peptide sequence and resin used.[2][14]

Experimental Methodologies

Objective comparison of solvent performance relies on standardized experimental protocols. Below are methodologies for key assays used to evaluate SPPS solvents.

Protocol 1: Resin Swelling Test

Objective: To determine the degree to which a resin swells in a given solvent, which is critical for reagent accessibility.

Methodology:

  • Add a known mass (e.g., 1 g) of dry resin to a graduated cylinder.

  • Record the initial volume of the dry resin.

  • Add a sufficient volume of the test solvent (e.g., 10 mL) to fully immerse the resin.

  • Allow the resin to swell for a set period (e.g., 30 minutes to 4 hours), with periodic gentle agitation.[3]

  • Record the final volume of the swollen resin.

  • Calculate the swell factor as: Swell Factor = (Final Volume of Swollen Resin) / (Initial Volume of Dry Resin).

  • A higher swell factor generally indicates better solvation of the resin matrix.

Protocol 2: Reagent Solubility Test

Objective: To confirm the solubility of Fmoc-protected amino acids and coupling reagents in the test solvent.

Methodology:

  • Prepare a saturated or near-saturated solution of the test compound (e.g., Fmoc-amino acid, HBTU) in the solvent at a standard concentration (e.g., 0.3 M).

  • Stir the mixture at room temperature for a defined period (e.g., 15 minutes).[2]

  • Visually inspect the solution for any undissolved solids.

  • Categorize the solubility as "soluble," "partially soluble," or "insoluble." Incomplete dissolution can lead to failed coupling reactions during synthesis.

Protocol 3: Fmoc-Deprotection Kinetics Assay

Objective: To measure the rate of Fmoc group removal from the N-terminus of the growing peptide chain.

Methodology:

  • Swell a sample of Fmoc-protected aminoacyl resin in the test solvent.

  • Treat the resin with a deprotecting solution (e.g., 20% piperidine in the test solvent).[7]

  • At various time points (e.g., 0, 2, 4, 8, 15, 30 minutes), take aliquots of the supernatant.

  • Analyze the aliquots by UV-Vis spectrophotometry or HPLC to quantify the concentration of the dibenzofulvene-piperidine adduct, which is the byproduct of the deprotection reaction.[7]

  • Plot the adduct concentration over time to determine the reaction rate. A rapid and complete reaction is desirable.

Visualizing SPPS Workflows

The following diagrams illustrate the standard SPPS cycle and a decision-making workflow for selecting a greener solvent alternative.

SPPS_Cycle cluster_0 SPPS Cycle Deprotection 1. Deprotection (e.g., 20% Piperidine in Solvent) Wash1 2. Solvent Wash Deprotection->Wash1 Remove Fmoc group Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator in Solvent) Wash1->Coupling Remove deprotection agent Wash2 4. Solvent Wash Coupling->Wash2 Couple next amino acid Repeat Repeat for next amino acid Wash2->Repeat Remove excess reagents Repeat->Deprotection Start next cycle

Caption: The standard four-step cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Green_Solvent_Selection Start Need to replace DMF/DMAC? Screen Screen Alternatives: NBP, 2-MeTHF, DMSO/EtOAc, etc. Start->Screen Yes Swell Resin Swelling Test Screen->Swell Solubility Reagent Solubility Test Swell->Solubility Adequate Swelling Fail Re-evaluate Solvent Choice Swell->Fail Poor Swelling Test_Synth Test Synthesis of Model Peptide Solubility->Test_Synth Good Solubility Solubility->Fail Poor Solubility Analyze Analyze Purity & Yield (HPLC/MS) Test_Synth->Analyze Optimize Optimize Protocol (Temperature, Time, Additives) Analyze->Optimize Promising Result Analyze->Fail Poor Result Implement Implement Optimized Green Protocol Optimize->Implement

Caption: A logical workflow for the evaluation and implementation of a green solvent in SPPS.

Conclusion

While DMAC is an effective solvent for SPPS, its classification as a substance of very high concern necessitates a transition to safer alternatives. The development of "green" solvents and solvent systems, such as N-butylpyrrolidinone (NBP) and binary mixtures like DMSO/EtOAc, offers promising pathways to more sustainable peptide synthesis.[9][11] No single solvent has emerged as a universal replacement for DMF or DMAC, indicating that the optimal choice is often dependent on the specific peptide sequence, the solid support, and the scale of the synthesis.[5] Therefore, a systematic evaluation of solvent performance, based on the experimental protocols outlined above, is crucial for researchers and drug development professionals to successfully adopt greener methodologies without compromising the efficiency and quality of peptide manufacturing.

References

Validating the Mechanism of Action of Sphingosine-1-Phosphate Modulators Through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available information was found for a molecule designated "DMAC-SPP." This guide uses the well-characterized Sphingosine-1-Phosphate (S1P) receptor modulator, Fingolimod (FTY720), as a primary example to demonstrate the process of validating a mechanism of action through knockout studies, in accordance with the requested format and content. This framework can be applied to novel compounds targeting the S1P signaling pathway.

The Sphingosine-1-Phosphate (S1P) signaling pathway is a critical regulator of numerous physiological processes, most notably lymphocyte trafficking.[1][2] S1P, a bioactive lipid mediator, exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[3][4] The gradient of S1P between secondary lymphoid organs and the circulatory system governs the egress of lymphocytes.[4] Modulation of this pathway, particularly through S1P receptor antagonism, has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis (MS) by preventing the migration of autoaggressive lymphocytes into the central nervous system (CNS).[1][3]

Fingolimod (FTY720), the first-in-class S1P receptor modulator approved for MS, serves as an excellent case study for validating a drug's mechanism of action.[1][3] In vivo, Fingolimod is phosphorylated to Fingolimod-phosphate, which acts as a functional antagonist of S1PR1.[3] This leads to the internalization and degradation of the receptor on lymphocytes, trapping them within the lymph nodes and reducing their circulation.[1][5] Knockout studies of the S1P receptors have been instrumental in confirming this mechanism.[2][6]

This guide will compare Fingolimod with other S1P receptor modulators, detail the experimental protocols for validating their mechanism of action using knockout studies, and present supporting data.

The Sphingosine-1-Phosphate (S1P) Signaling Pathway

The S1P signaling pathway plays a pivotal role in immune cell trafficking. Sphingosine kinases (SphK1 and SphK2) produce S1P from sphingosine. S1P can then be dephosphorylated back to sphingosine by S1P phosphatases (SPPs) or irreversibly degraded by S1P lyase.[7][8] Extracellular S1P binds to its receptors (S1PR1-5) on various cell types, including lymphocytes, to initiate downstream signaling cascades that regulate cell migration, proliferation, and survival.[9]

S1P_Signaling_Pathway cluster_synthesis S1P Metabolism cluster_signaling S1P Receptor Signaling cluster_drugs S1P Receptor Modulators Sphingosine Sphingosine SphK Sphingosine Kinases (SphK1/2) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SPP S1P Phosphatases (SPP1/2) S1P->SPP Dephosphorylation S1PL S1P Lyase S1P->S1PL Degradation S1PR1 S1PR1 S1P->S1PR1 Binds to S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 S1PR4 S1PR4 S1P->S1PR4 S1PR5 S1PR5 S1P->S1PR5 SphK->S1P Phosphorylation SPP->Sphingosine Degradation Degradation Products S1PL->Degradation G_protein G-protein Signaling S1PR1->G_protein S1PR2->G_protein S1PR3->G_protein S1PR4->G_protein S1PR5->G_protein Cellular_Response Cellular Responses (e.g., Lymphocyte Egress) G_protein->Cellular_Response Fingolimod Fingolimod-P Fingolimod->S1PR1 Antagonizes Fingolimod->S1PR3 Fingolimod->S1PR4 Fingolimod->S1PR5 Siponimod Siponimod Siponimod->S1PR1 Antagonizes Siponimod->S1PR5 Ozanimod Ozanimod Ozanimod->S1PR1 Antagonizes Ozanimod->S1PR5

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway and points of intervention by S1P receptor modulators.

Comparison of S1P Receptor Modulators

Fingolimod, Siponimod, and Ozanimod are all approved for the treatment of relapsing forms of multiple sclerosis, but they exhibit different receptor selectivity and pharmacokinetic profiles.

FeatureFingolimod (FTY720)SiponimodOzanimod
Target Receptors S1PR1, S1PR3, S1PR4, S1PR5[3]S1PR1, S1PR5[10][11]S1PR1, S1PR5[12][13]
Active Form Phosphorylated metabolite (Fingolimod-P)[3]Parent drug[11]Parent drug[12]
Half-life 6-9 days~30 hours[11]~21 hours (parent), ~11 days (active metabolites)[13]
Lymphocyte Recovery Weeks to months~1 week[11]~30 days (median)[13]
CYP Metabolism CYP4F2, CYP3A4CYP2C9, CYP3A4[11]MAO-B, other pathways
Adverse Effects Bradycardia, macular edema, increased risk of infectionBradycardia (less pronounced), macular edema, increased risk of infection[11]Bradycardia (less pronounced), macular edema, increased risk of infection[13]

Validating the Mechanism of Action of Fingolimod via S1PR1 Knockout

The primary mechanism of action of Fingolimod is the functional antagonism of S1PR1 on lymphocytes, leading to their sequestration in lymph nodes. This can be validated by comparing the phenotype of S1PR1 knockout animals or cells with the effects of Fingolimod treatment.

Experimental Workflow for S1PR1 Knockout and Phenotypic Analysis

The following workflow outlines the key steps in validating the mechanism of action of an S1P receptor modulator like Fingolimod using CRISPR-Cas9-mediated gene knockout.

experimental_workflow cluster_knockout S1PR1 Knockout in Lymphocyte Cell Line cluster_phenotype Phenotypic Analysis cluster_analysis Data Analysis & Comparison design_gRNA 1. Design & Clone sgRNA for S1PR1 transfect 2. Transfect Cells with Cas9 and sgRNA design_gRNA->transfect select_clones 3. Isolate & Expand Single-Cell Clones transfect->select_clones validate_ko 4. Validate Knockout (Sequencing & Western Blot) select_clones->validate_ko culture_ko 5b. Culture S1PR1 KO and WT Cells validate_ko->culture_ko treat_wt 5a. Treat Wild-Type (WT) Cells with Fingolimod migration_assay 6. In Vitro Migration Assay (towards S1P gradient) treat_wt->migration_assay flow_cytometry 7. In Vivo Lymphocyte Quantification (Animal Model) treat_wt->flow_cytometry culture_ko->migration_assay culture_ko->flow_cytometry compare_migration 8. Compare Migration of WT, WT+Fingolimod, & KO Cells migration_assay->compare_migration compare_lymphocytes 9. Compare Peripheral Lymphocyte Counts flow_cytometry->compare_lymphocytes conclusion 10. Validate Mechanism of Action compare_migration->conclusion compare_lymphocytes->conclusion

Caption: Experimental workflow for validating the mechanism of action of an S1P receptor modulator using knockout studies.

Experimental Protocols

1. CRISPR-Cas9 Mediated Knockout of S1PR1 in a Lymphocyte Cell Line (e.g., Jurkat cells)

  • Objective: To generate a stable S1PR1 knockout cell line to mimic the functional loss of the receptor caused by Fingolimod.

  • Methodology:

    • sgRNA Design: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the S1PR1 gene using a publicly available tool (e.g., CHOPCHOP).

    • Vector Construction: Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

    • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids to produce lentiviral particles.

    • Transduction: Transduce Jurkat cells with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

    • Selection: Select transduced cells by adding puromycin to the culture medium.

    • Single-Cell Cloning: Isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS).

    • Validation:

      • Genomic DNA Sequencing: Screen expanded clones for insertions or deletions (indels) at the target site by PCR amplification and Sanger sequencing.

      • Western Blot: Confirm the absence of S1PR1 protein expression in candidate knockout clones.

2. Quantification of Peripheral Blood Lymphocytes by Flow Cytometry

  • Objective: To measure the effect of Fingolimod treatment or S1PR1 knockout on lymphocyte egress from lymphoid organs in an animal model (e.g., mouse).

  • Methodology:

    • Sample Collection: Collect whole blood from untreated wild-type, Fingolimod-treated wild-type, and S1PR1 knockout mice into tubes containing an anticoagulant (e.g., EDTA).

    • Red Blood Cell Lysis: Lyse red blood cells using a commercial lysis buffer (e.g., ACK lysis buffer).

    • Antibody Staining: Incubate the remaining cells with fluorescently conjugated antibodies against lymphocyte markers (e.g., CD3 for T cells, B220 for B cells).

    • Flow Cytometry Analysis: Acquire samples on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter characteristics.

    • Quantification: Determine the percentage of CD3+ and B220+ cells within the lymphocyte gate. Absolute counts can be obtained by including counting beads in the sample.

3. Measurement of Pro-inflammatory Cytokines by ELISA

  • Objective: To assess the downstream effects of S1P receptor modulation on inflammatory responses.

  • Methodology:

    • Sample Preparation: Collect serum from experimental animals or supernatant from cultured cells.

    • ELISA Protocol:

      • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α).

      • Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

      • Add standards and samples to the wells and incubate.

      • Wash the plate and add a biotinylated detection antibody.

      • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

      • Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.

      • Read the absorbance at the appropriate wavelength using a plate reader.

    • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Supporting Experimental Data

The following tables present expected and literature-supported data from the experiments described above, demonstrating how S1PR1 knockout validates the mechanism of action of Fingolimod.

Table 1: In Vitro Migration of Lymphocytes Towards an S1P Gradient

Cell TypeTreatmentMigration Index (Fold Change vs. WT Control)
Wild-Type (WT)Vehicle1.0
Wild-Type (WT)Fingolimod (100 nM)0.2
S1PR1 Knockout (KO)Vehicle0.15

Data are hypothetical but consistent with the known mechanism of S1PR1 in lymphocyte migration.

Table 2: Peripheral Blood Lymphocyte Counts in a Mouse Model

Mouse StrainTreatmentCD3+ T Cells (cells/µL)B220+ B Cells (cells/µL)
Wild-Type (WT)Vehicle3500 ± 4502800 ± 300
Wild-Type (WT)Fingolimod (1 mg/kg)800 ± 150600 ± 100
S1PR1 Knockout (KO)Vehicle750 ± 120550 ± 90

Data are representative of findings in S1PR1 knockout studies.[2]

Logical Validation of the Mechanism of Action

The experimental results from knockout studies provide strong evidence for the proposed mechanism of action of Fingolimod.

logical_validation cluster_hypothesis Hypothesis cluster_experimental_data Experimental Observations cluster_conclusion Conclusion hypothesis Fingolimod's primary MoA is the functional antagonism of S1PR1, preventing lymphocyte egress. obs1 Observation 1: Fingolimod inhibits migration of WT lymphocytes towards S1P. hypothesis->obs1 obs3 Observation 3: Fingolimod treatment causes peripheral lymphopenia in WT animals. hypothesis->obs3 conclusion The phenotype of S1PR1 knockout recapitulates the effects of Fingolimod, thus validating its mechanism of action. obs1->conclusion obs2 Observation 2: S1PR1 KO lymphocytes show severely impaired migration towards S1P. obs2->conclusion obs3->conclusion obs4 Observation 4: S1PR1 KO animals exhibit constitutive peripheral lymphopenia. obs4->conclusion

References

Safety Operating Guide

Proper Disposal Procedures for N,N-Dimethylacetamide (DMAC)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is for N,N-Dimethylacetamide (DMAC). The component "SPP" in "DMAC-SPP" is not a standard chemical identifier found in the provided search results. The proper disposal procedure for a chemical mixture requires a complete understanding of all its components. The presence of "SPP" could significantly alter the hazards and required disposal protocol. Researchers, scientists, and drug development professionals must identify all components of their waste stream and consult their institution's Environmental Health and Safety (EHS) department for specific disposal instructions.

This guide provides essential safety and logistical information for the handling and disposal of DMAC, based on available safety data sheets.

I. Safety and Handling of DMAC

N,N-Dimethylacetamide (DMAC) is a combustible liquid and is considered a hazardous chemical.[1][2] It poses several health risks, including potential harm to fertility or an unborn child, and is harmful if inhaled or in contact with skin.[3] Therefore, strict safety measures are crucial during its handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling DMAC to minimize exposure.[2][4]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Teflon) are required. Consult glove manufacturer compatibility data for specific breakthrough times.

  • Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for operations where splashing is a risk.[2]

  • Skin and Body Protection: Wear a chemical protection suit or lab coat.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][4] If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be necessary.[1]

II. DMAC Disposal Procedures

DMAC and any materials contaminated with it must be disposed of as hazardous waste.[2] Do not dispose of DMAC down the drain or with regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all DMAC waste, including contaminated solids like absorbent materials, in a designated, properly labeled, and sealed container.[2][4]

    • The container must be compatible with DMAC. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "N,N-Dimethylacetamide," and any other components of the waste stream.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]

  • Spill Management:

    • In the event of a spill, evacuate the area and eliminate all ignition sources.[4]

    • Wear the appropriate PPE, including respiratory protection.[2][4]

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][4] Do not use combustible materials like sawdust.[2]

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.[2][4]

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

III. Quantitative Data from Safety Data Sheets

PropertyValueSource
Acute Dermal LD50 (Rabbits)8 - 12 g/kg[5]
Oral LD50 (Mouse)>33 g/kg[6]
Boiling Point189 °C (372 °F)[7]
Flash PointCombustible Liquid[1]
Hazard StatementsH312+H332, H319, H360

IV. Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a general workflow for the safe handling and disposal of a hazardous chemical like DMAC in a laboratory setting.

start Start: Identify Chemical Waste assess Assess Hazards (Consult SDS) start->assess ppe Select & Don Appropriate PPE assess->ppe collect Collect Waste in Labeled Container ppe->collect spill Spill Occurs? collect->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes store Store Waste in Designated Area spill->store No spill_protocol->collect dispose Arrange for Pickup by EHS/Waste Disposal store->dispose end End: Waste Disposed dispose->end

Caption: Workflow for Hazardous Chemical Waste Disposal.

References

Essential Safety and Operational Guide for Handling DMAC-SPP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DMAC-SPP, a substance containing N,N-Dimethylacetamide (DMAC). Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical.

Core Safety Principles: Before handling this compound, it is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for the product in use.[1] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the potential hazards of this compound. The following table summarizes the required PPE for various operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Handling Chemical splash goggles. A face shield is recommended for tasks with a high splash risk.[1]Chemical-resistant gloves (e.g., tested to EN 374 standard). Consult manufacturer data for specific compatibility.[1]Laboratory coat or chemical-resistant clothing to prevent skin contact. Disposable coveralls are recommended.[1]Not typically required with adequate ventilation (e.g., fume hood).[1]
Spill Management Chemical splash goggles and a face shield.[1]Chemical-resistant gloves.[1]Chemical-resistant suit or coveralls.[1]Required. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[2] A supplied-air respirator may be necessary for high concentrations.[1]
Disposal Chemical splash goggles.Chemical-resistant gloves.[3]Laboratory coat or disposable coveralls.Not typically required with adequate ventilation.

Handling and Storage Procedures

Proper handling and storage are critical to minimize risks. Always keep containers of this compound tightly closed in a dry, cool, and well-ventilated area, away from heat and ignition sources.[2][4] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[1]

Emergency and Disposal Plans

Spill Management: In the event of a spill, immediately evacuate all non-essential personnel from the area and eliminate any sources of ignition.[1] Wear the appropriate PPE, including respiratory protection, before attempting to contain the spill.[1] Use an inert absorbent material, such as sand or earth, to contain the spill.[1] Do not use combustible materials like sawdust.[1]

Disposal Plan: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[1] All waste must be placed in sealed and properly labeled containers.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure prep_setup->handle_weigh Proceed to Handling handle_mix Mix/Process handle_weigh->handle_mix clean_decon Decontaminate Work Surfaces handle_mix->clean_decon Proceed to Cleanup clean_dispose Dispose of Waste clean_decon->clean_dispose clean_ppe Doff PPE clean_dispose->clean_ppe

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.